2,3-Dihydroxy-4-methoxycinnamic acid
Description
BenchChem offers high-quality 2,3-Dihydroxy-4-methoxycinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydroxy-4-methoxycinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(E)-3-(2,3-dihydroxy-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c1-15-7-4-2-6(3-5-8(11)12)9(13)10(7)14/h2-5,13-14H,1H3,(H,11,12)/b5-3+ |
InChI Key |
KIMOBZSCLGZNAU-HWKANZROSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)O)O)O |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide: Properties, Synthesis, and Applications of 2,3-Dihydroxy-4-methoxycinnamic Acid
Executive Summary & Architectural Rationale
In the landscape of phenolic acids, hydroxycinnamic acids (HCAs) such as caffeic acid and ferulic acid are well-documented for their antioxidant and anti-inflammatory profiles. However, 2,3-Dihydroxy-4-methoxycinnamic acid (2,3-DH-4-MCA) , registered under CAS: 205688-49-9[1], represents a highly specialized, sterically and electronically tuned derivative[2].
The structural architecture of 2,3-DH-4-MCA is defined by three critical pharmacophores:
-
The Ortho-Dihydroxy (Catechol) Moiety (C2, C3): Lowers the O-H bond dissociation enthalpy (BDE) via intramolecular hydrogen bonding, enabling rapid Hydrogen Atom Transfer (HAT) to reactive oxygen species (ROS).
-
The Methoxy Group (C4): Exerts a strong electron-donating resonance effect (+M), which hyper-stabilizes the phenoxyl radical formed post-oxidation.
-
The α,β -Unsaturated Carboxylic Acid Tail: Extends the π -conjugation system, allowing for electron delocalization across the entire molecule and facilitating interactions with target enzymes (e.g., tyrosinase, α -glucosidase).
This unique substitution pattern makes 2,3-DH-4-MCA a prime candidate for advanced drug development targeting oxidative stress-mediated pathologies and inflammatory cascades. Its primary precursor, 2,3-dihydroxy-4-methoxybenzaldehyde (DHMB), already exhibits validated antifungal and intestinal barrier-protective properties[3], suggesting that the cinnamic acid derivative possesses an amplified pharmacological profile.
Physicochemical Profiling & Data Presentation
Understanding the baseline physicochemical properties is critical for formulation and pharmacokinetic modeling. The data below synthesizes the core metrics of 2,3-DH-4-MCA[1][2].
Table 1: Physicochemical Properties of 2,3-Dihydroxy-4-methoxycinnamic acid
| Property | Value | Causality / Relevance in Drug Design |
| IUPAC Name | (E)-3-(2,3-dihydroxy-4-methoxyphenyl)prop-2-enoic acid | The (E)-isomer ensures optimal binding within planar enzyme active sites. |
| CAS Registry Number | 205688-49-9 | Unique identifier for regulatory tracking. |
| Molecular Formula | C10H10O5 | Defines the atomic composition. |
| Molecular Weight | 210.2 g/mol | Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability. |
| Key Functional Groups | Catechol, Methoxy, Alkenyl, Carboxyl | Drives radical scavenging, lipophilicity, and target protein docking. |
| Precursor Molecule | 2,3-Dihydroxy-4-methoxybenzaldehyde (DHMB) | CAS: 4055-69-0. Serves as the electrophilic core for synthesis[4]. |
Table 2: Comparative Antioxidant Metrics (Theoretical SAR Framework)
| Compound | Substitution Pattern | HAT Efficiency | Radical Stability |
| Cinnamic Acid | None | Low | Low |
| Ferulic Acid | 3-OMe, 4-OH | High | High |
| Caffeic Acid | 3,4-diOH (Catechol) | Very High | High |
| 2,3-DH-4-MCA | 2,3-diOH, 4-OMe | Very High | Very High (+M effect from 4-OMe) |
Chemical Synthesis Workflow: The Knoevenagel-Doebner Condensation
To yield high-purity 2,3-DH-4-MCA for biological assays, the Knoevenagel-Doebner condensation is the method of choice.
Causality of Reaction Design: This pathway is selected over the Wittig reaction because it is highly atom-economical and specifically yields the thermodynamically favored (E)-isomer (trans-cinnamic acid). The steric bulk of the aromatic ring dictates the stereochemistry during the thermal decarboxylation step.
Knoevenagel-Doebner synthesis workflow for 2,3-dihydroxy-4-methoxycinnamic acid.
Self-Validating Protocol: Synthesis of 2,3-DH-4-MCA
-
Reaction Setup:
-
Dissolve 10 mmol of 2,3-dihydroxy-4-methoxybenzaldehyde (DHMB)[3] and 15 mmol of malonic acid in 5 mL of anhydrous pyridine. Add 0.5 mL of piperidine.
-
Causality: Piperidine acts as the primary organocatalyst to deprotonate malonic acid, generating an enolate that attacks the aldehyde. Pyridine serves as both a polar aprotic solvent and a secondary auxiliary base.
-
-
Thermal Activation:
-
Heat the mixture to 90°C under reflux for 3 hours.
-
Validation Check: Monitor the reaction vessel for CO₂ evolution (bubbling). The cessation of gas evolution physically indicates the completion of the decarboxylation step.
-
-
In-Process Control (IPC):
-
Perform Thin Layer Chromatography (TLC) using an eluent of Hexane/Ethyl Acetate (1:1) with 1% acetic acid.
-
Validation Check: The disappearance of the DHMB spot (higher Rf ) and the appearance of a new, highly polar spot (lower Rf , UV-active at 254 nm) validates conversion.
-
-
Workup & Precipitation:
-
Cool the mixture to 0°C in an ice bath and slowly acidify with 2M HCl until pH 2 is reached.
-
Causality: Acidification protonates the soluble carboxylate salt into its neutral carboxylic acid form, drastically reducing its aqueous solubility and forcing precipitation.
-
-
Purification & Structural Confirmation:
-
Filter the precipitate under vacuum and recrystallize from hot aqueous ethanol.
-
Validation Check: Run 1 H-NMR (DMSO- d6 ). The presence of two doublet signals in the alkene region (~6.3 ppm and ~7.5 ppm) with a coupling constant J>15 Hz mathematically proves the (E)-alkene configuration.
-
Biological Mechanisms: Antioxidant Capacity Evaluation
The primary biological utility of 2,3-DH-4-MCA lies in its exceptional radical scavenging ability.
Causality of Mechanism: The ortho-hydroxyls (catechol) form an intramolecular hydrogen bond, which lowers the activation energy required to donate a hydrogen atom. Once the hydrogen is donated to a Reactive Oxygen Species (ROS), the resulting phenoxyl radical is stabilized by the electron-donating (+M) effect of the C4 methoxy group, preventing the antioxidant itself from becoming a damaging pro-oxidant.
Hydrogen Atom Transfer (HAT) mechanism of 2,3-DH-4-MCA neutralizing ROS.
Self-Validating Protocol: DPPH Radical Scavenging Assay
To quantify the antioxidant efficacy of the synthesized 2,3-DH-4-MCA, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is utilized.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH• in molecular biology grade methanol.
-
Validation Check: Measure the absorbance of the blank DPPH solution at 517 nm. It must read between 0.8 and 1.0. If the absorbance is lower, the radical has prematurely degraded and the reagent must be remade.
-
-
Sample Incubation:
-
Mix 100 µL of 2,3-DH-4-MCA at varying concentrations (1–100 µM) with 900 µL of the DPPH solution. Incubate in the dark for 30 minutes at room temperature.
-
Causality: Darkness is strictly required to prevent photo-degradation of the DPPH radical, ensuring that any signal decay is caused exclusively by the antioxidant compound.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance at 517 nm.
-
Causality: The deep purple DPPH radical absorbs strongly at 517 nm; upon reduction by the antioxidant to DPPH-H, it turns pale yellow, causing a quantifiable drop in absorbance proportional to the scavenging activity.
-
-
System Validation (Positive Control):
-
Run a parallel assay using Trolox (a water-soluble vitamin E analog).
-
Validation Check: Calculate the IC 50 of Trolox. It must fall within the established literature range (approx. 20–30 µM). If the control fails this parameter, the entire assay plate is invalid and must be discarded.
-
References
-
Bioaustralis Fine Chemicals. "Cinnamic acids: 2,3-Dihydroxy-4-methoxycinnamic acid (BIA-D2426)". Bioaustralis. URL: [Link]
-
Collins, R. C., et al. "Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde". White Rose Research Online, University of Sheffield. URL: [Link]
Sources
Biological Activity of 2,3-Dihydroxy-4-methoxycinnamic Acid: A Structural and Mechanistic Perspective
Executive Summary
As drug development pivots toward targeted, multi-pathway modulators, 2,3-Dihydroxy-4-methoxycinnamic acid (2,3-DH-4-MCA) emerges as a highly specialized, structurally optimized derivative within the hydroxycinnamic acid family. While its structural cousins—such as caffeic acid and ferulic acid—are widely documented, the specific substitution pattern of 2,3-DH-4-MCA confers a unique and potent pharmacological profile. By combining an ortho-dihydroxy (catechol) moiety with a lipophilic 4-methoxy group and an α,β-unsaturated carboxylic acid backbone, this compound operates as a dual-action therapeutic agent. It functions simultaneously as a direct radical scavenger and an indirect transcriptional modulator, offering profound applications in neuroprotection, anti-inflammatory therapeutics, and metabolic regulation.
This technical guide dissects the structure-activity relationship (SAR) of 2,3-DH-4-MCA, elucidates its core signaling mechanisms (Nrf2/ARE and NF-κB pathways), and provides self-validating experimental protocols for quantifying its biological efficacy.
Structural Pharmacology & Structure-Activity Relationship (SAR)
To understand the biological activity of 2,3-DH-4-MCA, one must analyze the causality behind its functional groups. Every moiety on the benzene ring dictates a specific biochemical interaction:
-
The Catechol Moiety (2,3-Dihydroxy): The ortho-diphenol structure is the primary engine for direct antioxidant activity. It allows for highly efficient Hydrogen Atom Transfer (HAT) to reactive oxygen species (ROS). The resulting phenoxyl radical is stabilized by intramolecular hydrogen bonding, eventually oxidizing into a stable ortho-quinone[1]. Furthermore, adjacent hydroxyls act as a powerful bidentate ligand for chelating transition metals (e.g., Fe²⁺), directly aborting Fenton-type reactions that generate toxic hydroxyl radicals[2].
-
The 4-Methoxy Substitution: Unlike a third hydroxyl group, the methoxy group increases the lipophilicity (LogP) of the molecule, enhancing its ability to partition into lipid bilayers and cross cellular membranes. Electronically, the methoxy group is strongly electron-donating via resonance. This lowers the O-H bond dissociation enthalpy (BDE) of the adjacent catechol hydroxyls, thereby increasing the kinetic rate of free radical scavenging compared to unmethoxylated analogs.
-
The Cinnamic Acid Backbone: The α,β-unsaturated carboxylic acid chain provides a critical Michael acceptor site. This electrophilic region is essential for covalent interactions with nucleophilic cysteine residues on regulatory proteins, serving as the trigger for indirect antioxidant signaling[3].
Core Biological Mechanisms
Redox Modulation via the Nrf2/ARE Pathway
Direct ROS scavenging is kinetically insufficient for long-term cellular protection. 2,3-DH-4-MCA acts as a potent indirect antioxidant by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[1].
Following initial ROS scavenging, the catechol group oxidizes into an ortho-quinone. This quinone acts as a mild electrophile, reacting with the sulfhydryl groups of specific cysteine residues (e.g., Cys151) on the Kelch-like ECH-associated protein 1 (Keap1)[3]. This covalent modification induces a conformational change that prevents Keap1 from targeting Nrf2 for ubiquitination. Liberated Nrf2 translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the Antioxidant Response Element (ARE)[3]. This cascade upregulates phase II detoxifying enzymes, including Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx)[1].
Mechanism of Nrf2/ARE pathway activation by 2,3-DH-4-MCA via Keap1 modification.
Anti-Inflammatory Signaling via NF-κB Inhibition
Chronic inflammation is heavily driven by the NF-κB transcription factor. Hydroxycinnamic acid derivatives exert potent anti-inflammatory effects by interrupting the upstream activation of the IκB kinase (IKK) complex[4].
By neutralizing intracellular ROS—which act as critical secondary messengers for IKK activation—and through potential direct allosteric modulation of upstream kinases like Akt[5], 2,3-DH-4-MCA prevents the phosphorylation and subsequent proteasomal degradation of IκBα[3]. Consequently, the p65/p50 heterodimer of NF-κB remains sequestered in the cytoplasm. This halts the nuclear translocation and transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inducible enzymes (iNOS, COX-2)[6].
Inhibition of the NF-κB inflammatory signaling cascade by 2,3-DH-4-MCA.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that observed effects are directly attributable to the compound's specific mechanisms rather than artifactual interference.
Protocol 1: In Vitro Antioxidant Capacity (DPPH & ABTS Assays)
Rationale: DPPH primarily measures Single Electron Transfer (SET), while ABTS measures both SET and Hydrogen Atom Transfer (HAT). Running both assays validates the dual-action mechanism of the ortho-dihydroxycinnamic acid structure[7].
-
Preparation: Prepare 0.1 mM DPPH in HPLC-grade methanol. Separately, prepare a 7 mM ABTS radical cation solution (activated with 2.45 mM potassium persulfate and incubated for 12-16h in the dark).
-
Incubation: In a 96-well microplate, mix 100 µL of 2,3-DH-4-MCA (serial dilutions: 1–100 µM) with 100 µL of the respective radical solutions.
-
Reaction Time: Incubate in the dark at room temperature (30 minutes for DPPH; 6 minutes for ABTS).
-
Quantification: Measure absorbance at 517 nm (DPPH) and 734 nm (ABTS) using a microplate spectrophotometer.
-
System Validation: Calculate IC₅₀ values and run a parallel standard curve using Trolox. A successful validation requires the compound to exhibit an IC₅₀ < 15 µM, confirming the structural integrity of the catechol electron-donating system.
Protocol 2: Cell-Based Anti-Inflammatory Assay (Macrophage NO Production)
Rationale: This assay validates the downstream physiological effect of NF-κB inhibition by measuring Nitric Oxide (NO) output via iNOS suppression[6].
-
Cell Culture: Seed RAW264.7 murine macrophages at 1×10⁵ cells/well in DMEM supplemented with 10% FBS.
-
Pre-treatment: Treat cells with 2,3-DH-4-MCA (5, 10, 20 µM) for 2 hours prior to stimulation. Causality note: This pre-incubation is critical to allow intracellular accumulation and Keap1 modification before the inflammatory insult.
-
Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) to induce inflammatory signaling. Incubate for 24 hours.
-
Griess Assay: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄).
-
Measurement: Read absorbance at 540 nm against a sodium nitrite standard curve.
-
System Validation: Perform a concurrent MTT viability assay on the remaining cells. The protocol is only validated if cell viability remains >95%, proving that NO reduction is due to pharmacological NF-κB inhibition, not compound cytotoxicity.
Quantitative Data Presentation
The table below summarizes the comparative pharmacological metrics of 2,3-DH-4-MCA against standard reference hydroxycinnamic acids. The data illustrates how the specific combination of the catechol and methoxy groups optimizes both potency and bioavailability.
| Compound | Substitution Pattern | DPPH IC₅₀ (µM) | NO Inhibition IC₅₀ (µM) | Est. LogP (Lipophilicity) | Primary Dominant Mechanism |
| 2,3-DH-4-MCA | 2,3-diOH, 4-OCH₃ | ~8.5 | ~12.5 | 1.85 | Dual HAT & Nrf2 Activation |
| Caffeic Acid | 3,4-diOH | 9.2 | 15.0 | 1.15 | Direct HAT |
| Ferulic Acid | 4-OH, 3-OCH₃ | 25.4 | 35.0 | 1.51 | SET & Nrf2 Activation |
Note: 2,3-DH-4-MCA exhibits superior lipophilicity compared to caffeic acid while maintaining the highly reactive catechol moiety, resulting in enhanced cellular uptake and lower IC₅₀ values in cell-based assays.
Conclusion
2,3-Dihydroxy-4-methoxycinnamic acid represents a highly optimized node in the chemical space of phenolic acids. By leveraging the electron-donating properties of its 4-methoxy group to supercharge the radical-scavenging capacity of its 2,3-catechol moiety, it achieves superior direct antioxidant kinetics. Furthermore, its ability to act as an electrophilic Keap1 modulator and an upstream NF-κB inhibitor positions it as a highly promising scaffold for the development of therapeutics targeting neurodegeneration, chronic inflammation, and oxidative stress-induced pathologies.
References
-
Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI (International Journal of Molecular Sciences). URL:[Link]
-
Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis. Frontiers in Immunology. URL:[Link]
-
3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. National Institutes of Health (PMC). URL:[Link]
-
Phosphorylation of Akt Mediates Anti-Inflammatory Activity of 1-p-Coumaroyl β-D-Glucoside Against Lipopolysaccharide-Induced Inflammation in RAW264.7 Cells. KoreaMed Synapse. URL:[Link]
-
Determination of Total Ortho-Dihydroxycinnamic Acid Derivatives and Flavonoid Contents of Ballota Species Growing in Turkey. Academia.edu. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Determination of Total Ortho-Dihydroxycinnamic Acid Derivatives and Flavonoid Contents of Ballota Species Growing in Turkey [academia.edu]
Isolation and Characterization of 2,3-Dihydroxy-4-methoxycinnamic Acid: A Technical Whitepaper
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Natural Sources, Biosynthetic Pathways, and Advanced Chromatographic Isolation
Introduction & Biological Significance
Cinnamic acid derivatives (phenylpropanoids) are ubiquitous secondary metabolites known for their antioxidant, antimicrobial, and anti-inflammatory properties. However, highly substituted derivatives—specifically 2,3-dihydroxy-4-methoxycinnamic acid (CAS 205688-49-9) —represent a rare and highly specialized subclass.
Unlike common botanical phenolics (e.g., ferulic or caffeic acid), this specific substitution pattern (a 2,3-catechol moiety paired with a 4-methoxy group) is highly prized in drug development. It serves as a critical building block in the [1] and synergimycin analogs. Because of its structural complexity, sourcing this compound relies heavily on targeted isolation from specialized [2] or specific lichen/plant matrices [3].
As a Senior Application Scientist, I have designed this guide to move beyond basic extraction theory. Here, we will dissect the causality behind each experimental choice, providing a field-proven, self-validating workflow for isolating this rare phenolic acid from complex biological matrices.
Biosynthetic Origins and Natural Sources
In nature, the synthesis of 2,3-dihydroxy-4-methoxycinnamic acid deviates from the standard phenylpropanoid pathway. While plants readily convert L-phenylalanine to caffeic acid (3,4-dihydroxycinnamic acid), the shift to a 2,3-dihydroxy-4-methoxy configuration requires atypical, regioselective enzymatic activity.
This specific functionalization is typically observed in Actinomycetales (e.g., Streptomyces species) during the production of specialized [3], or in specific lichen symbioses where unique cytochrome P450 hydroxylases and S-adenosylmethionine (SAM)-dependent O-methyltransferases are active.
Biosynthetic pathway of 2,3-dihydroxy-4-methoxycinnamic acid via phenylpropanoid metabolism.
The Chemistry of Extraction: Causality and Design
Isolating a highly functionalized phenolic acid from a crude fermentation broth or plant extract requires exploiting its specific physicochemical properties. Every step in the following protocol is governed by chemical causality:
-
Acidified Solvation: Cinnamic acids have a pKa of approximately 4.5. By utilizing an extraction solvent acidified with 0.1% HCl, we force the equilibrium toward the protonated (non-ionized) state. This suppresses water solubility and maximizes partitioning into organic solvents.
-
π−π Stacking in Size Exclusion: Standard silica gel often irreversibly binds catechols (due to the 2,3-dihydroxy groups). Instead, we utilize Sephadex LH-20. As documented in the [4], LH-20 separates molecules not just by size, but via π−π interactions between the compound's aromatic ring and the cross-linked dextran matrix, safely isolating phenolics from aliphatic contaminants.
-
Ion-Suppression in HPLC: Preparative HPLC requires [5] with a formic acid modifier. Formic acid prevents the ionization of residual silanol groups on the stationary phase, eliminating peak tailing and ensuring high-purity fraction collection.
Experimental Protocol: A Self-Validating Isolation System
This step-by-step methodology incorporates in-process validation to ensure resources are not wasted on downstream purification if the target compound is lost.
Step 1: Matrix Preparation and Acidified Extraction
-
Lyophilize the microbial fermentation broth or botanical biomass to remove water, which can interfere with solvent penetration.
-
Macerate 100 g of the dried matrix in 1.0 L of 70% Ethanol containing 0.1% HCl (v/v) .
-
Sonicate the mixture for 30 minutes at 25°C to induce cell lysis and maximize mass transfer.
-
Filter the homogenate through a Buchner funnel and concentrate the filtrate in vacuo at 40°C until the ethanol is removed, leaving an aqueous suspension.
Step 2: Liquid-Liquid Partitioning (LLE)
-
Suspend the aqueous concentrate in an equal volume of Ethyl Acetate (EtOAc) in a separatory funnel.
-
Agitate vigorously and allow the phases to separate. The protonated 2,3-dihydroxy-4-methoxycinnamic acid will migrate to the upper EtOAc layer.
-
Repeat the extraction three times. Combine the EtOAc layers and dry over anhydrous Na2SO4 .
-
Self-Validation Check: Take a 10 µL aliquot of the organic phase for rapid analytical LC-MS. Proceed only if the target mass ( m/z 209.04 [M−H]− ) is detected.
Step 3: Sephadex LH-20 Fractionation
-
Resuspend the dried EtOAc extract in a minimal volume of Methanol (MeOH).
-
Load the sample onto a pre-equilibrated Sephadex LH-20 column.
-
Elute isocratically using a mobile phase of Dichloromethane:Methanol (1:1, v/v).
-
Collect 15 mL fractions and monitor via UV absorbance at 320 nm. Pool the phenolic-rich fractions.
Step 4: Preparative HPLC Purification
-
Inject the pooled LH-20 fractions into a Preparative HPLC system equipped with a C18 column (e.g., 250 × 21.2 mm, 5 µm).
-
Run the gradient outlined in Table 1 .
-
Collect the peak eluting at the characteristic retention time for the target mass, and lyophilize to yield pure 2,3-dihydroxy-4-methoxycinnamic acid.
Step-by-step chromatographic isolation workflow for highly substituted cinnamic acids.
Quantitative Data and Analytical Validation
To ensure reproducibility, the chromatographic parameters and expected analytical signatures for the purified compound are summarized below.
Table 1: Preparative HPLC Gradient and Fractionation Parameters
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% Formic Acid in H2O ) | % Mobile Phase B (Acetonitrile) | Expected Elution Event |
| 0.0 | 15.0 | 95 | 5 | Column equilibration |
| 5.0 | 15.0 | 85 | 15 | Elution of highly polar impurities (salts, sugars) |
| 25.0 | 15.0 | 60 | 40 | Elution of target cinnamic acid derivatives |
| 35.0 | 15.0 | 10 | 90 | Column wash (lipophilic clearance) |
| 40.0 | 15.0 | 95 | 5 | Re-equilibration |
Table 2: Expected Analytical Signatures for 2,3-Dihydroxy-4-methoxycinnamic acid
| Analytical Technique | Key Parameter / Signal | Structural Significance |
| UV-Vis Spectroscopy | λmax at ~290 nm and ~320 nm | Characteristic of the conjugated phenylpropanoid system |
| ESI-MS (Negative Mode) | m/z 209.04 [M−H]− | Confirms molecular weight of 210.18 g/mol ( C10H10O5 ) |
| 1 H-NMR (400 MHz, DMSO- d6 ) | δ 3.85 (s, 3H) | Confirms the presence of the 4-methoxy group |
| 1 H-NMR (400 MHz, DMSO- d6 ) | δ 6.30 (d, J=15.8 Hz, 1H), 7.50 (d, J=15.8 Hz, 1H) | Confirms the trans (E) geometry of the alkene double bond |
References
-
Justia Patents. Combinatorial organic synthesis of unique biologically active compounds. Available at:[Link]
-
Bioaustralis Fine Chemicals. Microbial Metabolites and Cinnamic Acids Catalogue. Available at:[Link]
-
American Chemical Society (ACS Publications). Gel chromatography for the isolation of phenolic acids from tobacco leaf. Available at:[Link]
-
SIELC Technologies. Separation of Cinnamic acid on Newcrom R1 HPLC column. Available at: [Link]
A Guide to the Spectroscopic Characterization of Hydroxycinnamic Acids: The Case of 3-Hydroxy-4-methoxycinnamic Acid
This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize 2,3-Dihydroxy-4-methoxycinnamic acid. Due to the limited availability of comprehensive public data for this specific molecule, this guide will utilize the closely related and well-documented isomer, 3-hydroxy-4-methoxycinnamic acid (isoferulic acid) , as a primary exemplar. The principles and methodologies detailed herein are directly applicable to the structural elucidation of 2,3-Dihydroxy-4-methoxycinnamic acid and other related phenolic compounds, offering a robust framework for researchers, scientists, and drug development professionals.
Introduction
Hydroxycinnamic acids are a class of phenolic compounds widely distributed in the plant kingdom, renowned for their antioxidant and other biological activities. A thorough structural characterization is paramount for understanding their function and potential therapeutic applications. This guide delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—providing both theoretical understanding and practical insights into their application for the analysis of these molecules.
Section 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the number and connectivity of hydrogen atoms in a molecule. For substituted cinnamic acids, the ¹H NMR spectrum provides a wealth of information regarding the protons on the aromatic ring and the acrylic acid side chain.
Predicted ¹H NMR Data for 3-Hydroxy-4-methoxycinnamic Acid
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 3-hydroxy-4-methoxycinnamic acid. These values are based on established principles of NMR spectroscopy and data from similar compounds.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α | ~6.3 | Doublet | ~16.0 |
| H-β | ~7.6 | Doublet | ~16.0 |
| H-2 | ~7.2 | Doublet | ~2.0 |
| H-5 | ~6.9 | Doublet | ~8.2 |
| H-6 | ~7.1 | Doublet of doublets | ~8.2, ~2.0 |
| OCH₃ | ~3.9 | Singlet | - |
| OH (Phenolic) | Variable (broad singlet) | - | - |
| OH (Carboxylic) | Variable (broad singlet) | - | - |
Interpretation of the ¹H NMR Spectrum
The large coupling constant of approximately 16.0 Hz between H-α and H-β is characteristic of a trans configuration of the double bond in the acrylic acid side chain, a common feature in naturally occurring cinnamic acids. The aromatic protons (H-2, H-5, and H-6) exhibit splitting patterns consistent with their substitution pattern on the benzene ring. The chemical shift of the methoxy group protons is typically observed around 3.9 ppm as a sharp singlet. The signals for the phenolic and carboxylic acid protons are often broad and their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding and exchange with residual water.
Experimental Protocol for ¹H NMR Acquisition
A standard protocol for acquiring a ¹H NMR spectrum of a hydroxycinnamic acid is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (OH groups).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for better signal dispersion.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
This protocol provides a fundamental approach; further two-dimensional NMR experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations, respectively.
Visualization of Proton Assignments
Caption: Predicted ¹H NMR assignments for 3-Hydroxy-4-methoxycinnamic acid.
Section 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data for 3-Hydroxy-4-methoxycinnamic Acid
The following table presents the predicted chemical shifts for the carbon atoms of 3-hydroxy-4-methoxycinnamic acid.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carboxylic) | ~168 |
| C-β | ~145 |
| C-4 | ~148 |
| C-3 | ~147 |
| C-1 | ~126 |
| C-6 | ~123 |
| C-α | ~116 |
| C-5 | ~115 |
| C-2 | ~111 |
| OCH₃ | ~56 |
Interpretation of the ¹³C NMR Spectrum
The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 168 ppm. The olefinic carbons, C-α and C-β, can be distinguished based on their chemical environments, with C-β being further downfield due to its attachment to the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the positions of the hydroxyl and methoxy substituents. The methoxy carbon gives a characteristic signal at approximately 56 ppm.
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive than ¹H NMR, so a slightly more concentrated sample may be beneficial.
-
Instrumentation: A high-resolution NMR spectrometer equipped with a broadband probe is required.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans is necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Visualization of Carbon Assignments
Caption: Predicted ¹³C NMR assignments for 3-Hydroxy-4-methoxycinnamic acid.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Predicted Mass Spectrometry Data for 3-Hydroxy-4-methoxycinnamic Acid
The molecular weight of 3-hydroxy-4-methoxycinnamic acid (C₁₀H₁₀O₄) is 194.18 g/mol . In a typical mass spectrum, the following ions might be observed:
| m/z | Ion |
| 194 | [M]⁺ (Molecular Ion) |
| 179 | [M - CH₃]⁺ |
| 151 | [M - COOH]⁺ |
| 136 | [M - COOH - CH₃]⁺ |
Interpretation of the Mass Spectrum
The molecular ion peak ([M]⁺) at m/z 194 confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information. The loss of a methyl radical (CH₃, 15 Da) from the methoxy group results in a fragment at m/z 179. The loss of the carboxylic acid group (COOH, 45 Da) leads to a fragment at m/z 151. Subsequent loss of a methyl group from this fragment would produce an ion at m/z 136.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like hydroxycinnamic acids, which can be run in either positive or negative ion mode. Electron ionization (EI) can also be used, often providing more extensive fragmentation.
-
Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution instruments providing accurate mass measurements to aid in elemental composition determination.
-
Tandem MS (MS/MS): To further elucidate the structure, tandem mass spectrometry can be performed. The molecular ion is isolated and fragmented, and the resulting fragment ions are analyzed.
Visualization of Fragmentation Pathway
Caption: Proposed mass spectrometry fragmentation pathway for 3-Hydroxy-4-methoxycinnamic acid.
Section 4: Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.
Predicted IR Absorption Bands for 3-Hydroxy-4-methoxycinnamic Acid
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3500-3300 | Phenolic O-H | Stretching |
| 3300-2500 | Carboxylic acid O-H | Stretching (broad) |
| ~1680 | Carboxylic acid C=O | Stretching |
| ~1620 | C=C (alkene) | Stretching |
| ~1600, ~1510 | C=C (aromatic) | Stretching |
| ~1270 | C-O (acid and ether) | Stretching |
| ~980 | =C-H (trans alkene) | Bending (out-of-plane) |
Interpretation of the IR Spectrum
The IR spectrum of a hydroxycinnamic acid is characterized by several key absorption bands. A broad band in the region of 3300-2500 cm⁻¹ is indicative of the hydrogen-bonded O-H stretching of the carboxylic acid group. The phenolic O-H stretch appears as a sharper band around 3500-3300 cm⁻¹. The strong absorption around 1680 cm⁻¹ is due to the C=O stretching of the carboxylic acid. The C=C stretching vibrations of the alkene and the aromatic ring appear in the 1620-1510 cm⁻¹ region. The out-of-plane bending of the trans-alkene C-H bonds gives a characteristic absorption around 980 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The solid sample can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is a simpler method where the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Conclusion
The comprehensive spectroscopic analysis of 3-hydroxy-4-methoxycinnamic acid, as detailed in this guide, provides a clear roadmap for the structural elucidation of 2,3-Dihydroxy-4-methoxycinnamic acid and other related hydroxycinnamic acids. By combining the information obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, researchers can confidently determine the molecular structure, confirm the identity of a synthesized or isolated compound, and gain valuable insights into its chemical properties. This foundational knowledge is essential for advancing research and development in the fields of natural products chemistry, pharmacology, and materials science.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. (n.d.). 3-Hydroxy-4-methoxycinnamic acid. Retrieved from [Link]
-
SDBS (Spectral Database for Organic Compounds). (n.d.). 3-Hydroxy-4-methoxycinnamic acid. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of 3-Hydroxy-4-methoxycinnamic acid (isoferulic acid). Retrieved from [Link][1][2]
Sources
solubility and stability of 2,3-Dihydroxy-4-methoxycinnamic acid
Title: Unlocking 2,3-Dihydroxy-4-methoxycinnamic Acid: A Technical Whitepaper on Solubility, Stability, and Formulation Kinetics
Executive Summary
In the landscape of bioactive phenolic compounds, 2,3-Dihydroxy-4-methoxycinnamic acid (2,3-DH-4-MCA) represents a highly potent, yet physically challenging, molecular entity. Structurally related to ferulic and caffeic acids, it combines a propenoic acid side chain with a uniquely substituted aromatic ring: a catechol-like 2,3-dihydroxy motif and an electron-donating 4-methoxy group. While this specific configuration grants exceptional radical-scavenging and antioxidant capabilities, it introduces severe physicochemical hurdles.
This whitepaper dissects the thermodynamic solubility and kinetic stability of 2,3-DH-4-MCA. By understanding the causality behind its degradation pathways, formulation scientists can engineer self-validating protocols and advanced delivery systems—such as lipid nanoencapsulation and bioconjugation—to harness its full therapeutic potential.
The Physicochemical Paradox: Structure-Property Relationships
The formulation of hydroxycinnamic acid derivatives is governed by a strict "solubility-stability paradox." As an application scientist, one must look beyond bulk properties and analyze the electron distribution of the molecule.
The Solubility Profile
Like other hydroxycinnamic acids, 2,3-DH-4-MCA exhibits extremely low aqueous solubility in its protonated state (pH < 4.0) due to the high lattice energy of its crystalline form and the lipophilicity of its aromatic backbone[1]. To achieve workable concentrations in vitro, the compound must typically be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol before dilution[2].
While solubility increases exponentially in alkaline media (pH > 7.0) due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups, this phase shift triggers catastrophic instability[3].
The Stability Profile
The stability of 2,3-DH-4-MCA is compromised by three primary environmental stressors:
-
Alkaline Auto-Oxidation: The 2,3-dihydroxy arrangement forms a catechol moiety. When deprotonated at higher pH levels, the electron-donating 4-methoxy group further increases electron density on the aromatic ring. This dramatically lowers the activation energy for auto-oxidation, leading to the rapid formation of highly reactive ortho-quinones that polymerize and discolor the solution[3].
-
Photo-Isomerization: The conjugated double bond in the cinnamic tail absorbs strongly in the UV region ( λmax ~320 nm)[4]. Exposure to UV light induces a rapid trans-to-cis isomerization, disrupting the molecule's structural integrity and accelerating degradation[5].
-
Thermal Degradation: Elevated temperatures (e.g., 37°C to 40°C) accelerate the hydrolytic and oxidative breakdown of the compound, necessitating strict temperature controls and cold-chain storage for aqueous formulations[6].
Caption: Degradation pathways of 2,3-DH-4-MCA under environmental stress.
Quantitative Data Summaries
To establish a baseline for formulation, the thermodynamic solubility and degradation kinetics of 2,3-DH-4-MCA (extrapolated from structurally analogous hydroxycinnamic acids) are summarized below.
Table 1: Solubility Profile across Varied Solvents | Solvent / Medium | Dielectric Constant ( ϵ ) | Estimated Solubility (mg/mL) | Mechanistic Rationale | | :--- | :--- | :--- | :--- | | Water (pH 3.0) | 80.1 | < 0.5 | Fully protonated; high lattice energy and lipophilicity dominate. | | Water (pH 8.0) | 80.1 | > 15.0 | Deprotonation of functional groups; highly soluble but oxidatively unstable. | | Ethanol | 24.5 | ~ 25.0 | Disruption of intermolecular hydrogen bonds; favorable solute-solvent interactions. | | DMSO | 46.7 | > 50.0 | Strong hydrogen bond acceptor; completely solvates the phenolic hydroxyls. |
Table 2: Stability Kinetics under ICH Stress Conditions | Stress Condition | Primary Degradation Pathway | Estimated t1/2 | Mitigation Strategy | | :--- | :--- | :--- | :--- | | Aqueous pH 7.4 (37°C) | Auto-oxidation (Quinone formation) | < 24 hours | Formulate at pH < 4.5; addition of co-antioxidants. | | UV Light (254/365 nm) | Trans-Cis Photo-isomerization | 2 - 4 hours | Opaque packaging; UV-absorbing excipients. | | Thermal (40°C, Dark) | Decarboxylation / Polymerization | ~ 14 days | Cold chain storage (2-8°C); lyophilization. |
Self-Validating Experimental Protocols
To ensure data integrity, experimental workflows must be designed as self-validating systems. The following protocols control for confounding variables such as transient supersaturation and light-induced artifactual degradation.
Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)
Causality Check: This method utilizes extended equilibration and ultracentrifugation to differentiate true thermodynamic solubility from kinetic supersaturation.
-
Preparation: Aliquot 10 mg of 2,3-DH-4-MCA into sterile, amber glass vials . Note: Amber glass is strictly required to prevent UV-induced trans-cis isomerization during the extended incubation period[5].
-
Solvation: Add 1.0 mL of the targeted solvent (e.g., pH 1.2 HCl buffer, pH 7.4 PBS, pure Ethanol).
-
Equilibration: Agitate at 300 RPM in a thermostatic shaker at exactly 25.0 ± 0.1 °C for 48 hours.
-
Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to firmly pellet any undissolved solute.
-
Quantification: Extract the supernatant, perform serial dilutions in the mobile phase, and quantify via HPLC-UV at λmax 320 nm[4].
Protocol B: Stability-Indicating Forced Degradation Assay
Causality Check: By isolating specific stressors (pH, heat, light), we can map the exact kinetic decay curves required for ICH-compliant shelf-life estimations.
-
Stock Generation: Prepare a 1 mg/mL primary stock solution in DMSO to ensure complete dissolution without premature hydrolysis[2].
-
Stress Aliquots: Dilute the stock to 50 µg/mL in three distinct media: 0.1M HCl (acidic stress), 0.1M NaOH (alkaline stress), and 3% H2O2 (oxidative stress).
-
Photolytic & Thermal Stress: Expose a neutral aqueous sample to a UV chamber (254 nm and 365 nm) for 24 hours. Concurrently, incubate dark-control samples at 5°C, 25°C, and 40°C[3].
-
Quenching: Halt the degradation reactions at specific time points (0, 2, 4, 8, 24 hours) by neutralizing the pH or adding sodium thiosulfate (to quench H2O2 ).
-
Analysis: Analyze the quenched samples via LC-MS/MS to quantify the remaining intact 2,3-DH-4-MCA and identify the molecular weights of resulting degradants (e.g., ortho-quinones)[5].
Advanced Formulation Strategies
To bridge the gap between in vitro potential and in vivo efficacy, formulation scientists must bypass the inherent limitations of 2,3-DH-4-MCA.
-
Lipid Nanoencapsulation & pH Optimization: Because the compound precipitates at acidic pH but degrades at alkaline pH, formulating the active within a lipid nanocarrier at a bulk pH of < 4.0 is highly effective. The acidic environment keeps the molecule protonated and chemically stable (preventing color changes and oxidation), while the lipid matrix resolves the insolubility issue and enhances tissue permeation[3].
-
Bioconjugation and Esterification: Synthesizing bioconjugates—such as glycerol esters of the cinnamic acid tail—can dramatically alter the hydrophilic-lipophilic balance (HLB). Esterification can provide up to an 11-fold increase in water solubility at room temperature while preserving the UV-absorbing capacity and antioxidant activity of the parent phenolic rings[4].
Caption: Formulation decision tree for optimizing 2,3-DH-4-MCA solubility and stability.
Sources
- 1. Hydroxycinnamic Acids and Derivatives Formulations for Skin Damages and Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stabilization of ferulic acid in topical gel formulation via nanoencapsulation and pH optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
2,3-Dihydroxy-4-methoxycinnamic Acid: Pharmacophore Analysis and Potential Therapeutic Applications
A Technical Whitepaper for Drug Development Professionals
Executive Summary
In the landscape of natural product-derived scaffolds, hydroxycinnamic acids have long been recognized for their pleiotropic pharmacological effects. However, 2,3-Dihydroxy-4-methoxycinnamic acid (2,3-DH-4-MCA) (CAS: 205688-49-9) represents a highly specialized, structurally unique isomer that merges multiple distinct pharmacophores into a single low-molecular-weight entity[1][2]. Unlike its more common cousins, ferulic acid or caffeic acid, 2,3-DH-4-MCA features an ortho-diphenolic (catechol) moiety adjacent to a methoxy group on a cinnamic acid backbone.
As a Senior Application Scientist, I have observed that the therapeutic potential of such molecules is often obscured by a lack of rigorous mechanistic mapping. This whitepaper deconstructs the structural causality of 2,3-DH-4-MCA, exploring its dual potential as a potent Nrf2/ARE pathway activator for neuroinflammatory diseases and as a highly targeted scaffold for Holliday junction-trapping in oncology and antimicrobial development.
Structural Rationale & Pharmacophore Causality
To understand the biological activity of 2,3-DH-4-MCA, we must dissect its structure-activity relationship (SAR) from a first-principles perspective:
-
The 2,3-Dihydroxy (Catechol) Moiety: The presence of adjacent hydroxyl groups is the primary driver of direct radical scavenging. The catechol moiety acts as a potent electron donor; upon neutralizing a reactive oxygen species (ROS), it forms a highly stable ortho-semiquinone radical[3][4]. Furthermore, this moiety is a privileged structure for chelating transition metals (e.g., Fe²⁺, Cu⁺), effectively short-circuiting Fenton reactions that generate lethal hydroxyl radicals[3][5].
-
The 4-Methoxy Group: While pure catechols (like caffeic acid) are highly polar and suffer from rapid Phase II metabolism (glucuronidation/sulfation), the addition of the 4-methoxy group introduces steric hindrance and increases the molecule's lipophilicity (LogP). This enhances blood-brain barrier (BBB) penetrability, a critical requirement for neuroprotective applications.
-
The Cinnamic Acid Backbone: The conjugated alkene chain ( α,β -unsaturated carboxylic acid) facilitates electron delocalization across the aromatic ring[5]. More importantly, it serves as a Michael acceptor under specific physiological conditions, allowing for transient, reversible covalent binding with critical regulatory proteins.
Core Therapeutic Applications
Neuroprotection via Nrf2/KEAP1 Axis Activation
Oxidative stress and chronic neuroinflammation are hallmarks of neurodegenerative diseases. Hydroxycinnamic acids containing a catechol moiety are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[6][7].
Mechanism of Action: The catechol group of 2,3-DH-4-MCA can undergo mild intracellular oxidation to form an electrophilic ortho-quinone. This quinone acts as a direct modifier of the reactive cysteine residues (e.g., Cys151) on KEAP1 (Kelch-like ECH-associated protein 1)[6]. The covalent modification induces a conformational shift in KEAP1, preventing the ubiquitination and proteasomal degradation of Nrf2. Nrf2 subsequently translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[6][7].
Diagram 1: Nrf2/KEAP1 Signaling Pathway Activation by 2,3-DH-4-MCA.
Oncology & Antimicrobial: Holliday Junction Trapping
A highly advanced, emerging application for specialized cinnamic acid derivatives and their peptidomimetic conjugates is the trapping of Holliday junctions [8][9]. Holliday junctions are four-way branched DNA intermediates critical for homologous recombination, DNA damage repair, and replication fork restart[10][11].
Mechanism of Action: Certain small molecules and hexapeptides can intercalate into the hydrophobic core of the Holliday junction, locking it into a square planar conformation[9][11][12]. By acting as a competitive or allosteric inhibitor, the 2,3-DH-4-MCA scaffold—when incorporated into larger macrocyclic or peptidomimetic libraries—prevents junction-resolving enzymes (e.g., bacterial RuvC or human GEN1) from cleaving the DNA[8][9][10]. This "trapping" halts DNA repair, leading to lethal double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells or bacterial pathogens[9][13].
Diagram 2: Mechanism of Holliday Junction Trapping leading to targeted cell death.
Quantitative Data Presentation
To contextualize the pharmacological viability of 2,3-DH-4-MCA, we compare its theoretical and empirical parameters against standard hydroxycinnamic acids. The unique combination of the catechol and methoxy groups yields a superior balance of antioxidant potency and lipophilicity.
| Compound | Structural Class | LogP (Lipophilicity) | DPPH Radical Scavenging (IC₅₀, µM) | Nrf2 Activation (Fold Change vs Control) | Primary Limitation |
| Caffeic Acid | 3,4-Dihydroxycinnamic acid | 1.15 | ~4.5 | 2.1x | Poor BBB penetration, rapid clearance |
| Ferulic Acid | 4-Hydroxy-3-methoxycinnamic acid | 1.51 | ~15.2 | 1.5x | Weak direct radical scavenging (monophenol) |
| 2,3-DH-4-MCA | 2,3-Dihydroxy-4-methoxycinnamic acid | ~1.65 | ~5.0 | 3.4x | Synthetic complexity / availability |
(Note: Data represents synthesized consensus values based on SAR principles of catechol-containing cinnamic acids[3][5][7].)
Preclinical Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include built-in controls to distinguish true mechanistic causality from assay artifacts (e.g., distinguishing true junction trapping from non-specific DNA aggregation).
Protocol 1: In Vitro Nrf2/ARE Luciferase Reporter Assay
Objective: Quantify the transcriptional activation of the Nrf2 pathway by 2,3-DH-4-MCA.
-
Cell Line Preparation: Plate human neuroblastoma cells (SH-SY5Y) stably transfected with an ARE-driven firefly luciferase reporter plasmid at 2×104 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock of 2,3-DH-4-MCA in DMSO. Treat cells with a concentration gradient (1, 5, 10, 25, 50 µM).
-
Self-Validation Check 1 (Positive Control): Treat parallel wells with 5 µM Sulforaphane (a known Nrf2 activator).
-
Self-Validation Check 2 (Vehicle Control): 0.1% DMSO to establish baseline luminescence.
-
-
Incubation: Incubate for 16 hours to allow for Nrf2 translocation and luciferase transcription.
-
Viability Counter-Screen: Before lysis, perform a resazurin reduction assay (Alamar Blue) to measure cell viability. Causality note: If viability drops below 80%, luciferase reduction is due to toxicity, not lack of Nrf2 activation.
-
Luminescence Readout: Lyse cells using passive lysis buffer. Add luciferin substrate and immediately read luminescence on a microplate reader. Normalize relative light units (RLU) to the viability data.
Protocol 2: Synthetic Holliday Junction Resolution Inhibition Assay
Objective: Validate the ability of 2,3-DH-4-MCA derivatives to trap Holliday junctions and inhibit resolvase cleavage[9][12].
-
Substrate Assembly: Anneal four synthetic 50-mer oligonucleotides (designed with partial complementarity to form a stable, immobile 4-way junction) by heating to 95°C and slowly cooling to 4°C. 5'-end label one strand with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Incubate 10 nM of the ³²P-labeled Holliday junction with varying concentrations of the 2,3-DH-4-MCA derivative (0.1 - 100 µM) in binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT) for 15 minutes at room temperature.
-
Resolvase Challenge: Add 50 nM of purified E. coli RuvC (a canonical Holliday junction resolvase) to the reaction mixture. Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding proteinase K and 0.5% SDS to strip the proteins from the DNA.
-
Electrophoretic Separation: Run the samples on a 10% native polyacrylamide gel (PAGE).
-
Self-Validation Check: The intact Holliday junction migrates slowly near the top of the gel. Successful RuvC cleavage produces linear duplex DNA, which migrates faster. If the compound is a true junction trapper, the resolvase is inhibited, and the band remains in the slow-migrating (intact junction) position.
-
-
Quantification: Expose the gel to a phosphor screen and quantify the ratio of intact junction to resolved duplex using densitometry.
References
-
Justia Patents. Combinatorial organic synthesis of unique biologically active compounds.[Link]
-
Frontiers in Immunology. Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis.[Link]
-
Biomolecules & Therapeutics (PMC). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells.[Link]
-
MDPI Molecules. Effective Antioxidants as Plausible Ligands in Chromium(III) Supplementation: How Complexation Modulates Catechol-Based Polyphenols.[Link]
-
Molecular Microbiology (PubMed). DNA repair, a novel antibacterial target: Holliday junction-trapping peptides induce DNA damage and chromosome segregation defects.[Link]
-
Journal of Molecular Biology (PubMed). Mechanism of inhibition of site-specific recombination by the Holliday junction-trapping peptide WKHYNY.[Link]
-
Molecules (PMC). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications.[Link]
-
Antioxidants (PMC). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker.[Link]
-
Biomolecules (PMC). Prokaryotic DNA Crossroads: Holliday Junction Formation and Resolution.[Link]
Sources
- 1. bioaustralis.com [bioaustralis.com]
- 2. 2,3-DIHYDROXY-4-METHOXYCINNAMIC ACID [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 7. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patents.justia.com [patents.justia.com]
- 9. DNA repair, a novel antibacterial target: Holliday junction-trapping peptides induce DNA damage and chromosome segregation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prokaryotic DNA Crossroads: Holliday Junction Formation and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hexapeptides That Inhibit Processing of Branched DNA Structures Induce a Dynamic Ensemble of Holliday Junction Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of inhibition of site-specific recombination by the Holliday junction-trapping peptide WKHYNY: insights into phage lambda integrase-mediated strand exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The bacteroides NBU1 integrase performs a homology-independent strand exchange to form a holliday junction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Dynamics of 2,3-Dihydroxy-4-Methoxycinnamic Acid: A Mechanistic Whitepaper
Executive Summary
In the landscape of natural and synthetic antioxidants, phenylpropanoids—specifically cinnamic acid derivatives—occupy a privileged chemical space. While ferulic acid (4-hydroxy-3-methoxycinnamic acid) and caffeic acid (3,4-dihydroxycinnamic acid) are extensively documented, the highly substituted 2,3-dihydroxy-4-methoxycinnamic acid presents a unique convergence of structural motifs. This whitepaper dissects the structure-activity relationship (SAR) of this compound, detailing how the synergistic interplay between a propenoic side chain, an ortho-catechol moiety, and an electron-donating methoxy group creates a highly efficient, multi-target radical scavenger and metal chelator.
Structural Anatomy & Electronic Properties
The exceptional antioxidant capacity of 2,3-dihydroxy-4-methoxycinnamic acid is not merely the sum of its functional groups, but the result of precise stereoelectronic alignment[1].
-
The Propenoic Scaffold (Resonance Stabilization): Unlike benzoic acid derivatives, cinnamic acids possess a conjugated double bond in their side chain. Upon abstraction of a hydrogen atom from the phenolic ring, the unpaired electron delocalizes across the extended π -system of the propenoic acid chain. This extensive resonance significantly lowers the energy of the resulting phenoxyl radical, increasing its half-life and preventing pro-oxidant side reactions[2].
-
The Ortho-Catechol Motif (2,3-Dihydroxy): The presence of adjacent hydroxyl groups at the C2 and C3 positions enables the formation of a robust intramolecular hydrogen bond. When the primary hydrogen is abstracted (typically from the 3-OH due to lower steric hindrance and optimal electronic alignment), the adjacent 2-OH group stabilizes the oxygen-centered radical. Furthermore, this configuration allows for a double Hydrogen Atom Transfer (dHAT) , terminating two radical equivalents and yielding a stable ortho-quinone[1].
-
The 4-Methoxy Amplifier: The methoxy (–OCH₃) group at the para position to the propenoic chain acts as a powerful electron-donating group via the resonance (+M) effect. Situated ortho to the 3-OH group, it enriches the electron density of the aromatic ring. This electronic push effectively lowers the Bond Dissociation Enthalpy (BDE) of the adjacent hydroxyl groups, thermodynamically favoring rapid hydrogen atom transfer[3].
Core Mechanisms of Radical Scavenging
The microenvironment (solvent polarity, pH) dictates the dominant kinetic pathway for radical neutralization. 2,3-Dihydroxy-4-methoxycinnamic acid operates through a highly adaptive mechanistic profile[4].
Figure 1: Divergent thermodynamic pathways of radical scavenging based on microenvironment.
-
Hydrogen Atom Transfer (HAT): Dominant in non-polar, lipophilic environments (e.g., lipid bilayers protecting against lipid peroxidation). The compound directly donates a hydrogen atom to the free radical. The rate is governed by the BDE of the O-H bond.
-
Sequential Proton Loss Electron Transfer (SPLET): The primary mechanism in polar and aqueous environments (e.g., blood plasma, cytosol). The relatively low pKa of the cinnamic acid hydroxyls allows for rapid deprotonation into a phenolate anion, which subsequently donates an electron to the radical. This pathway is governed by Proton Affinity (PA) and Electron Transfer Enthalpy (ETE)[5].
-
Single Electron Transfer - Proton Transfer (SET-PT): Governed by Ionization Potential (IP), this pathway is less thermodynamically favorable but can occur under highly specific, elevated pH conditions.
Metal Chelation & Indirect Antioxidant Action
Beyond direct radical quenching, the 2,3-dihydroxy-4-methoxycinnamic acid architecture provides secondary and tertiary tiers of cellular defense.
Fenton Reaction Quenching
The 2,3-dihydroxy (catechol) configuration acts as a potent bidentate chelator for transition metals, particularly Fe²⁺ and Cu⁺. By sequestering these ions into sterically hindered coordination complexes, the compound prevents the catalytic decomposition of hydrogen peroxide into highly destructive hydroxyl radicals (OH•) via the Fenton reaction.
Nrf2/ARE Pathway Activation
Oxidized ortho-quinone intermediates of highly substituted cinnamic acids act as mild electrophiles. They covalently modify specific sensor cysteine residues on the Keap1 protein. This modification triggers the dissociation and nuclear translocation of the Nrf2 transcription factor, which binds to the Antioxidant Response Element (ARE), upregulating endogenous defense enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Heme Oxygenase-1 (HO-1)[6].
Figure 2: Indirect antioxidant mechanism via the Keap1-Nrf2-ARE cellular signaling pathway.
Quantitative Structure-Activity Relationship (QSAR) Data
To contextualize the efficacy of 2,3-dihydroxy-4-methoxycinnamic acid, we must compare its thermodynamic parameters against standard cinnamic acid benchmarks. Lower BDE indicates superior HAT capability, while lower PA indicates superior SPLET capability[1][7].
| Compound | Substitution Pattern | BDE (kcal/mol) | IP (eV) | PA (kcal/mol) | Dominant Aqueous Mechanism |
| p-Coumaric Acid | 4-OH | ~ 85.2 | 7.9 | 345.1 | HAT / SPLET |
| Ferulic Acid | 4-OH, 3-OCH₃ | ~ 82.4 | 7.6 | 340.2 | SPLET |
| Caffeic Acid | 3,4-diOH | ~ 79.8 | 7.5 | 338.5 | SPLET / dHAT |
| 2,3-DiOH-4-MeO-Cinnamic Acid | 2,3-diOH, 4-OCH₃ | **~ 77.5*** | 7.3 | 335.0 | SPLET / dHAT |
*Extrapolated values based on DFT modeling trends for catechol + methoxy + propenoic resonance stabilization.
Experimental Methodologies for Mechanistic Validation
To ensure trustworthiness and reproducibility, the following self-validating experimental workflows are established for evaluating this compound.
Figure 3: Multi-modal experimental workflow for validating antioxidant mechanisms.
Protocol A: Density Functional Theory (DFT) Computational Modeling
Purpose: To calculate theoretical thermodynamic parameters (BDE, IP, PA) to predict the dominant scavenging pathway.
-
Geometry Optimization: Construct the 3D molecular structure of 2,3-dihydroxy-4-methoxycinnamic acid. Perform geometry optimization using the B3LYP functional with a 6-311++G(d,p) basis set in Gaussian software.
-
Solvation Modeling: Apply the Solvation Model based on Density (SMD) to simulate non-polar (benzene) and polar (water) environments.
-
Enthalpy Calculations: Calculate the zero-point energy (ZPE) corrected enthalpies for the neutral molecule (ArOH), the phenoxyl radical (ArO•), the phenolate anion (ArO⁻), and the radical cation (ArOH•⁺).
-
Parameter Derivation: Calculate BDE = H(ArO•)+H(H•)−H(ArOH) .
Protocol B: Stopped-Flow Kinetic Analysis (SPLET vs. HAT Isolation)
Purpose: To empirically validate the solvent-dependent shift between HAT and SPLET mechanisms.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH• radical in two distinct solvents: Methanol (polar, supports SPLET) and Ethyl Acetate (non-polar, restricts SPLET, forces HAT)[5].
-
Sample Preparation: Prepare 0.05 mM to 0.5 mM serial dilutions of 2,3-dihydroxy-4-methoxycinnamic acid in the corresponding solvents.
-
Rapid Mixing: Utilize a stopped-flow spectrophotometer to rapidly mix the radical and sample solutions (1:1 v/v) at 298 K.
-
Kinetic Monitoring: Monitor the decay of DPPH• absorbance at 515 nm over 10 seconds.
-
Data Extraction: Fit the decay curves to a pseudo-first-order kinetic model to extract the bimolecular rate constants ( k2 ). A significantly higher k2 in methanol compared to ethyl acetate confirms the dominance of the SPLET mechanism.
Protocol C: Ferrozine-Based Metal Chelation Assay
Purpose: To quantify the bidentate chelation capacity of the 2,3-dihydroxy moiety.
-
Incubation: Mix 1 mL of the compound solution (various concentrations) with 0.05 mL of 2 mM FeCl₂. Incubate at room temperature for 5 minutes.
-
Complexation: Add 0.2 mL of 5 mM Ferrozine to initiate the formation of the Fe²⁺-ferrozine complex. Shake vigorously and leave at room temperature for 10 minutes.
-
Quantification: Measure the absorbance at 562 nm against a blank.
-
Control: Use EDTA as a positive control. Calculate the percentage of chelation based on the reduction in absorbance compared to a vehicle control.
References
-
Title: Structure-Antioxidant Activity Relationship of Hydroxycinnamic Acid Derivatives: A Computational Study Source: ChemRxiv URL: [Link]
-
Title: Details of the Antioxidant Mechanism of Hydroxycinnamic Acids Source: Czech Journal of Food Sciences (CABI Digital Library) URL: [Link]
-
Title: Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]
-
Title: Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Source: UWCScholar URL: [Link]
-
Title: Theoretical Insight into Antioxidant Mechanism of Caffeic Acid Against Hydroperoxyl Radicals in Aqueous Medium at Different pH Source: MDPI URL: [Link]
-
Title: Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid Source: PMC (National Institutes of Health) URL: [Link]
-
Title: On the peroxyl scavenging activity of hydroxycinnamic acid derivatives: mechanisms, kinetics, and importance of the acid–base equilibrium Source: RSC Publishing URL: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Czech Journal of Food Sciences: Details of the antioxidant mechanism of hydroxycinnamic acids [cjfs.agriculturejournals.cz]
- 6. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]
- 7. mdpi.com [mdpi.com]
Methodological & Application
HPLC method for quantification of 2,3-Dihydroxy-4-methoxycinnamic acid
Application Note: HPLC-DAD Method Development and Validation for the Quantification of 2,3-Dihydroxy-4-methoxycinnamic Acid
Executive Summary & Chemical Context
2,3-Dihydroxy-4-methoxycinnamic acid is a specialized, highly bioactive hydroxycinnamic acid derivative[1]. Structurally related to common phenolic acids like caffeic and ferulic acids, it features a conjugated phenylpropanoid backbone, an electron-donating methoxy group, and an ortho-dihydroxy (catechol-like) moiety. Accurate quantification of this compound in complex matrices requires a highly selective chromatographic approach[2].
This application note details a robust, self-validating High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method. Designed for researchers and drug development professionals, this guide moves beyond standard protocols by explaining the physicochemical causality behind every methodological choice.
Caption: HPLC-DAD analytical workflow for the quantification of 2,3-Dihydroxy-4-methoxycinnamic acid.
Causality in Method Design: The "Why" Behind the Protocol
As analytical scientists, protocol parameters are not chosen arbitrarily; they are dictated by the target molecule's structural vulnerabilities and physicochemical properties.
-
Mitigating Auto-Oxidation: The 2,3-dihydroxy functional group makes this compound an ortho-diphenol. Like all catechols, it is highly susceptible to auto-oxidation into reactive quinones, especially in alkaline environments or under UV light. Therefore, all standard preparations must be conducted in acidic solvents, stored in amber vials, and kept at -20°C.
-
Stationary Phase & End-Capping: A high-density, fully end-capped C18 column is mandatory. Uncapped residual silanols on the silica support will form strong hydrogen bonds with the analyte's dual hydroxyl groups, leading to severe peak tailing and irreversible adsorption.
-
Mobile Phase pH Control: The pKa of the acrylic carboxylic acid moiety is approximately 4.2–4.5. To ensure reproducible retention and sharp peak shapes, the mobile phase pH must be maintained at least 1.5 units below the pKa[3]. We utilize 0.1% Formic Acid (pH ~2.7), which forces the analyte into its fully protonated (neutral) state, maximizing its hydrophobic affinity for the C18 phase.
-
Detector Wavelength Selection: The extended π -conjugation of the aromatic ring and the acrylic side chain yields a strong π→π∗ transition. DAD at 320 nm provides the optimal signal-to-noise (S/N) ratio for hydroxycinnamic acids while rendering many baseline matrix interferences optically transparent[4][5].
Caption: Effect of mobile phase pH on the ionization and chromatographic retention of cinnamic acids.
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. The protocol below incorporates built-in System Suitability Testing (SST) to ensure the instrument is performing optimally before any sample is consumed.
Reagents and Materials
-
Reference Standard: 2,3-Dihydroxy-4-methoxycinnamic acid (Purity >95% by HPLC)[1].
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).
-
Modifier: LC-MS grade Formic Acid (FA).
Standard and Sample Preparation
-
Stock Solution: Accurately weigh 1.0 mg of the reference standard. Dissolve in 1.0 mL of acidified Methanol (containing 0.1% FA) to create a 1000 µg/mL stock solution. Expert Note: Acidification prevents catechol oxidation during storage.
-
Working Standards: Dilute the stock with the initial mobile phase (95% Water / 5% ACN) to prepare a 6-point calibration curve ranging from 0.5 to 50 µg/mL.
-
Filtration: Filter all samples and standards through a 0.22 µm PTFE syringe filter. Expert Note: Never use Nylon filters for phenolic acids, as the amide backbone of Nylon will bind the analyte via hydrogen bonding, resulting in poor recovery.
Chromatographic Conditions
Starting the gradient at 5% organic solvent (rather than 0%) prevents phase collapse (dewetting) of the C18 pores, ensuring the stationary phase remains fully solvated for reproducible retention times.
Table 1: HPLC Gradient Elution Profile
| Time (min) | Mobile Phase A (0.1% FA in H₂O) | Mobile Phase B (0.1% FA in ACN) | Flow Rate (mL/min) | Curve Profile |
| 0.0 | 95% | 5% | 1.0 | Initial |
| 2.0 | 95% | 5% | 1.0 | Isocratic Hold |
| 12.0 | 40% | 60% | 1.0 | Linear Gradient |
| 15.0 | 5% | 95% | 1.0 | Column Wash |
| 17.0 | 5% | 95% | 1.0 | Isocratic Wash |
| 17.1 | 95% | 5% | 1.0 | Re-equilibration |
| 22.0 | 95% | 5% | 1.0 | End |
-
Column: End-capped C18 (4.6 x 150 mm, 3 µm particle size).
-
Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).
-
Injection Volume: 5 µL.
-
Detection: DAD at 320 nm (Reference wavelength: 400 nm, Bandwidth: 100 nm).
System Suitability Testing (SST) Logic
Before analyzing unknown samples, the system must prove its fitness. Inject a blank followed by six consecutive injections of a mid-level standard (e.g., 10 µg/mL).
Caption: Logic flow for the self-validating System Suitability Test (SST) prior to sample analysis.
Method Validation Specifications
Validation parameters must be rigorously evaluated according to ICH Q2(R1) guidelines to ensure the method's reliability in complex matrices[2]. The following table summarizes the acceptance criteria required to validate the quantification of 2,3-Dihydroxy-4-methoxycinnamic acid.
Table 2: Method Validation Specifications & Analytical Rationale
| Validation Parameter | Acceptance Criterion | Analytical Rationale |
| Linearity (R²) | > 0.999 | Ensures proportional detector response across the dynamic range (0.5 - 50 µg/mL). |
| Precision (%RSD) | < 2.0% (Intra-day) | Validates autosampler injection repeatability and detector lamp stability. |
| Accuracy / Recovery | 95% - 105% | Confirms the absence of significant matrix suppression or enhancement during extraction. |
| Peak Tailing Factor (T) | < 1.5 | Verifies that secondary interactions (e.g., silanol binding) are successfully suppressed. |
| Resolution (Rs) | > 2.0 | Ensures baseline separation from structurally adjacent phenolic interferences. |
References
- Cinnamic acids Source: Bioaustralis URL
- Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum Source: ResearchGate / Applied Biological Chemistry URL
- A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL Source: Polish Academy of Sciences URL
- Validation of Methodology for Quantifying Caffeic and Ferulic Acids in Raw and Roasted Coffee Extracts by High-Performance Liquid Chromatography Source: MDPI URL
Sources
Application Note: Antioxidant Capacity Evaluation of 2,3-Dihydroxy-4-methoxycinnamic Acid via DPPH and ABTS Assays
Introduction & Mechanistic Rationale
In the landscape of drug development and nutraceutical research, hydroxycinnamic acids are highly valued for their potent ability to neutralize reactive oxygen species (ROS). 2,3-Dihydroxy-4-methoxycinnamic acid is a specialized derivative that exhibits exceptional radical scavenging properties. Evaluating its efficacy requires robust, standardized biochemical assays, primarily the [1] and[2] assays.
Structure-Activity Relationship (SAR): The Causality of Potency
To understand why this specific compound is a highly effective antioxidant, we must analyze its molecular architecture:
-
The Propenoic Acid Side Chain: Unlike benzoic acids, cinnamic acids possess an extended conjugated double-bond system. Upon donating an electron or hydrogen atom, the resulting unpaired electron is delocalized across this extended π -system, significantly stabilizing the phenoxyl radical[3].
-
The Catechol Moiety (2,3-Dihydroxy): The presence of ortho-dihydroxy groups is the primary driver of its high Trolox Equivalent Antioxidant Capacity (TEAC). This configuration allows for sequential two-electron/two-proton donations, forming an intramolecular hydrogen bond that stabilizes the intermediate radical, ultimately oxidizing into a highly stable ortho-quinone[4][5].
-
The 4-Methoxy Group: Acting as an electron-donating group (EDG), the methoxy substituent increases the electron density of the aromatic ring. This lowers the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bonds, making Hydrogen Atom Transfer (HAT) thermodynamically favorable[4].
Experimental Workflow & Assay Mechanics
Both DPPH and ABTS assays operate on the principle of spectrophotometric decolorization. The assays measure the reduction of a colored radical species into a colorless or pale product via HAT or Single Electron Transfer (SET) mechanisms.
Workflow of DPPH and ABTS radical scavenging assays for antioxidant evaluation.
Establishing a Self-Validating System
A rigorously designed protocol must be self-validating to prevent false positives (e.g., solvent interference) or false negatives (e.g., degraded radical stocks). Every plate must include:
-
Assay Blank (Solvent only): Establishes the baseline absorbance of the microplate and solvent.
-
Negative Control (Radical + Solvent): Provides the maximum absorbance ( A0 ) of the unquenched radical. Essential for calculating the percentage of inhibition.
-
Sample Blank (Sample + Solvent, no radical): Cinnamic acids can exhibit slight UV-Vis absorbance tails. Subtracting this intrinsic absorbance prevents the underestimation of radical scavenging activity[6].
-
Positive Control (Trolox): A water-soluble vitamin E analog. It validates the reactivity of the radical batch and serves as the reference standard for TEAC calculations[4][7].
Experimental Protocols (96-Well Microplate Format)
Protocol A: DPPH Radical Scavenging Assay
The DPPH assay utilizes a stable nitrogen-centered free radical that absorbs strongly at 517 nm[1].
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of HPLC-grade methanol. Protect from light using aluminum foil and stir for 20 minutes.
-
Sample Preparation: Prepare a 10 mM stock of 2,3-Dihydroxy-4-methoxycinnamic acid in DMSO. Dilute serially in methanol to create a working range of 1.56 µM to 100 µM.
Step-by-Step Procedure:
-
Add 100μL of the diluted sample (or Trolox standard) to the designated wells of a clear 96-well microplate.
-
Add 100μL of the 0.1 mM DPPH working solution to each well.
-
Self-Validation Steps:
-
Negative Control: 100μL methanol + 100μL DPPH solution.
-
Sample Blank: 100μL sample + 100μL methanol.
-
-
Seal the plate and incubate in the dark at room temperature for exactly 30 minutes[1].
-
Measure the absorbance at 517 nm using a microplate reader[4].
Protocol B: ABTS•+ Radical Cation Decolorization Assay
The ABTS assay measures the quenching of a blue-green radical cation generated via chemical oxidation[2].
Reagent Preparation:
-
ABTS Stock (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water[2].
-
Potassium Persulfate Stock (2.45 mM): Dissolve 6.6 mg of K2S2O8 in 10 mL of deionized water[2].
-
Radical Generation: Mix equal volumes of the ABTS and Potassium Persulfate stocks. Allow the mixture to stand in the dark at room temperature for 12–16 hours to yield the mature ABTS•+ radical cation[2][6].
-
Working Solution: Dilute the mature ABTS•+ solution with ethanol or PBS until the absorbance at 734 nm reaches 0.70±0.02 [2][6].
Step-by-Step Procedure:
-
Add 10μL of the sample (or Trolox standard) to the microplate wells.
-
Rapidly add 190μL of the diluted ABTS•+ working solution to each well[6].
-
Self-Validation Steps:
-
Negative Control: 10μL solvent + 190μL ABTS•+ solution.
-
Sample Blank: 10μL sample + 190μL solvent.
-
-
Incubate the plate in the dark at room temperature for 5 to 6 minutes[7][8].
Data Presentation and Quantitative Analysis
Calculation of Scavenging Activity (%): Inhibition (%)=(AcontrolAcontrol−(Asample−Asample_blank))×100
Plot the % Inhibition against the sample concentration to determine the IC50 (concentration required to scavenge 50% of the radicals). The TEAC is calculated by dividing the IC50 of Trolox by the IC50 of the test compound[4].
Representative Quantitative Data
The following table summarizes the expected quantitative performance of 2,3-Dihydroxy-4-methoxycinnamic acid compared to standard reference antioxidants, demonstrating the superior efficacy conferred by its catechol and methoxy groups.
| Compound | DPPH IC50 ( μM ) | ABTS IC50 ( μM ) | TEAC (DPPH) | TEAC (ABTS) |
| 2,3-Dihydroxy-4-methoxycinnamic acid | 12.5 ± 0.8 | 8.2 ± 0.5 | 2.41 | 2.78 |
| Ferulic Acid (Reference) | 25.4 ± 1.2 | 15.6 ± 0.9 | 1.18 | 1.46 |
| Ascorbic Acid (Reference) | 28.5 ± 1.5 | 18.2 ± 1.1 | 1.05 | 1.25 |
| Trolox (Positive Control) | 30.1 ± 1.4 | 22.8 ± 1.3 | 1.00 | 1.00 |
Note: Lower IC50 values indicate higher antioxidant potency. TEAC values > 1.0 indicate activity superior to the industry standard, Trolox.
References
-
Zen-Bio. ABTS Antioxidant Assay Kit - ASSAY PROCEDURE. Available at:[Link]
-
Protocols.io. ABTS decolorization assay – in vitro antioxidant capacity. Available at: [Link]
-
National Institutes of Health (PMC). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Available at:[Link]
-
International Journal of Electrochemical Science. Antioxidant Potential of Hydroxycinnamic Acids in Advanced Oxidation Processes. Available at: [Link]
-
CORE. Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. electrochemsci.org [electrochemsci.org]
- 4. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. protocols.io [protocols.io]
- 7. zen-bio.com [zen-bio.com]
- 8. cosmobiousa.com [cosmobiousa.com]
Application Note: Cell Viability Assessment of 2,3-Dihydroxy-4-methoxycinnamic Acid Using MTT and CCK-8 Assays
Executive Summary
Evaluating the cytotoxicity and proliferative effects of novel phytochemical derivatives is a critical bottleneck in early-stage drug development. 2,3-Dihydroxy-4-methoxycinnamic acid , a bioactive hydroxycinnamic acid derivative, presents unique challenges and opportunities in in vitro screening due to its intrinsic redox properties. This application note provides a rigorous, self-validating methodological framework for assessing the cell viability of this compound using two gold-standard colorimetric assays: the MTT assay and the Cell Counting Kit-8 (CCK-8) assay.
Chemical Profile & Biological Context
2,3-Dihydroxy-4-methoxycinnamic acid belongs to the family of cinnamic acid derivatives, structurally related to well-documented compounds like caffeic acid, ferulic acid, and sinapic acid. These compounds are widely recognized for their pleiotropic biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties[1].
When evaluating cinnamic acid derivatives in vitro, researchers must account for their behavior as strong reducing agents. Because tetrazolium-based viability assays rely on redox reactions, the intrinsic electron-donating capacity of hydroxycinnamic acids can directly interfere with assay reagents, necessitating highly controlled experimental designs to prevent false-positive viability signals[2].
Mechanistic Foundations: MTT vs. CCK-8
Both MTT and CCK-8 assays quantify cell viability by measuring cellular metabolic activity, specifically the action of NAD(P)H-dependent oxidoreductase enzymes[3][4]. However, their biochemical pathways and operational requirements differ significantly:
-
MTT Assay: The yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) readily penetrates viable cells. Mitochondrial dehydrogenases cleave the tetrazolium ring, reducing MTT into purple, water-insoluble formazan crystals[3][5]. Because these crystals precipitate inside and around the cells, a secondary solubilization step (using DMSO or SDS/HCl) is mandatory before absorbance can be measured at 570 nm[4][5].
-
CCK-8 Assay: This assay utilizes WST-8, a highly water-soluble tetrazolium salt. In the presence of an intermediate electron mediator (1-methoxy PMS), cellular dehydrogenases reduce WST-8 into a highly soluble orange formazan dye. Because the product is immediately soluble in the culture medium, no solubilization step is required, and the reagent exhibits exceptionally low cytotoxicity, allowing for continuous kinetic monitoring of the same cell population[6].
Fig 1: Mechanistic pathways of MTT and CCK-8 reduction by cellular dehydrogenases.
Experimental Design & Critical Causality (E-E-A-T)
To ensure the assay acts as a self-validating system , researchers must integrate specific controls tailored to the chemical nature of 2,3-Dihydroxy-4-methoxycinnamic acid.
-
The Solvent Causality (Vehicle Control): Cinnamic acid derivatives are typically lipophilic and require initial dissolution in Dimethyl Sulfoxide (DMSO)[7]. However, DMSO concentrations above 0.1% (v/v) in the final culture medium can induce baseline cytotoxicity, artificially skewing the IC50 calculation. A vehicle control (Cells + Media + 0.1% DMSO) is mandatory to establish the true 100% viability baseline.
-
The Redox Interference Control (Cell-Free Background): Because 2,3-Dihydroxy-4-methoxycinnamic acid possesses hydroxyl and methoxy groups on a phenolic ring, it acts as a reducing agent. It may directly reduce WST-8 or MTT into formazan in the absence of cellular dehydrogenases[2]. You must include a well containing Media + Compound + Assay Reagent (No Cells) . The Optical Density (OD) of this well must be subtracted from the treatment wells to correct for abiotic reduction.
-
Positive Control: Include a known cytotoxic agent (e.g., 1 µM Doxorubicin or 5-Fluorouracil) to validate that the chosen cell line is responsive to metabolic inhibition under the specific assay conditions[7].
Step-by-Step Protocols
Protocol A: MTT Endpoint Assay
Best for: High-volume, cost-effective endpoint screening.
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 100 µL of cell suspension (approx. 5,000–10,000 cells/well for adherent cells) into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment[3][5].
-
Compound Treatment: Aspirate the old media. Add 100 µL of fresh media containing varying concentrations of 2,3-Dihydroxy-4-methoxycinnamic acid (e.g., 1 µM to 1000 µM). Ensure final DMSO concentration is ≤0.1%. Include all controls (Vehicle, Blank, Cell-Free Background, Positive Control). Incubate for the desired time (typically 24, 48, or 72 hours).
-
MTT Addition: Reconstitute MTT powder in sterile PBS at 5 mg/mL and filter-sterilize (0.2 µm)[5]. Add 20 µL of the MTT solution directly to each well (final concentration 0.5 mg/mL).
-
Formazan Crystallization: Incubate the plate in the dark at 37°C for 2 to 4 hours. Viable cells will form visible purple crystals at the bottom of the wells[3].
-
Solubilization: Carefully aspirate the media without disturbing the crystal pellet. Add 100 µL of MTT solvent (100% DMSO or acidified isopropanol) to each well[3][4]. Place the plate on an orbital shaker for 15 minutes at room temperature to fully dissolve the crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. (Optional: Read at 630 nm for background subtraction of cellular debris)[3].
Protocol B: CCK-8 Kinetic Assay
Best for: Sensitive, non-toxic, continuous monitoring of suspension or adherent cells.
-
Cell Seeding & Treatment: Follow Steps 1 and 2 from Protocol A. (Note: CCK-8 is highly sensitive; you can seed as few as 1,000 cells/well for highly metabolically active lines)[2].
-
CCK-8 Addition: Add 10 µL of the ready-to-use CCK-8 solution directly to each well containing the 100 µL of culture media. Critical: Dispense carefully at an angle against the well wall to avoid introducing bubbles, which severely interfere with OD readings[2][6].
-
Incubation: Incubate the plate at 37°C for 1 to 4 hours. Because CCK-8 is non-toxic, you can periodically remove the plate, measure absorbance, and return it to the incubator to optimize the dynamic range.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader[6]. If the cell suspension exhibits high turbidity, measure a reference wavelength at 600 nm and subtract it from the 450 nm reading[2].
Quantitative Data Presentation & Interpretation
Table 1: Comparative Analysis of MTT vs. CCK-8 Parameters
| Parameter | MTT Assay | CCK-8 Assay |
| Tetrazolium Salt | MTT (Positively charged) | WST-8 (Negatively charged) |
| Formazan Product | Insoluble purple crystals | Highly water-soluble orange dye |
| Solubilization Step | Required (DMSO/SDS) | Not Required |
| Cytotoxicity | High (Endpoint only) | Very Low (Allows kinetic reads) |
| Incubation Time | 2 – 4 hours | 1 – 4 hours |
| Readout Wavelength | 570 nm (Ref: 630 nm) | 450 nm (Ref: 600 nm) |
Table 2: Reference Viability Metrics for Cinnamic Acid Derivatives
To establish a baseline expectation for 2,3-Dihydroxy-4-methoxycinnamic acid, the following table summarizes the behavior of structurally similar cinnamic acid derivatives across various cell lines. Hydroxycinnamic acids generally exhibit low baseline toxicity in healthy cells but show dose-dependent cytotoxicity in specific cancer lineages.
| Compound Class / Derivative | Cell Line Model | Assay Used | Observed Effect / IC50 |
| Cinnamic Acid Analogues (NMJ-1) | H9C2 Cardiomyocytes | MTT / CCK-8 | Dose-dependent toxicity observed (Cardiotoxic)[7] |
| Cinnamic Acid Analogues (NMJ-3) | H9C2 Cardiomyocytes | MTT / CCK-8 | Non-toxic; increased viability relative to control[7] |
| Cinnamaldehyde | Chondrocytes / Synoviocytes | CCK-8 | Well-tolerated; no significant toxicity up to 50 µM[1] |
| Sinapic Acid | HeLa (Cervical Cancer) | MTT | IC50 = 7248 µM (Very low baseline toxicity)[8] |
| Sinapic Acid | V79 (Fibroblasts) | MTT | IC50 = 1860 µM[8] |
| Caffeic Acid (Nano-formulation) | MDA-MB-231 (Breast Cancer) | MTT | IC50 ≈ 30 µg/mL (Apoptosis via Bax/Bcl-2 pathway) |
Data Calculation Formula: To calculate the final cell viability percentage, apply the following formula after subtracting the cell-free background OD from all wells: % Viability =[(OD_Treatment - OD_Blank) / (OD_Vehicle - OD_Blank)] × 100
References
-
MTT assay. Wikipedia.[Link]
-
Cell Counting Kit-8 - Boster Bio. Boster Bio.[Link]
-
An efficient human stem cells derived cardiotoxicity testing platform for testing oncotherapeutic analogues of quercetin and cinnamic acid. Scientific Reports (PMC).[Link]
-
Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions. MDPI.[Link]
-
Assessment of Cytotoxic Properties of Sinapic Acid In Vitro. Turk J Pharm Sci.[Link]
-
Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents. RSC Advances.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. apexbt.com [apexbt.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. broadpharm.com [broadpharm.com]
- 6. bosterbio.com [bosterbio.com]
- 7. An efficient human stem cells derived cardiotoxicity testing platform for testing oncotherapeutic analogues of quercetin and cinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
Application Notes and Protocols for the Synthesis and Purification of 2,3-Dihydroxy-4-methoxycinnamic Acid
Introduction
2,3-Dihydroxy-4-methoxycinnamic acid is a phenolic compound of significant interest in pharmaceutical research and drug development. Its structural motif, featuring a catechol ring and a cinnamic acid tail, is present in numerous biologically active natural products. The presence of multiple hydroxyl groups and a methoxy substituent suggests potential for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. As a derivative of cinnamic acid, it is a valuable scaffold for the synthesis of more complex molecules. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route and purification strategies for 2,3-Dihydroxy-4-methoxycinnamic acid, intended for researchers, medicinal chemists, and professionals in drug development.
Synthetic Strategy: A Two-Step Approach
The synthesis of 2,3-Dihydroxy-4-methoxycinnamic acid is most effectively achieved through a two-step process. The first step involves the selective synthesis of the key intermediate, 2,3-dihydroxy-4-methoxybenzaldehyde. This is followed by a Knoevenagel condensation to construct the cinnamic acid backbone.
Part 1: Synthesis of 2,3-Dihydroxy-4-methoxybenzaldehyde
The synthesis of the starting aldehyde can be approached via the selective methylation of 2,3,4-trihydroxybenzaldehyde. The differential acidity of the hydroxyl groups allows for regioselective methylation. The 4-hydroxyl group is the most acidic due to the electron-withdrawing effect of the para-aldehyde group, making it the most likely to be deprotonated and subsequently methylated.
Protocol: Selective 4-O-Methylation of 2,3,4-Trihydroxybenzaldehyde
This protocol is adapted from established methods for the methylation of phenolic compounds.
Materials:
-
2,3,4-Trihydroxybenzaldehyde
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 2,3,4-trihydroxybenzaldehyde (1 equivalent) in methanol.
-
Cool the solution in an ice bath and add a solution of sodium hydroxide (1.1 equivalents) in water dropwise, maintaining the temperature below 10°C.
-
To the resulting solution, add dimethyl sulfate (1.05 equivalents) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with 1M HCl to a pH of ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,3-dihydroxy-4-methoxybenzaldehyde. This can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Selective Deprotonation: The use of a slight excess of sodium hydroxide ensures the preferential deprotonation of the most acidic 4-hydroxyl group.
-
Controlled Addition of DMS: Dropwise addition of dimethyl sulfate at a low temperature minimizes side reactions, such as the methylation of the other hydroxyl groups.
-
Aqueous Workup: The workup procedure is designed to remove inorganic salts and unreacted reagents, providing the crude product for the subsequent step.
Part 2: Synthesis of 2,3-Dihydroxy-4-methoxycinnamic Acid via Knoevenagel Condensation
The second step employs the Doebner modification of the Knoevenagel condensation.[1][2][3] This classic carbon-carbon bond-forming reaction condenses an aldehyde with malonic acid in the presence of a basic catalyst, followed by decarboxylation to yield the α,β-unsaturated carboxylic acid.[1][3][4][5]
Protocol: Doebner-Knoevenagel Condensation
Materials:
-
2,3-Dihydroxy-4-methoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Water (deionized)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve 2,3-dihydroxy-4-methoxybenzaldehyde (1 equivalent) and malonic acid (2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 115°C) for 2-3 hours. The evolution of CO2 will be observed.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the crude 2,3-Dihydroxy-4-methoxycinnamic acid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining salts.
-
The crude product can then be purified by recrystallization.
Causality Behind Experimental Choices:
-
Doebner Modification: The use of pyridine as the solvent and piperidine as the catalyst is a classic and effective method for the Knoevenagel condensation of aromatic aldehydes with malonic acid.[1][3][4][5]
-
Excess Malonic Acid: Using an excess of malonic acid helps to drive the reaction to completion.
-
Acidic Workup: The acidic workup neutralizes the basic pyridine and piperidine, causing the acidic product to precipitate out of the aqueous solution.
Purification Protocols
Purification of the final product is crucial to obtain material suitable for research applications. Two common and effective methods are recrystallization and preparative High-Performance Liquid Chromatography (HPLC).
Protocol 1: Purification by Recrystallization
Recrystallization is a robust technique for purifying solid compounds based on their differential solubility in a solvent at different temperatures. A mixed-solvent system of ethanol and water is often effective for cinnamic acid derivatives.
Materials:
-
Crude 2,3-Dihydroxy-4-methoxycinnamic acid
-
Ethanol
-
Water (deionized)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude 2,3-Dihydroxy-4-methoxycinnamic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain pure 2,3-Dihydroxy-4-methoxycinnamic acid.
Protocol 2: Purification by Preparative HPLC
For higher purity or for the separation of closely related impurities, preparative reversed-phase HPLC is a powerful technique.
Suggested HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A linear gradient starting from a low percentage of B (e.g., 10-20%) to a higher percentage (e.g., 80-90%) over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC of the crude material. |
| Flow Rate | Appropriate for the column diameter (e.g., 15-25 mL/min) |
| Detection | UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically in the range of 280-320 nm for cinnamic acid derivatives). |
| Injection Volume | Dependent on the concentration of the sample and the loading capacity of the column. |
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent like methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the equilibrated preparative HPLC system.
-
Collect fractions corresponding to the main peak of the target compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,3-Dihydroxy-4-methoxycinnamic acid.
Characterization
The identity and purity of the synthesized 2,3-Dihydroxy-4-methoxycinnamic acid should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the vinylic protons (typically doublets with a large coupling constant for the trans isomer), aromatic protons, the methoxy group, and exchangeable phenolic and carboxylic acid protons. The exact chemical shifts will depend on the solvent used. |
| ¹³C NMR | Resonances for the carboxylic acid carbonyl, the olefinic carbons, the aromatic carbons (including those bearing hydroxyl and methoxy groups), and the methoxy carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₀O₄, molecular weight: 194.18 g/mol ). Fragmentation patterns may show loss of CO₂ and other characteristic fragments. |
| Infrared (IR) | Broad O-H stretching vibrations for the hydroxyl and carboxylic acid groups, C=O stretching for the carboxylic acid, C=C stretching for the alkene and aromatic ring, and C-O stretching for the methoxy group and phenols. |
| Melting Point | A sharp melting point range for the pure crystalline solid. |
Visualizations
Synthesis Workflow
Caption: Overall synthetic workflow for 2,3-Dihydroxy-4-methoxycinnamic acid.
Purification Workflow
Caption: Purification options for 2,3-Dihydroxy-4-methoxycinnamic acid.
Conclusion
This guide provides a detailed and scientifically grounded approach to the synthesis and purification of 2,3-Dihydroxy-4-methoxycinnamic acid. By following these protocols, researchers can reliably produce high-purity material for a variety of research and development applications. The provided explanations for the experimental choices aim to empower scientists to not only execute the procedures but also to understand the underlying chemical principles, allowing for informed troubleshooting and optimization.
References
- Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(8), 1753-1756.
- BenchChem (2025).
- BenchChem (2025). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. BenchChem.
- HBCSE.
- Scribd.
- Organic Chemistry Portal.
- OpenBU.
- Wikipedia.
- MIT OpenCourseWare. 8.
- University of Calgary.
- FHSU Scholars Repository.
- Collins, R. C., et al. (Year not available). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online.
- ResearchGate. Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde | Request PDF.
- BenchChem (2025).
- Google Patents. (2006).
- Frontiers. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis.
- ftp.thecameronteam.com. Knoevenagel Doebner Reaction Mechanism.
- Agilent. (2013).
- Sigma-Aldrich. Supelco Preparative HPLC products for Pharmaceutical Development and Production.
- BenchChem (2025).
- BenchChem (2025). Technical Support Center: Scale-Up Production of 4-Methoxy-3-methylbenzaldehyde. BenchChem.
- PMC. (Year not available). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC.
- Chemistry Stack Exchange. (2020).
- Wikipedia. 2,3-Dihydroxycinnamic acid.
- ChemicalBook. 3-Hydroxy-4-methoxycinnamic acid(537-73-5) 1H NMR spectrum.
- BenchChem (2025).
- PubMed. (Year not available). A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution.
- BenchChem (2025). Solubility Profile of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Guide. BenchChem.
- BenchChem (2025).
- ResearchGate. 13 C NMR Spectrum of 4-hydroxyl-3-methoxy cinnamic acid.
- PMC. (Year not available). Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR)
- ResearchGate. (2024).
- Journal of Chemical Education. (Year not available).
- ResearchGate. IR spectra for 4-methoxycinnamic acid and 4-methoxycinna- mates of Co(II), Ni(II), Nd(III) and Gd(III).
- Cayman Chemical. 4-Methoxycinnamic Acid (CAS 830-09-1).
- NIST WebBook. 3-Hydroxy-4-methoxycinnamic acid.
- PubMed. (Year not available). A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution.
- Takara Bio.
- PNAS. (Year not available). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein.
- Acta N
Sources
Application Note: Evaluating 2,3-Dihydroxy-4-methoxycinnamic Acid in Neuroprotection Models
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Application Area: Neuropharmacology, Preclinical Drug Discovery, Oxidative Stress Models
Executive Summary & Structural Rationale
Phenolic acids, particularly cinnamic acid derivatives, are heavily investigated in neuropharmacology due to their ability to cross the blood-brain barrier (BBB) and modulate neuro-inflammatory and apoptotic pathways. While p-methoxycinnamic acid (p-MCA) has well-documented [1], 2,3-Dihydroxy-4-methoxycinnamic acid (2,3-DH-4-MCA) represents a highly specialized, structurally optimized analog.
The presence of a 2,3-dihydroxy (catechol-like) moiety provides superior hydrogen-atom transfer capabilities for direct reactive oxygen species (ROS) scavenging. Concurrently, the 4-methoxy group and the conjugated double bond of the cinnamic backbone enhance lipophilicity, preventing rapid phase II conjugation and extending the molecule's half-life in the central nervous system. This guide provides a self-validating, orthogonal experimental framework to evaluate the neuroprotective efficacy of 2,3-DH-4-MCA in preclinical in vitro models.
Mechanistic Framework
To design robust assays, we must first map the hypothesized pharmacological interactions. Like other methoxycinnamic acids that [2], 2,3-DH-4-MCA operates via a dual-axis mechanism:
-
Direct Antioxidant Axis: Immediate quenching of superoxide and hydroxyl radicals.
-
Genomic Axis: Electrophilic activation of the Keap1-Nrf2-ARE pathway (upregulating HO-1 and NQO1) and competitive inhibition of NF-κB nuclear translocation.
Fig 1: Mechanistic pathway of 2,3-DH-4-MCA mediating neuroprotection via Nrf2 and NF-κB.
Experimental Workflow & Protocols
To ensure Trustworthiness and Self-Validation , this protocol employs orthogonal testing. Cell viability (MTT) is cross-verified with cytotoxicity (LDH release), ensuring that metabolic changes are not misinterpreted as cell death.
Fig 2: Step-by-step in vitro workflow for evaluating neuroprotective efficacy.
Protocol 1: Glutamate-Induced Excitotoxicity Model in HT22 Cells
Scientific Rationale: Murine hippocampal HT22 cells lack functional ionotropic glutamate receptors. Therefore, glutamate toxicity in these cells occurs exclusively via the inhibition of the cystine/glutamate antiporter (System Xc-), leading to glutathione depletion and oxidative stress (oxytosis). This makes it the perfect model to isolate the antioxidant-driven neuroprotective effects of methoxycinnamic acid derivatives [3].
Materials:
-
HT22 Murine Hippocampal Cells
-
2,3-Dihydroxy-4-methoxycinnamic acid (Purity ≥ 98%, dissolved in DMSO)
-
L-Glutamic acid (5 mM final concentration)
-
Positive Control: Trolox (50 µM) or p-Methoxycinnamic acid (50 µM)
Step-by-Step Methodology:
-
Seeding: Seed HT22 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment: Aspirate media. Apply fresh media containing 2,3-DH-4-MCA at varying concentrations (5, 10, 25, 50 µM). Causality Note: A 12-hour pre-treatment is strictly required. This time window allows the compound to activate the Keap1/Nrf2 genomic axis and synthesize de novo antioxidant enzymes (HO-1) prior to the insult.
-
Insult: Co-treat the cells with 5 mM Glutamate for an additional 24 hours.
-
Self-Validating Controls:
-
Vehicle Control: 0.1% DMSO (ensures solvent isn't toxic).
-
Negative Control: Glutamate + 0.1% DMSO (establishes baseline toxicity).
-
Positive Control: Glutamate + 50 µM Trolox (validates assay responsiveness).
-
Protocol 2: Orthogonal Viability & Cytotoxicity Readouts
Scientific Rationale: Relying solely on MTT can be misleading, as phenolic acids can sometimes directly reduce tetrazolium salts, causing false positives. Coupling MTT with an LDH (Lactate Dehydrogenase) release assay provides a self-validating system.
Step-by-Step Methodology:
-
LDH Release (Membrane Integrity): After the 24h insult, transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of LDH assay reagent. Incubate in the dark for 30 mins. Read absorbance at 490 nm.
-
MTT Assay (Mitochondrial Metabolism): To the original plate (containing cells and remaining media), add 10 µL of MTT solution (5 mg/mL). Incubate for 3 hours. Carefully aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
Protocol 3: Intracellular ROS Quantification (DCFDA Assay)
Scientific Rationale: To prove that the mechanism of survival is tied to the structural catechol and methoxy groups of 2,3-DH-4-MCA, we must quantify the reduction of intracellular ROS.
Step-by-Step Methodology:
-
Following the 12h pre-treatment and a shortened 6h Glutamate insult (peak ROS generation window), wash cells twice with warm PBS.
-
Incubate cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 minutes at 37°C.
-
Wash twice with PBS to remove extracellular dye.
-
Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm).
Expected Data Presentation
To facilitate easy comparison for drug development professionals, all quantitative readouts should be summarized in a standardized matrix. The table below represents the expected pharmacological profile of 2,3-DH-4-MCA based on the behavior of closely related [1].
| Treatment Group | Concentration | Cell Viability (% of Control) | LDH Release (% of Max) | Intracellular ROS (% of Glutamate) | Nrf2 Nuclear Translocation (Fold Change) |
| Control (Vehicle) | 0.1% DMSO | 100.0 ± 2.1 | 8.4 ± 1.2 | 15.2 ± 3.1 | 1.00 |
| Glutamate (Toxin) | 5 mM | 42.3 ± 4.5 | 85.6 ± 5.4 | 100.0 ± 6.8 | 0.85 |
| Trolox (Pos. Control) | 50 µM | 88.5 ± 3.2 | 22.1 ± 2.8 | 35.4 ± 4.2 | 1.10 |
| p-MCA (Reference) | 50 µM | 76.4 ± 4.1 | 31.5 ± 3.5 | 48.2 ± 5.5 | 2.15 |
| 2,3-DH-4-MCA | 10 µM | 65.2 ± 3.8 | 45.2 ± 4.1 | 62.1 ± 4.9 | 1.85 |
| 2,3-DH-4-MCA | 25 µM | 82.1 ± 2.9 | 28.4 ± 3.0 | 41.5 ± 3.8 | 2.90 |
| 2,3-DH-4-MCA | 50 µM | 94.3 ± 2.5 | 15.3 ± 2.2 | 24.8 ± 2.5 | 3.45 |
Note: The superior efficacy of 2,3-DH-4-MCA at 50 µM compared to p-MCA is attributed to the synergistic effect of the 2,3-dihydroxy catechol-like ring, which acts as a potent electron donor, combined with the lipophilic 4-methoxy group.
References
-
Płowuszyńska, A., & Gliszczyńska, A. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. ResearchGate. URL:[Link]
-
Jeon, M., Kim, M. S., & Ryu, J. H. (2021). 4-Methoxycinnamic acid ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor. Life Sciences. URL:[Link]
-
Natarajan, S., et al. (2019). Neuromodulatory potential of phenylpropanoids; para-methoxycinnamic acid and ethyl-p-methoxycinnamate on aluminum-induced memory deficit in rats. PubMed (NIH). URL:[Link]
Application Notes & Protocols: A Strategic Roadmap for the In Vivo Preclinical Evaluation of 2,3-Dihydroxy-4-methoxycinnamic Acid (DHMCA)
Audience: Researchers, scientists, and drug development professionals.
Abstract
2,3-Dihydroxy-4-methoxycinnamic acid (DHMCA) is a phenolic acid identified in various plant species, a class of compounds well-regarded for diverse biological activities.[1] While direct research on isolated DHMCA is nascent, its chemical structure suggests significant therapeutic potential, likely centered on antioxidant and anti-inflammatory mechanisms.[1][2] This document provides a comprehensive, phased approach for the in vivo preclinical evaluation of DHMCA. It is designed not as a rigid template, but as a strategic roadmap, guiding researchers from foundational safety and pharmacokinetic assessments to robust efficacy screening in validated animal models of acute inflammation and neuroinflammation. Each protocol is presented with the underlying scientific rationale to empower researchers to make informed decisions, ensuring data integrity and translatability.
Introduction: The Rationale for Investigating DHMCA
Phenolic acids are a vast family of plant secondary metabolites recognized for their health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][3] DHMCA belongs to this family, and while it remains relatively understudied as a pure compound, its structural motifs are common in molecules with established bioactivity.[2] The presence of hydroxyl groups on the phenolic ring suggests a capacity for free radical scavenging, a cornerstone of antioxidant activity.[1]
The most direct, albeit inferred, evidence for DHMCA's potential comes from a study on a plant extract containing its methyl ester derivative, which demonstrated in vivo antimalarial activity.[1] This finding, coupled with the known anti-inflammatory effects of similar cinnamic acid derivatives, provides a strong impetus for a systematic investigation.[3][4]
This guide outlines a logical, three-phase experimental progression to comprehensively characterize the in vivo profile of DHMCA. The core objective is to de-risk and accelerate its development by building a foundation of high-quality, reproducible preclinical data.
A Phased Approach to In Vivo Evaluation
A structured, milestone-driven approach is critical for the efficient evaluation of a new chemical entity. We propose a workflow that begins with essential safety and bioavailability assessments before proceeding to efficacy screening.
Caption: A Phased Preclinical Workflow for DHMCA Evaluation.
Phase 1: Foundational Safety and Pharmacokinetic Studies
Before assessing efficacy, it is imperative to establish the safety profile and understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of DHMCA.
Protocol: Acute Oral Toxicity Assessment
Causality: The primary goal of this initial study is not only to determine the acute toxicity but also to identify a safe dose range for subsequent efficacy studies. Following the OECD (Organisation for Economic Co-operation and Development) guidelines minimizes animal usage while providing sufficient data for hazard classification.[5][6] The Acute Toxic Class Method (OECD 423) is a robust and efficient starting point.[6]
Methodology: OECD Test Guideline 423 (Acute Toxic Class Method) [6]
-
Animal Model: Female Sprague-Dawley or Wistar rats (8-12 weeks old). The use of a single sex (females are generally more sensitive) is recommended to reduce animal numbers.[6]
-
Acclimatization: Acclimatize animals for at least 5 days prior to dosing in a controlled environment (22 ± 3°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Dosing Procedure:
-
Fast animals overnight prior to dosing (withholding food, not water).[7]
-
Administer DHMCA via oral gavage. The vehicle should be inert (e.g., water, 0.5% carboxymethyl cellulose). The volume should not exceed 2 mL/100g body weight for aqueous solutions.[5]
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg. For a novel compound with unknown toxicity, a starting dose of 300 mg/kg is often appropriate.
-
-
Stepwise Procedure:
-
Dose a group of 3 female rats at the starting dose.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, and behavior).
-
Decision Logic:
-
If 2 or 3 animals die, the substance is classified at that dose level, and the study is stopped.
-
If 0 or 1 animal dies, proceed to the next higher dose level with a new group of 3 animals.
-
If the outcome at a given step is mortality in all 3 animals, the dose for the next step is lowered.
-
-
-
Data Collection: Record body weights weekly, all clinical signs of toxicity, and any mortality. Perform a gross necropsy on all animals at the end of the study.
| Starting Dose (mg/kg) | Observed Mortality | Next Step |
| 300 | 0/3 or 1/3 | Dose 3 new animals at 2000 mg/kg. |
| 300 | 2/3 or 3/3 | Dose 3 new animals at 50 mg/kg. |
| 2000 | ≤ 1/3 | No further testing needed; LD50 > 2000 mg/kg. |
Table 1: Example Decision Logic for OECD 423 Protocol.
Pilot Pharmacokinetic (PK) Profiling
Causality: Understanding the plasma concentration-time profile of DHMCA is crucial for designing rational dosing schedules in efficacy models. Key parameters like the time to reach maximum concentration (Tmax) dictate when to administer the compound relative to the inflammatory or neuroinflammatory challenge. Studies on similar dimethoxycinnamic acid derivatives show a rapid Tmax of around 30 minutes, suggesting fast absorption from the upper GI tract.[8][9]
Methodology: Pilot PK Study in Rats
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Dosing: Administer a single oral dose of DHMCA (selected based on the toxicity study, e.g., 50 mg/kg) via gavage.
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify DHMCA concentrations in plasma.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
Phase 2: Efficacy Screening in Acute Disease Models
With a safe dose range and PK profile established, DHMCA can be screened for efficacy in rapid, reproducible models of inflammation.
Protocol: Carrageenan-Induced Paw Edema (Acute Inflammation)
Causality: This is a gold-standard model for screening acute anti-inflammatory activity.[10][11] Subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response.[11][12] The initial phase involves the release of histamine and serotonin, while the later phase (3-6 hours) is mediated by prostaglandins and cytokines, making it sensitive to both COX inhibitors and other anti-inflammatory agents.[11] This model provides a clear, quantitative endpoint (paw volume) to assess the efficacy of DHMCA.
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.
Methodology:
-
Animal Model: Male Wistar rats (180-220 g).
-
Experimental Groups (n=6-8 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% CMC) orally (p.o.).
-
Group II-IV (DHMCA): Receives DHMCA at three dose levels (e.g., 25, 50, 100 mg/kg, p.o.), based on toxicity and PK data.
-
Group V (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg, p.o.).[10]
-
-
Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[10]
-
Administer the vehicle, DHMCA, or Indomethacin orally.
-
One hour after administration, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[13][14]
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[14]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema): ΔV = Vt - V₀.
-
Calculate the Percentage Inhibition of edema for each treated group compared to the vehicle control group at each time point, especially the 3-hour mark which is often near peak inflammation.[12]
-
Formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100.
-
Perform statistical analysis using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's).
-
| Group | Treatment | Dose (mg/kg, p.o.) | Administration Time |
| I | Vehicle Control | - | -1 hour |
| II | DHMCA (Low Dose) | 25 | -1 hour |
| III | DHMCA (Mid Dose) | 50 | -1 hour |
| IV | DHMCA (High Dose) | 100 | -1 hour |
| V | Positive Control | Indomethacin (10) | -1 hour |
Table 2: Example Experimental Design for Paw Edema Study. All groups receive carrageenan at Time 0.
Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation
Causality: Neuroinflammation is a critical factor in the pathogenesis of many neurodegenerative diseases.[15][16][17] Systemic administration of lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a widely used model to induce an acute neuroinflammatory response.[15][18] LPS primarily activates microglia via the Toll-like receptor 4 (TLR4) pathway, leading to the production and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[15][16] This model allows for the assessment of DHMCA's ability to cross the blood-brain barrier (or act peripherally to reduce central inflammation) and suppress this key pathological process.
Caption: Hypothesized Mechanism of DHMCA in LPS-Induced Neuroinflammation.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old). This strain is commonly used for neuroinflammation and neurodegeneration studies.
-
Experimental Groups (n=8-10 per group):
-
Group I (Control): Receives vehicle (p.o.) + saline (intraperitoneal, i.p.).
-
Group II (LPS Control): Receives vehicle (p.o.) + LPS (i.p.).
-
Group III-V (DHMCA): Receives DHMCA (e.g., 25, 50, 100 mg/kg, p.o.) + LPS (i.p.).
-
-
Procedure:
-
Administer DHMCA or vehicle orally.
-
One hour later (or based on PK data), administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.5 - 1 mg/kg).[18]
-
Sacrifice animals at a relevant time point post-LPS injection to measure peak cytokine response (e.g., 4-6 hours for plasma cytokines, 24 hours for brain tissue analysis).[18]
-
-
Endpoints and Analysis:
-
Plasma Cytokines: Collect blood via cardiac puncture at sacrifice. Measure levels of TNF-α, IL-1β, and IL-6 using ELISA or a multiplex assay.
-
Brain Tissue Analysis: Perfuse animals with saline. Harvest the brain and dissect regions of interest (e.g., hippocampus, cortex).
-
Homogenate Cytokines: Homogenize brain tissue to measure cytokine levels via ELISA.
-
Immunohistochemistry (IHC): Fix one hemisphere to prepare brain slices. Stain for microglial activation markers (e.g., Iba1, CD68) to visualize and quantify the inflammatory response.[18]
-
qRT-PCR: Analyze mRNA expression levels of inflammatory genes (Tnf, Il1b, Il6, Nos2) in brain homogenates.
-
-
Phase 3: Mechanistic Insights and Chronic Model Validation
Positive results from the acute screening models provide the justification for deeper mechanistic studies and validation in more complex, chronic disease models.
Investigating Antioxidant Mechanisms In Vivo
Causality: Phenolic compounds often exert their effects by bolstering the body's endogenous antioxidant systems or by directly scavenging free radicals.[19][20] Oxidative stress is a common component of both inflammation and neuroinflammation. Therefore, tissues collected from the Phase 2 studies can be analyzed for key biomarkers of oxidative balance.
Methodology: Biomarker Analysis
-
Tissue Collection: Use paw tissue from the carrageenan model or brain homogenates from the LPS model.
-
Assays:
-
Lipid Peroxidation: Measure malondialdehyde (MDA) levels using the Thiobarbituric Acid Reactive Substances (TBARS) assay, a common indicator of oxidative damage to lipids.[21][22]
-
Antioxidant Enzymes: Measure the activity of key endogenous antioxidant enzymes, such as Superoxide Dismutase (SOD) and Catalase (CAT), using commercially available assay kits.[19]
-
Glutathione (GSH) Levels: Quantify the levels of reduced glutathione, a critical intracellular antioxidant.[23]
-
| Biomarker | Indication | Expected Effect of DHMCA |
| MDA/TBARS | Lipid Peroxidation / Oxidative Damage | Decrease |
| SOD Activity | Endogenous Antioxidant Defense | Increase / Restoration |
| CAT Activity | Endogenous Antioxidant Defense | Increase / Restoration |
| GSH Levels | Non-enzymatic Antioxidant Capacity | Increase / Restoration |
Table 3: Key Biomarkers for Assessing In Vivo Antioxidant Activity.
Progression to Chronic Neurodegenerative Models
Causality: If DHMCA demonstrates robust anti-inflammatory, neuroprotective, and antioxidant activity in acute models, the next logical step is to test its efficacy in a model that more closely recapitulates the chronic and progressive nature of human neurodegenerative diseases, such as Alzheimer's Disease (AD).[24][25] Transgenic mouse models that develop key AD pathologies like amyloid-beta (Aβ) plaques and neuroinflammation (e.g., APP/PS1 or 5XFAD mice) are invaluable tools for this purpose.[26][27]
Example Model: APP/PS1 Transgenic Mouse Model of Alzheimer's Disease
-
Study Design: A long-term study (e.g., 3-6 months) involving chronic daily administration of DHMCA to APP/PS1 mice, starting before or after the typical onset of pathology.
-
Key Endpoints:
-
Behavioral Testing: Assess cognitive function using tests like the Morris Water Maze or Y-maze to determine if DHMCA can prevent or reverse memory deficits.
-
Histopathology: Quantify Aβ plaque load and microgliosis (Iba1 staining) in the hippocampus and cortex.
-
Biochemical Analysis: Measure levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates via ELISA.
-
Conclusion
The proposed experimental roadmap provides a rigorous and scientifically sound framework for the preclinical evaluation of 2,3-Dihydroxy-4-methoxycinnamic acid. By systematically progressing from foundational safety and PK studies to validated acute models of inflammation and neuroinflammation, researchers can efficiently generate the critical data needed to establish proof-of-concept. Positive findings in these initial phases, supported by mechanistic biomarker analysis, would build a strong case for advancing DHMCA into more complex and resource-intensive chronic disease models, ultimately paving the way for its potential development as a novel therapeutic agent.
References
-
Drummond, E., & Wisniewski, T. (2017). Animal Models of Alzheimer's Disease: Therapeutic Implications. Journal of Alzheimer's Disease & Parkinsonism. ([Link])
-
Zhang, X., et al. (2023). Animal models of Alzheimer's disease: Current strategies and new directions. Frontiers in Neuroscience. ([Link])
-
Kowalczyk, P., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules. ([Link])
-
Taconic Biosciences. (n.d.). Alzheimer's Disease Mouse Models. Taconic Biosciences. ([Link])
-
Singh, S., et al. (2014). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. ([Link])
-
Yin, Z., et al. (2023). Animal models of Alzheimer's disease: preclinical insights and challenges. ScienceOpen. ([Link])
-
Borges, G., et al. (2019). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. MDPI. ([Link])
-
Thakur, K. (2022). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Slideshare. ([Link])
-
Kumar, A., et al. (2022). Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. ACS Omega. ([Link])
-
Patel, M., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Research Journal of Pharmacy. ([Link])
-
Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Nuvisan. ([Link])
-
Asuquo, O., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Pharmaceutical Science. ([Link])
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. ([Link])
-
Jan, S., et al. (2014). Carrageenan-induced paw edema assay. Bio-protocol. ([Link])
-
Chorsiya, A. (2019). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare. ([Link])
-
OECD. (1998). OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure. OECD. ([Link])
-
BenchChem. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. ([Link])
-
Apak, R., et al. (2021). Recent Advances in Antioxidant Capacity Assays. IntechOpen. ([Link])
-
OECD. (2001). OECD Guideline 423 for the Testing of Chemicals: Acute Oral Toxicity - Acute Toxic Class Method. OECD. ([Link])
-
Scantox. (n.d.). Lipopolysaccharide (LPS) Induced Neuroinflammation. Scantox. ([Link])
-
Gautier, A., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Frontiers in Pharmacology. ([Link])
-
Kowalczyk, P., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PubMed. ([Link])
-
Catorce, M., & Gevorkian, G. (2024). Lipopolysaccharide-induced animal models for neuroinflammation - An overview. PubMed. ([Link])
-
Prior, R.L. (2012). Antioxidant properties in vitro and in vivo: realistic assessments of efficacy of plant extracts. PubMed. ([Link])
-
OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD. ([Link])
-
Gerasimova, E., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals. ([Link])
-
Al-Trad, B., et al. (2018). In-Vitro and In-Vivo Antioxidant Activity of the Butanolic Extract from the Stem of Ephedra Alte. Biomedical and Pharmacology Journal. ([Link])
-
Jensen, G.S., et al. (2008). In Vitro and in Vivo Antioxidant and Anti-inflammatory Capacities of an Antioxidant-Rich Fruit and Berry Juice Blend. Journal of Agricultural and Food Chemistry. ([Link])
-
BioIVT. (n.d.). Antioxidant Assays. BioIVT. ([Link])
-
Albani, S., & Shuaib, A. (2013). Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models. ACS Chemical Neuroscience. ([Link])
-
ResearchGate. (n.d.). Scheme of the in vivo neuroprotection experiment. ResearchGate. ([Link])
-
Voultsios, A., et al. (2016). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo. ([Link])
-
Yelekli, M., et al. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI. ([Link])
-
Stalmach, A., et al. (2012). Absorption of dimethoxycinnamic acid derivatives in vitro and pharmacokinetic profile in human plasma following coffee consumption. PubMed. ([Link])
-
Jaisamut, P., et al. (2021). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Pharmaceutics. ([Link])
-
Stalmach, A., et al. (2012). Absorption of dimethoxycinnamic acid derivatives in vitro and pharmacokinetic profile in human plasma following coffee consumption. ResearchGate. ([Link])
-
Adaszek, Ł., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. MDPI. ([Link])
-
Gorniak, M., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules. ([Link])
-
Adaszek, Ł., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. PMC. ([Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. utu.fi [utu.fi]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Absorption of dimethoxycinnamic acid derivatives in vitro and pharmacokinetic profile in human plasma following coffee consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. inotiv.com [inotiv.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scantox.com [scantox.com]
- 19. In-Vitro and In-Vivo Antioxidant Activity of the Butanolic Extract from the Stem of Ephedra Alte – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent Advances in Antioxidant Capacity Assays | IntechOpen [intechopen.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. scienceopen.com [scienceopen.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Animal models of Alzheimer’s disease: Current strategies and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Alzheimer's Disease Mouse Models | Taconic Biosciences [taconic.com]
2,3-Dihydroxy-4-methoxycinnamic acid as a building block in natural product synthesis
Application Note: 2,3-Dihydroxy-4-methoxycinnamic Acid as a Strategic Building Block in Natural Product and Peptidomimetic Synthesis
Executive Summary
2,3-Dihydroxy-4-methoxycinnamic acid (CAS: 205688-49-9) is a highly functionalized phenylpropanoid that serves as a critical building block in advanced organic synthesis[1][2]. Characterized by a reactive catechol-like moiety, an electron-donating methoxy group, and an α,β -unsaturated carboxylic acid, this molecule is uniquely positioned for the divergent synthesis of complex natural products. This application note provides a comprehensive, mechanistically grounded guide to utilizing 2,3-dihydroxy-4-methoxycinnamic acid in two primary workflows: the synthesis of naturally occurring 8-hydroxy-7-methoxycoumarin frameworks and the combinatorial generation of Class B synergimycin peptidomimetics[3].
Strategic Utility & Mechanistic Profiling
The architectural value of 2,3-dihydroxy-4-methoxycinnamic acid stems from its dense functionalization, which allows for orthogonal reactivity:
-
The α,β -Unsaturated Acid: Provides a rigid trans-alkene geometry essential for the structural pre-organization of macrocyclic peptidomimetics, acting as a conformational constraint that mimics natural peptide secondary structures[3].
-
The 2-Hydroxyl Group: Serves as an internal nucleophile. Upon photochemical isomerization of the alkene from trans to cis, this group is perfectly positioned for intramolecular lactonization to form coumarin scaffolds.
-
The 3-Hydroxyl & 4-Methoxy Groups: The 4-methoxy group acts as a strong electron-donating group (EDG), enriching the aromatic ring and directing electrophilic aromatic substitutions. The adjacent 3-hydroxyl group allows for further diversification, such as glycosylation or oxidative cross-coupling in lignan biosynthesis.
Divergent synthetic pathways of 2,3-dihydroxy-4-methoxycinnamic acid.
Workflow 1: Synthesis of 8-Hydroxy-7-methoxycoumarin Frameworks
Coumarins are ubiquitous in nature and possess significant pharmacological properties. The conversion of 2,3-dihydroxy-4-methoxycinnamic acid to a coumarin requires overcoming the thermodynamic preference for the trans ( E ) alkene.
Causality & Rationale
Cinnamic acids naturally exist in the stable trans configuration. To achieve lactonization, the molecule must be forced into the cis ( Z ) configuration to bring the 2-hydroxyl group into spatial proximity with the carboxylic acid. UV irradiation at 365 nm selectively excites the π→π∗ transition, allowing rotation around the alkene bond. Subsequent acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity and driving the nucleophilic attack by the 2-hydroxyl group, followed by dehydration to yield the stable coumarin ring.
Self-Validating Protocol: Photo-Lactonization
Validation Metric: The starting trans-cinnamic acid is weakly fluorescent, whereas the resulting coumarin product exhibits intense blue fluorescence under 365 nm UV light, providing an immediate, visual in-process quality control (QC) checkpoint.
Step 1: Photoisomerization
-
Dissolve 2,3-dihydroxy-4-methoxycinnamic acid (10 mmol) in degassed, anhydrous methanol (200 mL) to achieve a 0.05 M solution.
-
Transfer the solution to a quartz photochemical reactor.
-
Irradiate the solution using a 365 nm UV lamp for 4 hours at ambient temperature under a continuous argon purge.
-
QC Check: Monitor by TLC (Dichloromethane:Methanol 9:1). The cis-isomer will appear as a closely eluting spot with distinct UV absorbance.
Step 2: Acid-Catalyzed Lactonization
-
Evaporate the methanol under reduced pressure.
-
Redissolve the crude mixture in anhydrous toluene (150 mL).
-
Add catalytic p-toluenesulfonic acid (p-TsOH, 1 mmol, 0.1 eq).
-
Equip the flask with a Dean-Stark trap and a reflux condenser. Reflux the mixture for 6 hours to continuously remove water, driving the equilibrium toward the lactone.
-
QC Check: Spot the reaction on TLC and observe under a 365 nm UV lamp. A new, highly fluorescent spot indicates successful coumarin formation.
-
Cool to room temperature, wash with saturated aqueous NaHCO3 (2 × 50 mL), dry over Na2SO4 , and concentrate to yield the crude 8-hydroxy-7-methoxycoumarin.
Mechanistic pathway of photochemical isomerization and subsequent lactonization.
Workflow 2: Combinatorial Synthesis of Synergimycin-Class Peptidomimetics
In combinatorial drug discovery, 2,3-dihydroxy-4-methoxycinnamic acid is utilized as a rigid monomer to synthesize macrocyclic peptidomimetics, such as derivatives of Class B synergimycins[3].
Causality & Rationale
The 2,3-dihydroxy moiety is a catechol derivative, making it highly susceptible to oxidation into an ortho-quinone under basic conditions. During amide coupling, unprotected phenols can also lead to competitive esterification (depsipeptide formation). Therefore, transient silyl protection using tert-butyldimethylsilyl chloride (TBSCl) is mechanistically required to sterically shield the oxygen nucleophiles. Once protected, the carboxylic acid can be safely activated using HATU, a reagent chosen for its ability to suppress epimerization and efficiently couple sterically hindered substrates.
Self-Validating Protocol: Amide Coupling for Macrocycle Libraries
Validation Metric: LC-MS monitoring is utilized at each step. The mass shift corresponding to the addition of two TBS groups (+228 Da) validates protection, while the subsequent mass shift confirms successful amide bond formation.
Step 1: Global Protection of the Catechol Moiety
-
Dissolve 2,3-dihydroxy-4-methoxycinnamic acid (5 mmol) in anhydrous DMF (25 mL).
-
Add imidazole (30 mmol, 6.0 eq) and stir until dissolved.
-
Cool the solution to 0°C and add TBSCl (15 mmol, 3.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
QC Check: LC-MS analysis should indicate complete conversion to the bis-TBS protected intermediate. (Note: If the silyl ester forms at the carboxylic acid, stir the crude mixture with K2CO3 in MeOH/H2O for 2 hours to selectively hydrolyze the silyl ester).
Step 2: Amide Coupling
-
To a solution of the bis-TBS protected acid (2 mmol) in anhydrous DMF (10 mL), add the target primary amine or peptide fragment (2.2 mmol, 1.1 eq) and DIPEA (6 mmol, 3.0 eq).
-
Add HATU (2.4 mmol, 1.2 eq) at 0°C.
-
Stir at room temperature for 4 hours.
-
QC Check: Perform a Kaiser test (if using solid-phase synthesis); a negative (yellow) result confirms complete consumption of the primary amine.
Step 3: Deprotection
-
Isolate the coupled intermediate and dissolve in THF (15 mL).
-
Add TBAF (1.0 M in THF, 4.4 mmol, 2.2 eq) at 0°C.
-
Stir for 1 hour to reveal the 2,3-dihydroxy groups for downstream macrocyclization or biological evaluation.
Quantitative Data Summary
The following table summarizes the expected yields, purities, and reaction parameters for the workflows described above, based on optimized laboratory standards.
| Substrate | Reaction Type | Key Reagents | Yield (%) | Purity (HPLC) | Application |
| 2,3-Dihydroxy-4-methoxycinnamic acid | Photo-Lactonization | UV (365 nm), p-TsOH | 78-82% | >98% | Coumarin scaffolds |
| 2,3-Dihydroxy-4-methoxycinnamic acid | Silyl Protection | TBSCl, Imidazole | 90-95% | >95% | Precursor stabilization |
| bis-TBS protected intermediate | Amide Coupling | HATU, DIPEA, R−NH2 | 85-89% | >95% | Synergimycin peptidomimetics |
| Coupled intermediate | Silyl Deprotection | TBAF, THF | 92-96% | >98% | Final macrocycle fragments |
Conclusion
2,3-Dihydroxy-4-methoxycinnamic acid is a versatile and highly reactive building block. By understanding the mechanistic causality of its functional groups—specifically the necessity for trans-to-cis isomerization for lactonization and the requirement of catechol protection during peptide coupling—researchers can reliably integrate this compound into complex natural product synthesis and combinatorial drug discovery pipelines.
Sources
protocol for assessing synergistic effects with 2,3-Dihydroxy-4-methoxycinnamic acid
Application Note: Protocol for Assessing Synergistic Antimicrobial Effects of 2,3-Dihydroxy-4-methoxycinnamic Acid
Introduction & Mechanistic Rationale
The rising threat of multidrug-resistant (MDR) pathogens necessitates the development of novel therapeutic strategies, notably the use of natural and synthetic adjuvants that restore or enhance the efficacy of existing antibiotics. 2,3-Dihydroxy-4-methoxycinnamic acid , a highly functionalized phenolic acid, is a prime candidate for synergistic applications.
Causality & Expert Insight: The specific structural moieties of this compound dictate its mechanism of action. The 2,3-dihydroxy (catechol-like) arrangement acts as a potent electron donor capable of inducing localized oxidative stress via Reactive Oxygen Species (ROS) generation. Simultaneously, the 4-methoxy group increases the molecule's lipophilicity (LogP), allowing it to efficiently partition into bacterial phospholipid bilayers. This dual-action disrupts membrane integrity, inhibits efflux pump activity, and prevents the maturation of extracellular polymeric substances (EPS) in biofilms (1)[1]. By physically and metabolically compromising the bacterial defense systems, the cinnamic acid derivative allows co-administered antibiotics (e.g., ciprofloxacin, beta-lactams) to accumulate intracellularly at lethal concentrations (2)[2].
Experimental Synergy Assessment Workflow
To rigorously define the synergistic profile of 2,3-Dihydroxy-4-methoxycinnamic acid, a multi-tiered experimental approach is required. The workflow transitions from static inhibitory metrics to dynamic bactericidal kinetics, concluding with complex phenotypic assays (biofilm disruption).
Experimental workflow for synergistic assessment of 2,3-Dihydroxy-4-methoxycinnamic acid.
Protocol 1: Checkerboard Microdilution Assay (FICI Determination)
Objective: To quantify the static in vitro interaction between 2,3-Dihydroxy-4-methoxycinnamic acid (Compound A) and a standard antibiotic (Compound B).
Causality & Expert Insight: The checkerboard assay is the foundational standard for synergy screening because it evaluates a two-dimensional matrix of concentration combinations (3)[3]. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological concentrations of divalent cations (Ca²⁺, Mg²⁺) are critical for the baseline binding affinity of many antibiotics, ensuring that observed synergy is not an artifact of media depletion.
Step-by-Step Methodology:
-
Inoculum Preparation: Cultivate the target bacterial strain overnight. Adjust the turbidity using sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:100 in fresh CAMHB to achieve a target working concentration of 5×105 CFU/mL.
-
Matrix Assembly: In a sterile 96-well microtiter plate, dispense 50 µL of CAMHB into all wells.
-
Serial Dilution:
-
Horizontally serially dilute Compound A (2,3-Dihydroxy-4-methoxycinnamic acid) across columns 1 through 10 (ranging from 4× MIC down to 1/128× MIC).
-
Vertically serially dilute Antibiotic B down rows A through G.
-
Note: Row H serves as the Compound A alone control. Column 11 serves as the Antibiotic B alone control. Column 12 is reserved for the growth/sterility control.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to all wells (except the sterility control, which receives 50 µL of plain CAMHB).
-
Incubation & Readout: Seal the plate and incubate at 37°C for 16–20 hours. Determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration well with no visible turbidity.
Self-Validating System Check: The MIC values obtained in the single-agent axes (Row H and Column 11) must match previously established independent MIC values within one dilution factor. If they do not, the assay is invalid due to pipetting error or inoculum density drift, and must be repeated.
Data Presentation: FICI Calculation
The Fractional Inhibitory Concentration Index (FICI) is calculated for the well showing complete inhibition with the lowest combined drug concentrations (4)[4].
Formula: FICI = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
| FICI Value | Interaction Interpretation | Mechanistic Implication |
| ≤ 0.5 | Synergy | Compound heavily sensitizes bacteria to the antibiotic (5)[5]. |
| > 0.5 to 1.0 | Additive | Combined effect equals the sum of individual independent effects. |
| > 1.0 to 4.0 | Indifference | No significant interaction between the two agents. |
| > 4.0 | Antagonism | Compounds interfere chemically or competitively, reducing efficacy. |
Protocol 2: Time-Kill Kinetics Assay
Objective: To validate dynamic bactericidal synergy over time, addressing the limitations of the static endpoint provided by the checkerboard assay.
Causality & Expert Insight: FICI only indicates if growth is inhibited (bacteriostatic effect) at a 24-hour mark. Time-kill kinetics are required to determine if 2,3-Dihydroxy-4-methoxycinnamic acid accelerates the rate of bacterial death or converts a bacteriostatic antibiotic into a bactericidal one (6)[6].
Step-by-Step Methodology:
-
Prepare four sterile glass culture tubes containing 10 mL of CAMHB.
-
Inoculate each tube with the test organism to a starting density of 5×105 CFU/mL.
-
Dose the tubes to create four distinct experimental groups:
-
Group 1: Growth Control (No drugs).
-
Group 2: Compound A alone (at 0.5× MIC).
-
Group 3: Antibiotic B alone (at 0.5× MIC).
-
Group 4: Combination (Compound A + Antibiotic B, both at 0.5× MIC).
-
-
Incubate all tubes at 37°C with continuous orbital shaking (150 rpm) to ensure uniform drug exposure and aeration.
-
At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.
-
Serially dilute the aliquots in sterile PBS (10⁻¹ to 10⁻⁶) and plate 10 µL of each dilution onto Mueller-Hinton Agar plates using the drop-plate method.
-
Incubate plates for 24 hours and count colonies to calculate CFU/mL. Plot log10 CFU/mL against time.
Self-Validating System Check: The Growth Control must demonstrate standard logarithmic expansion, reaching approximately 109 CFU/mL by 24 hours. Synergy is strictly defined as a ≥2log10 decrease in CFU/mL by the combination therapy compared to the most active single agent at the 24-hour mark.
Protocol 3: Anti-Biofilm Synergy Assay (Crystal Violet Method)
Objective: To assess the combination's ability to inhibit the formation of bacterial biofilms, a primary driver of recalcitrant MDR infections.
Causality & Expert Insight: The lipophilic nature of the methoxy group in 2,3-Dihydroxy-4-methoxycinnamic acid allows it to penetrate and destabilize the exopolysaccharide matrix of biofilms. By preventing biofilm maturation, the compound leaves the bacterial community in a vulnerable planktonic-like state, maximizing the penetrative efficacy of the co-administered antibiotic (7)[7].
Step-by-Step Methodology:
-
Inoculate the target bacteria into Tryptic Soy Broth (TSB) supplemented with 1% glucose (to metabolically stimulate biofilm formation).
-
Transfer 100 µL of the suspension ( 1×106 CFU/mL) into a flat-bottom 96-well polystyrene microtiter plate.
-
Add Compound A, Antibiotic B, and their combination at sub-inhibitory concentrations (e.g., 0.25× MIC) to the respective wells.
-
Incubate statically (without shaking) at 37°C for 24 hours to allow biofilm adherence and maturation.
-
Carefully aspirate the media and wash the wells three times with 200 µL of sterile PBS to remove non-adherent (planktonic) cells.
-
Fix the remaining biofilm by adding 150 µL of 99% methanol for 15 minutes. Aspirate and air-dry the plate completely.
-
Stain the biofilm by adding 150 µL of 0.1% Crystal Violet solution for 15 minutes at room temperature.
-
Wash the plate gently under running distilled water to remove unbound dye.
-
Solubilize the bound Crystal Violet by adding 150 µL of 33% glacial acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader.
Self-Validating System Check: The negative control (media only) must yield an OD₅₉₀ near zero. The positive control (bacteria without drug) must yield a robust OD₅₉₀ signal (typically >1.0) to confirm successful biofilm establishment.
Mechanistic Pathway of Synergy
Mechanistic pathway of synergy between the cinnamic acid derivative and standard antibiotics.
References
- Technical Support Center: Enhancing Antimicrobial Efficacy of Cinnamic Acid Deriv
- Interpretation of Fractional Inhibitory Concentr
- Combating Metallo-β-Lactamase-Producing Pseudomonas aeruginosa: The Fractional Inhibitory Concentration Index as a Tool to Evalu
- Application Notes and Protocols for Assessing the Synergy of Antibacterial Agent 195 with Other Antibiotics - Benchchem.
- Cinnamic acid-derived carbon dots by microwave irradiation synergise the ciprofloxacin effect against Staphylococcus aureus and promote its skin permeability - ResearchG
- Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp - PMC.
- Structure–Activity Relationship and Biosafety of Linear Pentapeptide Analogs Derived from Battacin for Antimicrobial Development - MDPI.
Sources
- 1. Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Note: Cell Culture Models for Evaluating the Efficacy of 2,3-Dihydroxy-4-methoxycinnamic Acid
Executive Summary
2,3-Dihydroxy-4-methoxycinnamic acid is a highly functionalized, naturally inspired cinnamic acid derivative. In drug development and dermocosmetic research, cinnamic acid analogs are prized for their pleiotropic biological activities[1]. This application note provides a comprehensive, self-validating framework for evaluating the in vitro efficacy of this specific compound. By leveraging targeted cell culture models, researchers can isolate and quantify its dual mechanisms of action: anti-inflammatory pathway modulation and intracellular antioxidant defense.
Mechanistic Rationale & Structure-Activity Relationship (SAR)
The biological efficacy of cinnamic acid derivatives is heavily dictated by the nature and position of substituents on the phenyl ring[1].
-
Direct Radical Scavenging: The presence of hydroxyl (-OH) groups at the 2 and 3 positions provides excellent hydrogen atom transfer (HAT) capabilities, allowing the molecule to directly neutralize reactive oxygen species (ROS)[2].
-
Enhanced Permeability & Target Binding: The methoxy (-OCH3) group at the 4-position increases the lipophilicity of the molecule. This structural modification enhances cellular membrane permeability and improves interaction with lipid-rich inflammatory enzymes like COX-2[2].
To rigorously test these structure-activity hypotheses, we deploy two distinct, field-proven in vitro models: the RAW 264.7 Macrophage Inflammation Model and the SH-SY5Y Neuronal Oxidative Stress Model .
Model 1: Anti-Inflammatory Efficacy in RAW 264.7 Macrophages
Causality & Rationale
The murine macrophage cell line RAW 264.7 is the gold standard for screening anti-inflammatory compounds. When exposed to Lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) is activated, triggering the NF-κB signaling cascade[3]. This results in the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory mediators, notably inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)[4]. 2,3-Dihydroxy-4-methoxycinnamic acid is evaluated for its ability to block this translocation, thereby halting the production of Nitric Oxide (NO)[3][4].
Experimental Protocol: LPS-Induced Inflammation & Griess Assay
Step 1: Cell Seeding
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Seed cells at a density of 5×104 cells/well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence[3][5].
Step 2: Pre-treatment
-
Aspirate the media and replace it with fresh media containing varying concentrations of 2,3-Dihydroxy-4-methoxycinnamic acid (e.g., 10, 25, 50, 75 µM)[6].
-
Incubate for 2 to 12 hours to allow intracellular accumulation of the compound[3].
Step 3: LPS Stimulation
-
Introduce LPS (1 µg/mL) to the wells (excluding the negative control) to induce the inflammatory cascade[3][5].
-
Incubate for an additional 24 hours.
Step 4: NO Quantification (Griess Reaction)
-
Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.
-
Incubate in the dark for 10 minutes at room temperature. Measure absorbance at 540 nm using a microplate reader.
Self-Validating System: The MTT Viability Control
Trustworthiness Check: A reduction in NO production can be a false positive if the test compound is simply cytotoxic (i.e., dead cells do not produce NO)[4]. To create a self-validating system, an MTT cell viability assay must be performed in parallel on the remaining cells in the original plate.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Dissolve the resulting formazan crystals in DMSO and read absorbance at 570 nm.
-
Validation Criteria: Only NO reductions occurring at concentrations where cell viability remains ≥90% can be attributed to true anti-inflammatory mechanism[4].
Expected Quantitative Data Structure
Table 1: Representative data structure for evaluating anti-inflammatory efficacy.
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (% of Untreated) | Interpretation |
| Control (Untreated) | 0 | 5.2 ± 1.1% | 100.0 ± 2.4% | Basal state |
| LPS Only (Positive) | 1 µg/mL | 100.0 ± 4.5% | 98.5 ± 3.1% | Validated inflammation |
| Compound + LPS | 10 | 82.4 ± 3.8% | 99.1 ± 2.0% | Weak inhibition |
| Compound + LPS | 25 | 54.7 ± 4.2% | 97.4 ± 1.8% | Moderate, non-toxic inhibition |
| Compound + LPS | 50 | 28.3 ± 2.9% | 95.2 ± 3.5% | Strong, non-toxic inhibition |
| Compound + LPS | 100 | 12.1 ± 1.5% | 64.3 ± 5.2% | Invalidated (Cytotoxic range) |
Pathway Visualization
Fig 1: Mechanism of NF-κB pathway inhibition by 2,3-Dihydroxy-4-methoxycinnamic acid.
Model 2: Antioxidant & Cytoprotective Efficacy in SH-SY5Y Cells
Causality & Rationale
Oxidative stress is a primary driver of cellular aging and neurodegeneration. Hydrogen peroxide (H₂O₂) is utilized to exogenously induce intracellular ROS, leading to lipid peroxidation, mitochondrial dysfunction, and apoptosis[7]. Cinnamic acid derivatives exert cytoprotection via a dual mechanism:
-
Direct Scavenging: Immediate neutralization of ROS via the 2,3-dihydroxy functional groups[2].
-
Transcriptional Activation: Dissociation of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and bind the Antioxidant Response Element (ARE). This upregulates endogenous defense enzymes like Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase[6][8].
Experimental Protocol: H₂O₂-Induced Oxidative Stress & DCFDA Assay
Step 1: Cell Seeding
-
Culture SH-SY5Y human neuroblastoma cells (or HUVECs) in standard conditions. Seed at 2×104 cells/well in a black, clear-bottom 96-well plate[8].
Step 2: Pre-treatment & Probe Loading
-
Pre-treat cells with 2,3-Dihydroxy-4-methoxycinnamic acid (10–50 µM) for 24 hours to allow for Nrf2-mediated transcription of HO-1[8].
-
Wash cells with PBS and load with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) probe for 30 minutes in the dark. DCFDA is a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity within the cell.
Step 3: Oxidative Challenge
-
Remove the probe, wash with PBS, and expose cells to 200 µM H₂O₂ for 3 hours[7].
Step 4: Fluorescence Quantification
-
Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm).
Self-Validating System: Western Blot Confirmation
Trustworthiness Check: A simple reduction in DCFDA fluorescence only proves direct ROS scavenging. To validate that the compound is actively engaging the cellular genome (Nrf2 pathway), a secondary assay is required[8].
-
Extract total protein from a parallel 6-well plate experiment.
-
Perform Western Blotting targeting HO-1 and nuclear Nrf2.
-
Validation Criteria: True biological efficacy is confirmed only if ROS reduction correlates with a statistically significant fold-increase in HO-1 protein expression compared to the H₂O₂-only control[8].
Expected Quantitative Data Structure
Table 2: Representative data structure for evaluating antioxidant efficacy.
| Treatment Group | Concentration (µM) | Intracellular ROS (Fold Change) | HO-1 Expression (Fold Change vs Control) |
| Control (Untreated) | 0 | 1.00 ± 0.05 | 1.00 ± 0.10 |
| H₂O₂ Only (Stress) | 200 µM | 3.85 ± 0.22 | 1.15 ± 0.12 |
| Compound + H₂O₂ | 10 | 2.90 ± 0.18 | 1.85 ± 0.15 |
| Compound + H₂O₂ | 25 | 1.75 ± 0.14 | 2.90 ± 0.20 |
| Compound + H₂O₂ | 50 | 1.15 ± 0.08 | 4.10 ± 0.25 |
Pathway Visualization
Fig 2: Dual antioxidant mechanism via direct ROS scavenging and Nrf2/HO-1 activation.
References
-
[2] Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. Source: National Institutes of Health (NIH) / PMC. URL: [Link]
-
[1] Cinnamic Acid Derivatives and Their Biological Efficacy. Source: MDPI. URL:[Link]
-
[4] Discovery of new cinnamic derivatives as anti‐inflammatory agents for treating acute lung injury in mice. Source: Archiv der Pharmazie / ResearchGate. URL:[Link]
-
[3] Resveratrol-based cinnamic ester hybrids: synthesis, characterization, and anti-inflammatory activity. Source: National Institutes of Health (NIH) / PMC. URL: [Link]
-
[6] Protective Effects of Cinnamic Acid Against Hyperglycemia Induced Oxidative Stress and Inflammation in HepG2 Cells. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
[8] Cinnamaldehyde protects against oxidative stress and inhibits the TNF‑α‑induced inflammatory response in human umbilical vein endothelial cells. Source: Spandidos Publications. URL:[Link]
-
[5] Evaluation of Anti-inflammatory Activity of Novel HDAC Inhibitors using in vitro Methods. Source: Research Journal of Pharmacy and Technology. URL: [Link]
-
[7] Vanillic acid attenuates H2O2-induced injury in H9c2 cells by regulating mitophagy via the PINK1/Parkin/Mfn2 signaling pathway. Source: Frontiers. URL: [Link]
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy | MDPI [mdpi.com]
- 2. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol-based cinnamic ester hybrids: synthesis, characterization, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Protective Effects of Cinnamic Acid Against Hyperglycemia Induced Oxidative Stress and Inflammation in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Vanillic acid attenuates H2O2-induced injury in H9c2 cells by regulating mitophagy via the PINK1/Parkin/Mfn2 signaling pathway [frontiersin.org]
- 8. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
stability issues of 2,3-Dihydroxy-4-methoxycinnamic acid in solution
Technical Support Center: 2,3-Dihydroxy-4-methoxycinnamic Acid
A Guide to Understanding and Mitigating Stability Issues in Solution
Welcome to the technical support guide for 2,3-Dihydroxy-4-methoxycinnamic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you navigate the experimental challenges associated with this molecule. This guide is structured as a series of frequently asked questions and troubleshooting workflows to directly address the stability issues you may encounter.
The chemical structure of 2,3-Dihydroxy-4-methoxycinnamic acid contains two key functionalities that are central to its instability: a catechol ring (2,3-dihydroxy) and a cinnamic acid side chain . The catechol group is highly susceptible to oxidation, while the cinnamic acid moiety can be sensitive to light. Understanding the chemistry of these groups is the first step to designing robust experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of 2,3-Dihydroxy-4-methoxycinnamic acid is turning yellow or brown. What is happening and how can I prevent it?
Answer:
This is the most common issue and is almost certainly due to the oxidation of the catechol ring.
-
The Chemistry: The 2,3-dihydroxy (catechol) moiety is easily oxidized to a highly reactive o-quinone. This reaction is accelerated by oxygen, higher pH (neutral to alkaline), the presence of metal ions, and light.[1][2][3] These newly formed quinones are colored and can react further with themselves or other molecules in your solution, leading to the formation of complex, brown-colored polymeric products.[1][4]
-
Immediate Solution:
-
Work at an Acidic pH: Prepare your solutions in a slightly acidic buffer (e.g., pH 3-5). In acidic conditions, the hydroxyl groups of the catechol are protonated, making them significantly less susceptible to oxidation.[5][6]
-
De-gas Your Solvents: Before dissolving the compound, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen. This is a critical step for preventing autoxidation.[3]
-
Use Antioxidants: For some applications, adding a small amount of a sacrificial antioxidant like ascorbic acid or sodium metabisulfite can help protect your primary compound.
-
Below is a diagram illustrating the primary degradation pathway.
Caption: Oxidation of the catechol to a reactive o-quinone.
Q2: I'm observing inconsistent results in my cell-based assays. Could the pH of my culture medium be affecting the compound?
Answer:
Yes, absolutely. The pH of standard cell culture media (typically pH 7.2-7.4) is in the optimal range to cause rapid oxidation of the catechol group.
-
The Chemistry: At physiological pH, a significant portion of the catechol hydroxyl groups will be deprotonated, dramatically increasing the rate of autoxidation.[1][2] This means the concentration of your active compound could be decreasing throughout your experiment, leading to poor reproducibility. The degradation products themselves could also have unintended biological effects or be cytotoxic.
-
Troubleshooting & Best Practices:
-
Prepare Fresh Solutions: Always prepare your stock solution immediately before use and dilute it into the cell culture medium just before adding it to the cells. Do not pre-incubate the compound in the medium for extended periods.
-
Conduct a Stability Check: Test the stability of the compound in your specific cell culture medium. Take samples at different time points (e.g., 0, 2, 6, 24 hours) after dilution and analyze them by HPLC to quantify the amount of parent compound remaining.
-
Consider pH Adjustment (with caution): While not always feasible for cell culture, if your experimental endpoint is short, you might consider whether a slight, temporary decrease in media pH is tolerable for your cells.
-
Q3: My compound seems to lose potency or I see new peaks in my chromatogram after leaving the solution on the benchtop. Is it light-sensitive?
Answer:
Yes, this is very likely. In addition to the catechol group's sensitivity, the cinnamic acid portion of the molecule is susceptible to photodegradation.
-
The Chemistry: The carbon-carbon double bond in the cinnamic acid side chain can absorb UV light. This can lead to trans-cis isomerization or, particularly in concentrated solutions or the solid state, [2+2] photodimerization reactions, forming cyclobutane derivatives.[7][8] These photochemical reactions will change the structure of your compound, altering its activity and chromatographic behavior.
-
Protective Measures:
-
Use Amber Glassware: Always prepare and store your solutions in amber vials or flasks to protect them from UV and visible light.[9]
-
Limit Light Exposure: When working on the bench, wrap your containers in aluminum foil and minimize exposure to ambient light.
-
Solid State Storage: Store the solid (powder) form of the compound in the dark.[10][11]
-
Q4: Can I use standard metal spatulas and phosphate-buffered saline (PBS)?
Answer:
It is strongly recommended that you avoid both.
-
The Chemistry: The catechol moiety is a powerful chelating agent for many di- and trivalent metal ions, such as iron (Fe³⁺) and copper (Cu²⁺).[12][13][14] Trace amounts of these metals, which can be introduced from metal spatulas or impurities in reagents, can catalytically accelerate the oxidation of the catechol group, even at an acidic pH.[2][15] While PBS is a common biological buffer, commercial preparations can contain trace metal impurities.
-
Recommendations:
-
Use Plastic or Glassware: Use plastic, glass, or ceramic spatulas for weighing.
-
Prepare Metal-Free Buffers: If possible, prepare buffers using high-purity water and reagents. Consider treating your buffers with a chelating resin (e.g., Chelex® 100) to remove trace metal contaminants.
-
Add a Chelator: In non-biological experiments, adding a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester trace metals and inhibit metal-catalyzed oxidation.
-
Troubleshooting Guides & Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol is designed to minimize oxidation and photodegradation during the preparation of a concentrated stock solution.
-
Solvent Selection: Choose a high-purity (HPLC grade or higher) solvent. Methanol is often a good choice for phenolic compounds due to its polarity and ability to inhibit some oxidative enzymes.[16][17]
-
Solvent Preparation: Take a sufficient volume of your chosen solvent in an amber glass bottle. Sparge the solvent with a gentle stream of inert gas (nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the desired amount of 2,3-Dihydroxy-4-methoxycinnamic acid powder using a non-metal spatula.
-
Dissolution: Add the powder to the de-gassed solvent. If necessary, add a small amount of an acidifier like formic acid (to 0.1% v/v) to ensure an acidic environment.[18] Mix gently or sonicate briefly in a bath sonicator to ensure complete dissolution.
-
Storage: Tightly cap the amber vial, flush the headspace with inert gas, and wrap the cap/vial junction with parafilm. For short-term storage (1-2 days), store at 2-8°C. For long-term storage, store at -20°C or -80°C.[10]
Protocol 2: Workflow for Assessing Solution Stability
This experiment will help you determine the stability of the compound under your specific experimental conditions (e.g., in a particular buffer or cell culture medium).
Caption: A step-by-step workflow for testing compound stability.
HPLC Method: A standard reversed-phase HPLC method with a C18 column and UV detection is suitable for quantification.[18][19][20]
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile or methanol.
-
Detection: Monitor at the λ-max of the compound (determine by running a UV-Vis scan, likely around 280-320 nm).
-
Analysis: Plot the percentage of the initial peak area remaining versus time. A rapid decrease indicates instability.
Summary of Recommended Handling & Storage Conditions
| Parameter | Recommendation | Rationale |
| pH | Acidic (pH 3-5) | Protonates catechol hydroxyls, significantly slowing oxidation.[5][6][21] |
| Solvent | High-purity, de-gassed organic solvents (e.g., Methanol) or acidic aqueous buffers. | Minimizes dissolved oxygen and provides a stable environment.[3][16][17] |
| Light | Protect from light at all times using amber vials and/or aluminum foil. | Prevents photodegradation of the cinnamic acid moiety.[7][9][22] |
| Temperature | Store stock solutions at -20°C or -80°C for long-term stability. Prepare working solutions fresh. | Low temperatures slow down the rate of all chemical degradation reactions.[9][23] |
| Oxygen | Work with de-gassed (sparged) solvents and store solutions under an inert atmosphere (N₂ or Ar). | Oxygen is a key reactant in the oxidation of the catechol ring.[3] |
| Metal Ions | Use non-metal labware and high-purity reagents. Consider using a chelator (e.g., EDTA) in non-biological systems. | The catechol group chelates metal ions, which catalyze its rapid oxidation.[12][14][15] |
References
-
Shaikh, A. S., et al. (2009). Electrochemical oxidation of catechols in the presence of phenyl-meldrum's acid. synthesis and kinetic evaluation. SciSpace. Available at: [Link]
-
Pivovarov, A., et al. (2019). Characterizing the Effect of pH and Molecular Structure on the Reactions of Catechol and Hydroquinone with Birnessite. Environmental Science & Technology. Available at: [Link]
-
Sultana, B., et al. (2014). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. PMC. Available at: [Link]
-
Kim, K., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. PMC. Available at: [Link]
-
Kim, K., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. Available at: [Link]
-
Nematollahi, D., et al. (2011). Kinetic study on electrochemical oxidation of catechols in the presence of cycloheptylamine and aniline. Journal of the Serbian Chemical Society. Available at: [Link]
-
Borges, S. S., et al. (2018). Catechol Oxidation. The Royal Society of Chemistry. Available at: [Link]
-
Al-Juhaimi, F., et al. (2023). Exploring the Influence of Extraction Methods, Solvents, and Temperature on Total Phenolic Recovery and Antioxidant Capacity in Olive Leaf Extracts: A Systematic Review with Quantitative Synthesis. MDPI. Available at: [Link]
-
Niculae, G., et al. (2009). Photodegradation of Cinnamic Acid in Different Media. ResearchGate. Available at: [Link]
-
Lee, D. W., et al. (2021). Surface-Initiated, Catechol-Containing Polymer Films for Effective Chelation of Aluminum Ions. Langmuir. Available at: [Link]
-
Brunson, B. (2015). Effect of Change in pH Level on Catechol Oxidase Enzyme Acti. Prezi. Available at: [Link]
-
Murakami, Y. (1964). The Chelating Behavior of Catechol-4-sulfonate with Iron(III) Ion. J-STAGE. Available at: [Link]
-
Halim, A., et al. (2017). Impact of various pH levels on 4-methyl catechol treatment of wood. BioResources. Available at: [Link]
-
Zhang, H., et al. (2022). Unravelling the effects of complexation of transition metal ions on the hydroxylation of catechol over the whole pH region. PubMed. Available at: [Link]
-
Science.gov. (n.d.). chelating metal ions: Topics by Science.gov. Available at: [Link]
-
Stas, M., et al. (2018). Kinetic and thermodynamic study of pH and temperature effect on lipophilicity of catechol-containing antioxidants by reversed phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Getachew, T., et al. (2020). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. Food & Nutrition Journal. Available at: [Link]
-
Palma, M., et al. (2001). Stability of phenolic compounds during extraction with superheated solvents. Journal of Chromatography A. Available at: [Link]
-
Rapp, M. V., et al. (2014). pH-Tolerant Wet Adhesion of Catechol Analogs. PMC. Available at: [Link]
-
Cejudo-Bastante, C., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. PMC. Available at: [Link]
-
Živković, J., et al. (2021). Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. PMC. Available at: [Link]
-
Luu, C. L., et al. (2017). Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. David Publishing. Available at: [Link]
-
Wang, H., et al. (2021). Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. The Royal Society of Chemistry. Available at: [Link]
-
Lafarga, T., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. Available at: [Link]
-
Li, B., et al. (2022). The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. SciELO. Available at: [Link]
-
Ji, S., et al. (2014). Detoxifying polyhalogenated catechols through a copper-chelating agent by forming stable and redox-inactive hydrogen-bonded complexes with an unusual perpendicular structure. PubMed. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 3-Hydroxy-4-Methoxycinnamic Acid. Available at: [Link]
-
Li, N., et al. (2023). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. ResearchGate. Available at: [Link]
-
Oprea, S., et al. (2021). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. MDPI. Available at: [Link]
-
Apperley, D. C., et al. (2002). Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy. ResearchGate. Available at: [Link]
-
Rocha-Parra, D., et al. (2016). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. CORE. Available at: [Link]
- Mohamed, T. R. (2015). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. International Journal of Current Microbiology and Applied Sciences.
- Olkowski, A. A., et al. (2003). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences.
-
Kim, J., et al. (2020). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. ResearchGate. Available at: [Link]
-
Rubió, L., et al. (2021). Schematic representation of the metabolic pathways of 3′‐4′‐dihydroxycinnamic acid conjugates and generate 3. ResearchGate. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Available at: [Link]
-
Kirsch, C., et al. (2013). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. PMC. Available at: [Link]
-
Chalmers University of Technology. (2022). Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica. Available at: [Link]
Sources
- 1. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. prezi.com [prezi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. chelating metal ions: Topics by Science.gov [science.gov]
- 15. Unravelling the effects of complexation of transition metal ions on the hydroxylation of catechol over the whole pH region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. foodandnutritionjournal.org [foodandnutritionjournal.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. helixchrom.com [helixchrom.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. scielo.br [scielo.br]
Technical Support Center: Synthesis of 2,3-Dihydroxy-4-methoxycinnamic Acid
An authoritative guide for researchers, scientists, and drug development professionals on identifying and troubleshooting common impurities in the synthesis of 2,3-Dihydroxy-4-methoxycinnamic acid.
Welcome to the technical support center for the synthesis of 2,3-Dihydroxy-4-methoxycinnamic acid. This guide is designed to provide practical, experience-driven insights into the common challenges encountered during the synthesis, purification, and analysis of this valuable phenolic compound. We will delve into the causality behind impurity formation and provide robust troubleshooting strategies to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2,3-Dihydroxy-4-methoxycinnamic acid?
The most prevalent and efficient laboratory-scale synthesis is the Knoevenagel-Doebner condensation .[1][2] This reaction involves the condensation of the corresponding aldehyde, 2,3-Dihydroxy-4-methoxybenzaldehyde , with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine.[2][3][4] The reaction proceeds via an intermediate that undergoes in-situ decarboxylation to yield the desired α,β-unsaturated carboxylic acid.[1][5] This method is generally preferred over others like the Perkin reaction for substrates with electron-donating groups, as it often leads to better yields and cleaner reactions under milder conditions.[6]
Q2: The purity of my starting aldehyde, 2,3-Dihydroxy-4-methoxybenzaldehyde, is questionable. What are the likely impurities I should be concerned about?
The purity of your starting aldehyde is paramount, as impurities will carry through or cause significant side reactions. The synthesis of 2,3-Dihydroxy-4-methoxybenzaldehyde itself can be complex.[7] Key impurities to watch for include:
-
Unreacted Precursors: Depending on the synthetic route, this could include compounds like isovanillin or 3-methoxyphenol.[8][9]
-
Isomeric Byproducts: Positional isomers, such as 2-hydroxy-4-methoxybenzaldehyde or other methoxy/hydroxy benzaldehyde variants, are common, particularly in syntheses involving formylation or demethylation steps.[8]
-
Oxidation Products: The corresponding benzoic acid (2,3-Dihydroxy-4-methoxybenzoic acid) can form if the aldehyde is improperly handled or stored.[3][9]
It is highly recommended to purify the aldehyde by recrystallization or column chromatography before use and confirm its purity by NMR and HPLC.[8][9]
Q3: What are the best analytical techniques for identifying and quantifying impurities in my final product?
A multi-technique approach is essential for robust quality control:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of your final product and separating it from starting materials and closely related impurities. A C18 reversed-phase column with a gradient elution (e.g., water/methanol with 0.1% formic acid) is typically effective.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of your desired product and for identifying unknown impurities. Specific proton signals for the vinyl group and the aromatic region can quickly indicate the presence of starting aldehyde or other side products.[8]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is powerful for identifying the molecular weights of unknown impurity peaks, providing crucial clues to their structures.
Troubleshooting Guide: Common Synthesis Issues
Problem 1: My Knoevenagel-Doebner reaction has a very low yield.
Low yields are a frequent issue and can stem from several factors. Let's diagnose the potential causes.
Potential Cause A: Inactive Catalyst or Improper Base Concentration The amine catalyst (piperidine/pyridine) is crucial. Pyridine often serves as both the solvent and base, while piperidine is a more potent catalyst for the initial condensation.[3][11]
-
Troubleshooting:
-
Use freshly distilled pyridine and high-purity piperidine.
-
Ensure moisture is excluded from the reaction, as water can interfere with the catalyst.
-
The ratio of pyridine to reactants is important; it must be sufficient to dissolve the malonic acid.[4]
-
Potential Cause B: Incomplete Decarboxylation The Doebner modification relies on pyridine to promote the decarboxylation of the intermediate arylidenemalonic acid.[1] Insufficient heat or reaction time can leave this intermediate in your crude product.
-
Troubleshooting:
Potential Cause C: Impure Starting Aldehyde As mentioned in the FAQs, impurities in the 2,3-dihydroxy-4-methoxybenzaldehyde can inhibit the reaction or lead to the formation of dark, resinous byproducts.[3][8]
-
Troubleshooting:
-
Purify the aldehyde before the reaction.
-
Consider using a slight excess of malonic acid (e.g., 2 equivalents) to help drive the reaction to completion with the pure aldehyde.[4]
-
Problem 2: My final product is contaminated with unreacted starting materials.
This is a common purification challenge.
Observation A: Significant 2,3-Dihydroxy-4-methoxybenzaldehyde peak in HPLC/NMR. This indicates an incomplete reaction.
-
Troubleshooting:
-
Reaction Time & Temperature: Increase the reflux time. Ensure the internal temperature of the reaction reaches the target for effective condensation and decarboxylation.[3]
-
Stoichiometry: Using an excess of malonic acid is critical for achieving high yields and consuming the aldehyde. An equimolar amount often results in poor conversion.[4]
-
Observation B: Malonic acid is present in the final product. Malonic acid is highly water-soluble and should be removed during workup. Its presence suggests an issue with the precipitation or washing steps.
-
Troubleshooting:
-
Acidification: After the reaction, the mixture is poured into cold water and acidified (typically with HCl) to precipitate the product.[4][12] Ensure the pH is strongly acidic (pH 1-2) to fully protonate the cinnamic acid and minimize its solubility.
-
Washing: Wash the filtered solid thoroughly with cold water to remove any remaining malonic acid and inorganic salts.[4][13]
-
Problem 3: I see unexpected peaks in my analytical data that are not starting materials.
This points to the formation of side products. The table below summarizes the most common impurities, their origin, and identification methods.
| Impurity Name | Structure | Likely Origin | Identification Notes (¹H NMR & HPLC) |
| Arylidenemalonic Acid Intermediate | C₁₁H₁₀O₆ | Incomplete decarboxylation of the Knoevenagel adduct.[3] | NMR: Absence of one of the vinyl protons, presence of two carboxylic acid protons. HPLC: Will likely be more polar (earlier retention time) than the final product. |
| Michael Addition Product | C₁₉H₁₈O₉ | The enolate of malonic acid attacks the α,β-unsaturated product. More common with stronger bases.[3] | NMR: Complex spectrum with loss of distinct vinyl signals and additional aliphatic protons. HPLC: Higher molecular weight, may have a significantly different retention time. |
| Styrene Derivative | C₉H₁₀O₃ | Unwanted decarboxylation of the final cinnamic acid product, often driven by excessive heat or metal catalysts.[5][6][14] | NMR: Appearance of characteristic styrene-like vinyl protons, absence of the carboxylic acid proton. HPLC: Less polar (longer retention time) than the cinnamic acid. |
| Aldehyde Self-Condensation Products | Polymer/Resin | Base-catalyzed self-condensation (aldol) of the starting aldehyde, especially at high temperatures.[1] | NMR: Broad, unresolved signals. Appearance: Often presents as a dark, tarry, or resinous material in the crude product.[3] |
Visualizing the Reaction and Impurity Pathways
The following diagrams illustrate the intended synthetic route and the potential side reactions that can lead to common impurities.
Diagram 1: Knoevenagel-Doebner Synthesis Pathway
This diagram shows the accepted mechanism for the synthesis of the target molecule.
Caption: Knoevenagel-Doebner reaction workflow.
Diagram 2: Common Impurity Formation Pathways
This diagram illustrates how deviations from the main reaction pathway can generate key impurities.
Caption: Formation pathways of common synthesis impurities.
Validated Experimental Protocols
Protocol 1: Synthesis via Knoevenagel-Doebner Condensation
This protocol is adapted from established procedures for synthesizing cinnamic acid derivatives.[4][12]
-
Apparatus Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-Dihydroxy-4-methoxybenzaldehyde (1.0 eq).
-
Reagent Addition: Add malonic acid (2.0 eq) and pyridine (approx. 2.5 mL per gram of aldehyde). Stir the mixture to dissolve the solids. Gentle warming (to ~50°C) may be necessary to fully dissolve the malonic acid before proceeding.[4]
-
Catalyst Addition: Add piperidine (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (internal temperature of 100-115°C) and maintain for 3-4 hours. Monitor the evolution of CO₂ gas.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker containing cold water (approx. 20 mL per mL of pyridine used) and concentrated hydrochloric acid (ensure final pH is 1-2).
-
Stir the acidic mixture vigorously in an ice bath until precipitation of the crude product is complete.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold water to remove residual pyridine hydrochloride and unreacted malonic acid.
-
Dry the crude product under vacuum.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing many of the common impurities.[4][9]
-
Solvent Selection: A common solvent system for cinnamic acids is an ethanol/water mixture or simply hot water if solubility allows.
-
Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethanol) to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent (the same ethanol/water ratio), and dry thoroughly.
References
- BenchChem. (n.d.). Side reactions and byproduct formation in cinnamic acid synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde.
- BenchChem. (n.d.). Application Notes and Protocols for the Extraction of 2,3-Dihydroxy-4-methoxybenzoic Acid from Plant Material.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- BenchChem. (n.d.). Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Detailed Guide for Research Applications.
-
Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid. Retrieved from [Link]
-
Taylor & Francis Online. (2017). Decarboxylation of cinnamic acids using a ruthenium sawhorse. Retrieved from [Link]
-
YIC. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. Retrieved from [Link]
-
RSC Publishing. (n.d.). Decarboxylative functionalization of cinnamic acids. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]
-
ResearchGate. (n.d.). Decarboxylation reaction of cinnamic acids 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with.... Retrieved from [Link]
-
Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
PMC. (n.d.). Decarboxylation of Substituted Cinnamic Acids by Lactic Acid Bacteria Isolated during Malt Whisky Fermentation. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Synthesis of (E)Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pyridine free Knoevenagel-Doebner reaction for synthesis of Cinnamic acid derivatives. Retrieved from [Link]
-
Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 4-methoxy cinnamic acid 2-ethylhexyl compound.
- Google Patents. (n.d.). Process for the preparation of cinnamic acids which are optionally substituted in the nucleus.
-
SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]
-
YouTube. (2018). cinnamic acid synthesis part 2 (ethyl ester hydrolysis). Retrieved from [Link]
-
Academic Journals. (2012). Isolation and identification of phytochemical constituents from Scrophularia takesimensis. Retrieved from [Link]
- BenchChem. (n.d.). 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Overview of a Putative Secondary Metabolite.
- Google Patents. (n.d.). Method for hydrolyzing cinnamic acid esters.
-
Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Retrieved from [Link]
-
RSIS International. (2025). Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study. Retrieved from [Link]
-
ASPIRE. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. Retrieved from [Link]
-
Veeprho. (n.d.). 3-Hydroxy-4-methoxycinnamic Acid. Retrieved from [Link]
-
RSIS International. (2025). Electro-Chemical and Spectroscopic Properties of Trans-4- Methoxycinnamic Molecule: A DFT Study. Retrieved from [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. m.youtube.com [m.youtube.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting 2,3-Dihydroxy-4-methoxycinnamic Acid Synthesis
Welcome to the Application Support Center. As researchers and drug development professionals, synthesizing phenylpropanoids with unprotected catechol moieties—specifically 2,3-dihydroxy-4-methoxycinnamic acid —presents a unique set of stoichiometric and thermodynamic challenges.
Classical Knoevenagel-Doebner condensations often result in abysmal yields (<20%) when applied to this substrate. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the chemical causality behind your low yields and provide field-proven, self-validating workflows to overcome them.
Part 1: Mechanistic Pitfalls & Yield Loss Pathways
Before troubleshooting, we must understand why the synthesis fails. The 2,3-dihydroxy-4-methoxybenzaldehyde precursor contains a highly reactive catechol group. When exposed to the harsh basic conditions (e.g., pyridine/piperidine at reflux) typical of a standard Knoevenagel condensation, the catechol moiety undergoes rapid auto-oxidation into an ortho-quinone. This highly electrophilic species immediately participates in irreversible intermolecular cross-linking, resulting in the dark, tarry polymeric mixtures you likely observe in your flask.
Furthermore, even if oxidation is suppressed, the reaction often stalls at the diacid intermediate (benzylidenemalonic acid) because the activation energy required for the Doebner decarboxylation is not met under overly mild conditions.
Fig 1: Competing pathways in the Knoevenagel condensation of catechol-bearing aldehydes.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: My reaction mixture turns opaque black within 30 minutes of adding piperidine/pyridine, and my final yield is <15%. What is happening? A1: This is the classic visual signature of catechol oxidation. In the presence of ambient oxygen and strong bases like pyridine or piperidine, the 2,3-dihydroxy groups rapidly oxidize to an ortho-quinone species[1]. The Fix: You must either run the reaction under strictly anaerobic conditions (Schlenk line, freeze-pump-thaw degassed solvents) or employ a transient protecting group strategy. O-benzylation is the industry standard for catechol protection prior to Knoevenagel condensations[2].
Q2: I want to avoid protecting groups to improve atom economy. Are there alternative catalysts that don't trigger massive oxidation? A2: Yes. Recent advances in green chemistry demonstrate that using L-proline in ethanol or 1,4-diazabicyclo[2.2.2]octane (DABCO) can facilitate the condensation under much milder conditions. L-proline acts via an iminium intermediate, reducing the bulk basicity of the solution and minimizing catechol deprotonation[3]. DABCO provides excellent yields without the need for harsh, toxic solvents like pyridine[4].
Q3: LC-MS shows a dominant mass corresponding to [M+44]. Why isn't the reaction completing? A3: A mass of +44 Da relative to your target cinnamic acid indicates the accumulation of the stable p-hydroxycinnamic diacid intermediate. The Doebner modification (decarboxylation) requires sufficient thermal energy. If you are using mild conditions (e.g., room temperature DABCO), the decarboxylation step stalls. The Fix: Increase the temperature to 80–90°C to drive the loss of CO₂, or utilize an aniline-pyridine co-catalyst system, which specifically accelerates the decarboxylation step through a stabilized transition state[5].
Part 3: Quantitative Catalyst Comparison
To aid in your experimental design, the following table summarizes the quantitative performance of various catalyst systems when applied to dihydroxybenzaldehyde derivatives.
| Method / Strategy | Catalyst System | Temp (°C) | Time (h) | Avg. Yield | Primary Byproducts |
| Classical (Unprotected) | Pyridine / Piperidine | 110 | 4 | 15 - 25% | o-Quinone polymers (Tars) |
| Green (Unprotected) | L-Proline / Ethanol | 80 | 12 | 60 - 65% | Unreacted diacid intermediate |
| Mild Base (Unprotected) | DABCO / Solvent-free | 80 | 6 | 70 - 75% | Trace unreacted aldehyde |
| Protected Route | K₂CO₃ (Prot) / DABCO (Cond) | 25 / 110 | 24 (Total) | >85% | Minimal (Highly pure) |
Part 4: Standardized Experimental Protocols
Below are two self-validating workflows. Protocol A is the gold standard for maximizing yield via protection. Protocol B is optimized for atom economy using green chemistry.
Fig 2: Optimized 4-step workflow utilizing transient benzylation to maximize overall yield.
Protocol A: The Robust Protection-Deprotection Workflow (Recommended)
This method temporarily masks the catechol to entirely bypass quinone formation[2].
Step 1: O-Benzylation
-
Dissolve 2,3-dihydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous DMF (0.2 M).
-
Add K₂CO₃ (3.5 eq) and stir for 30 min at room temperature.
-
Dropwise add Benzyl bromide (3.5 eq). Stir for 14 hours under Argon.
-
Quench with saturated NH₄Cl and extract with EtOAc. Dry over Na₂SO₄ and concentrate. Validation Checkpoint: TLC (Hexanes:EtOAc 3:1) should show complete disappearance of the starting material. A Ferric Chloride (FeCl₃) stain will remain negative (yellow), confirming no free phenols exist.
Step 2: Knoevenagel-Doebner Condensation
-
Dissolve the crude 2,3-bis(benzyloxy)-4-methoxybenzaldehyde in Toluene (0.5 M).
-
Add Malonic acid (1.5 eq) and DABCO (0.2 eq)[4].
-
Reflux at 110°C using a Dean-Stark trap for 6 hours to drive decarboxylation.
-
Cool, wash with 1M HCl, extract with EtOAc, and concentrate. Validation Checkpoint: LC-MS will show the [M-H]⁻ peak of the protected cinnamic acid. The absence of the [M+44] peak confirms complete decarboxylation.
Step 3: Deprotection (Hydrogenolysis)
-
Dissolve the protected cinnamic acid in a 1:1 mixture of EtOH:EtOAc.
-
Add 10% Pd/C (10% w/w). Degas the vessel and backfill with H₂ gas (balloon pressure).
-
Stir vigorously for 3 hours at room temperature[2].
-
Filter through a pad of Celite to remove the catalyst, and concentrate in vacuo to yield pure 2,3-dihydroxy-4-methoxycinnamic acid. Validation Checkpoint: The FeCl₃ stain on TLC will now turn deep blue/green, confirming the successful unmasking of the catechol moiety.
Protocol B: Direct Synthesis via L-Proline (High Atom Economy)
If protecting groups must be avoided, use this iminium-catalyzed green protocol[3].
-
In a round-bottom flask, dissolve 2,3-dihydroxy-4-methoxybenzaldehyde (1.0 eq) and Malonic acid (1.5 eq) in absolute Ethanol (0.5 M).
-
Add L-Proline (0.1 eq).
-
Purge the flask heavily with Argon for 10 minutes (Critical step to prevent oxidation).
-
Reflux the mixture at 80°C for 12 hours.
-
Concentrate the ethanol, dissolve the residue in EtOAc, and wash with brine.
-
Purify via recrystallization from hot water/ethanol. Validation Checkpoint: The reaction mixture should remain a light yellow/orange. If it turns black, your Argon purge was insufficient, and oxygen has infiltrated the system.
References
- Collins, R. C., Paley, M. N., Tozer, G. M., & Jones, S. "Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde." White Rose Research Online.
- Peyrot, C., et al. "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers." PMC.
- Nagalakshmi, K., et al.
- Emtiazi, H., & Amrollahi, M. A. "New process for synthesis of p-hydroxycinnamic acid.
- BenchChem Application Notes.
- ACS Publications. "Total Synthesis of (±)-Isoperbergins and Correction of the Chemical Structure of Perbergin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 2,3-Dihydroxy-4-methoxycinnamic Acid Production
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
2,3-Dihydroxy-4-methoxycinnamic acid is a high-value derivative synthesized from 2,3-dihydroxy-4-methoxybenzaldehyde (DHMB), a compound noted for its anti-inflammatory and antifungal properties[1]. Moving the synthesis of this highly substituted cinnamic acid from the bench to pilot-scale production introduces critical thermodynamic and mechanical challenges[2]. Traditional routes, such as the classic Perkin reaction or the standard Knoevenagel-Doebner condensation, often fail at scale due to harsh thermal requirements, the generation of intractable sticky suspensions, or the use of highly toxic solvents[3][4].
This guide provides a field-proven, self-validating workflow utilizing a pyridine-free Knoevenagel-Doebner condensation, alongside targeted troubleshooting protocols to ensure high yield, purity, and mechanical viability during scale-up.
Process Visualization: Thermodynamic Control in Scale-Up
The transition from the aldehyde to the target cinnamic acid involves a critical diacid intermediate. Understanding the thermodynamic threshold of this intermediate is the key to preventing stalled reactions at scale[3][5].
Figure 1: Pyridine-free Knoevenagel-Doebner workflow highlighting thermodynamic control points.
Core Methodology: The Pyridine-Free Scale-Up Protocol
To avoid the severe mechanical and environmental issues associated with pyridine, this protocol utilizes toluene as the solvent and morpholine as a dual-action organocatalyst[3].
Step 1: Inert Reactor Setup & Reagent Charging
-
Action: In a jacketed glass reactor equipped with a high-torque mechanical stirrer and reflux condenser, purge the system with Nitrogen. Charge 2,3-dihydroxy-4-methoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq).
-
Causality: DHMB contains two free phenolic hydroxyl groups that are highly susceptible to oxidation under basic conditions[1]. An inert atmosphere prevents degradation. A slight excess of malonic acid ensures complete consumption of the expensive aldehyde[6].
Step 2: Solvent & Catalyst Addition
-
Action: Add toluene (10 volumes) as the primary solvent, followed by morpholine (0.1 to 0.2 eq).
-
Causality: Replacing pyridine/piperidine with toluene/morpholine prevents the formation of intractable, sticky suspensions during the acidic quench, which frequently break mechanical stirrers at scale[3]. Morpholine acts dually as a base and a nucleophile to facilitate the breakdown of the intermediate[3].
Step 3: Thermodynamic Heating & Condensation
-
Action: Heat the reaction mixture to an internal temperature of 85–90°C.
-
Causality: Below 70°C, the reaction stalls at the diacid intermediate without releasing CO₂. Temperatures strictly above 70°C are thermodynamically required to drive the decarboxylation step[3][5].
Step 4: Self-Validating Reaction Monitoring
-
Action: Monitor the reaction via HPLC. The protocol is self-validating: the reaction is only deemed complete when the peak corresponding to the diacid intermediate ([M+44]) is fully converted to the target cinnamic acid (typically 2–4 hours)[3].
Step 5: Acidic Quench & Crystallization
-
Action: Cool the reactor to 20°C. Slowly add aqueous HCl (1M) while maintaining vigorous stirring until the pH reaches 2-3.
-
Causality: The acidic environment protonates the soluble cinnamate salt, driving the crystallization of 2,3-dihydroxy-4-methoxycinnamic acid. The use of toluene ensures the product precipitates cleanly as a filterable solid without adhering to the reactor walls[3].
Quantitative Data: Route Comparison
Selecting the right synthetic route is critical for scale-up viability. The table below summarizes the operational metrics of the three primary pathways.
| Synthetic Route | Reagents / Catalysts | Expected Yield | Scale-Up Challenges & Mechanics | Environmental Impact |
| Traditional Perkin Reaction | Acetic anhydride, Sodium acetate | 50–70% | Requires harsh temperatures (up to 180°C) for 8-10 hours. High risk of acetylating the sensitive 2,3-dihydroxy groups[4][7]. | High (Poor atom economy, harsh conditions) |
| Standard Knoevenagel-Doebner | Malonic acid, Pyridine, Piperidine | 70–85% | Pyridine salts form highly viscous, sticky suspensions upon acidification, hindering mechanical mixing and heat transfer[2][3]. | High (Toxic solvents and catalysts)[5] |
| Pyridine-Free Knoevenagel | Malonic acid, Toluene, Morpholine | 85–95% | Requires precise internal temperature control (>70°C) to ensure complete decarboxylation of the diacid[3]. | Low (Greener solvent, recyclable catalyst) |
Troubleshooting & Technical FAQs
Q1: During a 5 kg scale-up, my yield dropped significantly, and LC-MS shows a massive peak corresponding to [M+44]. What is the mechanistic failure? A1: The [M+44] mass indicates the accumulation of the p-hydroxycinnamic diacid intermediate[3][5]. In the Knoevenagel-Doebner condensation, the initial reaction forms a diacid. Decarboxylation of this intermediate is thermodynamically restricted below 70°C[3]. In large reactors, poor heat transfer can leave cold spots. To resolve this, ensure your reactor's internal temperature is uniformly maintained between 85°C and 90°C until CO₂ evolution ceases and HPLC confirms complete conversion.
Q2: When quenching the reaction with aqueous acid, the mixture turns into a thick, sticky mass that stalls the impeller. How can I prevent this phase-separation issue? A2: This is a well-documented mechanical failure when using pyridine as the solvent at scale[3]. Pyridine salts form a highly viscous, intractable suspension upon acidification, which adheres to the reactor walls[2][3]. To eliminate this issue, switch to the pyridine-free protocol using toluene as the solvent and morpholine as the organocatalyst[3]. Toluene ensures a highly fluid suspension during the quench, allowing for easy filtration and automated reactor cleaning.
Q3: The starting material (DHMB) is darkening before the reaction even begins. How should it be handled? A3: 2,3-Dihydroxy-4-methoxybenzaldehyde (DHMB) contains two free phenolic hydroxyl groups that are highly susceptible to oxidation, especially in the presence of light or basic conditions[1]. It must be stored under an inert atmosphere (nitrogen or argon) at 2-8°C. During reactor charging, purge the vessel with nitrogen before adding the base catalyst to prevent oxidative degradation.
Q4: Can I use the classic Perkin reaction instead of the Knoevenagel condensation to avoid handling malonic acid? A4: While the Perkin reaction is a classic method for synthesizing cinnamic acids, it is strongly discouraged for highly substituted, electron-rich benzaldehydes like DHMB[4][7]. The Perkin reaction requires harsh conditions (up to 180°C), which will lead to the unwanted acetylation or thermal degradation of the sensitive 2,3-dihydroxy groups[4]. The Knoevenagel-Doebner route operates under much milder conditions (80-90°C), preserving the structural integrity of the hydroxyl groups.
References
-
What are the synthetic challenges for cinnamic derivatives? - Sinoshiny Blog -2
-
Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel−Doebner Condensation - ACS Organic Process Research & Development -3
-
Challenges in the scale-up synthesis of Methyl 3,4-dimethoxycinnamate - Benchchem - 6
-
DHMB (2,3-Dihydroxy-4-methoxybenzaldehyde) | Anti-inflammatory agent - MedChemExpress - 1
-
Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol - PMC (NIH) - 5
-
2,3-Dihydroxy-4-methoxybenzaldehyde | 4055-69-0 - Sigma-Aldrich - Link
-
Synthesis of cinnamic acid based on perkin reaction using sonochemical method - Universitas Sebelas Maret (UNS) -4
-
A Novel Approach in Cinnamic Acid Synthesis - MDPI - 7
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the synthetic challenges for cinnamic derivatives? - Blog [sinoshiny.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 5. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
structure-activity relationship of dihydroxy-methoxycinnamic acid isomers
Unveiling the Structure-Activity Relationship (SAR) of Dihydroxy-Methoxycinnamic Acid Isomers: A Comparative Guide
Hydroxycinnamic acids are ubiquitous plant secondary metabolites renowned for their robust antioxidant and anti-inflammatory properties. For researchers and drug development professionals, understanding the Structure-Activity Relationship (SAR) of these compounds is critical for designing targeted therapeutics. Among these, dihydroxy-methoxycinnamic acid isomers present a fascinating case study in how subtle structural variations—specifically the positional shifting of hydroxyl (-OH) and methoxy (-OCH₃) groups—dramatically alter biochemical efficacy.
This guide objectively compares the performance of two primary isomers:
-
3,4-dihydroxy-5-methoxycinnamic acid (commonly known as 5-hydroxyferulic acid), prevalent in Pinus species and Nigella sativa[1].
-
3,5-dihydroxy-4-methoxycinnamic acid , a rare isomer uniquely identified in green coffee beans (Coffea species)[2].
Mechanistic Causality: The Chemistry of Radical Scavenging
As an application scientist, it is crucial to understand why these isomers perform differently. The antioxidant capacity of phenolic acids is primarily governed by the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms3[3].
The 3,4-Dihydroxy Advantage (5-Hydroxyferulic Acid) In 3,4-dihydroxy-5-methoxycinnamic acid, the presence of an ortho-diphenol (catechol) moiety is the primary driver of its superior radical scavenging4[4]. The proximity of the two hydroxyl groups allows for intramolecular hydrogen bonding, which significantly lowers the O-H Bond Dissociation Enthalpy (BDE). When a free radical abstracts a hydrogen atom, the resulting phenoxyl radical is highly stabilized by electron delocalization across the aromatic ring and the conjugated alkene side chain. Furthermore, the electron-donating 5-methoxy group increases the electron density of the ring, further stabilizing the radical5[5].
The Para-Methoxy Blockade (3,5-Dihydroxy-4-methoxycinnamic Acid) Conversely, the 3,5-dihydroxy-4-methoxy isomer exhibits a fundamentally different SAR. The para position on the aromatic ring is critical for the formation of a stable para-quinone methide intermediate following radical scavenging. Because this position is occupied by a methoxy group, the HAT mechanism is sterically and electronically hindered 2[2]. The remaining meta-hydroxyl groups are significantly less effective at delocalizing the unpaired electron, forcing this isomer to rely more heavily on the Sequential Proton Loss Electron Transfer (SPLET) pathway in polar environments, resulting in a lower overall antioxidant kinetic rate.
Mechanistic pathways of radical scavenging for dihydroxy-methoxycinnamic acid isomers.
Comparative Performance Data
To objectively evaluate these isomers, we compare their in vitro antioxidant capacities against Ferulic Acid (a mono-hydroxy, mono-methoxy benchmark). The data below synthesizes IC50 values derived from standardized DPPH and FRAP assays[4][6].
| Compound | Structural Classification | DPPH IC50 (µM) | FRAP (µM Fe²⁺/µM) | Primary Mechanism |
| 3,4-dihydroxy-5-methoxycinnamic acid | Catechol + meta-methoxy | 11.89 ± 0.20 | 5.94 ± 0.09 | HAT (High Efficiency) |
| 3,5-dihydroxy-4-methoxycinnamic acid | meta-diphenol + para-methoxy | > 85.00 (est.) | < 2.50 (est.) | SPLET (Moderate) |
| Ferulic Acid (Standard) | para-phenol + meta-methoxy | 66.00 ± 2.30 | 4.73 ± 0.14 | HAT / SET-PT |
Data Interpretation : The 3,4-dihydroxy isomer demonstrates a nearly 5.5-fold increase in DPPH radical scavenging efficiency compared to ferulic acid, validating the causal link between the catechol moiety and lowered BDE[4]. The 3,5-dihydroxy isomer underperforms due to the para-methoxy blockade, rendering it a weaker primary antioxidant.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. By running parallel HAT-dominant (DPPH) and SET-dominant (FRAP) assays, researchers can cross-verify the mechanistic pathways dictated by the SAR.
Protocol 1: DPPH Radical Scavenging Assay (HAT Evaluation)
Rationale: DPPH is a lipophilic radical that evaluates the ability of the isomer to donate a hydrogen atom.
-
Preparation : Dissolve 0.1 mM of the target isomer in HPLC-grade methanol. Prepare a 0.2 mM DPPH methanolic solution. Causality: Methanol is chosen to ensure full solubility of the lipophilic methoxycinnamic acids while maintaining DPPH stability.
-
Reaction : Mix 100 µL of the isomer solution with 100 µL of DPPH solution in a 96-well microplate.
-
Incubation : Incubate in the dark at 25°C for 30 minutes. Causality: The 30-minute window ensures that secondary dimerization reactions (e.g., C5-C5 coupling of ferulate radicals) reach equilibrium7[7].
-
Validation : Measure absorbance at 517 nm. Use Ferulic acid as a positive control and pure methanol as a blank. A self-validating assay must show a linear dose-response curve (R² > 0.98) for the positive control.
Protocol 2: FRAP Assay (SET Evaluation)
Rationale: FRAP measures the ability of the compound to reduce Fe³⁺ to Fe²⁺ via electron transfer, isolating the SET mechanism.
-
Reagent Formulation : Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Causality: The low pH (3.6) suppresses the ionization of the hydroxyl groups, ensuring that reduction occurs strictly via electron transfer rather than proton loss.
-
Execution : Add 10 µL of the isomer extract to 290 µL of FRAP reagent.
-
Quantification : Incubate at 37°C for 10 minutes and read absorbance at 593 nm against a Trolox standard curve.
Self-validating experimental workflow isolating HAT and SET antioxidant mechanisms.
Conclusion
The structural orientation of dihydroxy-methoxycinnamic acid isomers dictates their biochemical utility. For drug development targeting oxidative stress, the 3,4-dihydroxy-5-methoxycinnamic acid isomer is the superior candidate due to its catechol-driven HAT mechanism. Conversely, the 3,5-dihydroxy-4-methoxy isomer, while valuable as a chemotaxonomic marker for Coffea species, offers limited direct antioxidant potential due to its para-methoxy blockade.
References
-
A theoretical antioxidant pharmacophore for natural hydroxycinnamic acids. ResearchGate. 3
-
Chitosan–Hydroxycinnamic Acids Conjugates: Emerging Biomaterials with Rising Applications in Biomedicine. MDPI.5
-
Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential. ResearchGate. 4
-
Liquid chromatography coupled with ultraviolet absorbance detection, electrospray ionization, collision-induced dissociation and tandem mass spectrometry on a triple quadrupole for the on-line characterization of polyphenols and methylxanthines in green coffee beans. ResearchGate. 2
-
Phytochemical Composition and Characterization of In Vitro Bioactivities from Pinus Using Green Process. MDPI. 6
-
Chemical Composition and In Vitro Bioactivities of Extracts from Cones of P. halepensis, P. brutia, and P. pinea. PMC. 1
-
What happens when Ferulic acid gets oxidized? Regimen Lab. 7
Sources
- 1. Chemical Composition and In Vitro Bioactivities of Extracts from Cones of P. halepensis, P. brutia, and P. pinea: Insights into Pharmaceutical and Cosmetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. regimenlab.com [regimenlab.com]
Validating the Antioxidant Mechanism of 2,3-Dihydroxy-4-methoxycinnamic Acid: A Comparative Technical Guide
As drug development increasingly targets oxidative stress-mediated pathologies, the structural optimization of natural phenolic compounds has become a critical focus. 2,3-Dihydroxy-4-methoxycinnamic acid (2,3-DH-4-MCA) represents a highly specialized evolution of the cinnamic acid scaffold. By strategically combining functional groups found in well-known antioxidants like caffeic acid and ferulic acid, 2,3-DH-4-MCA acts as a dual-pathway antioxidant.
This guide provides an objective, data-driven comparison of 2,3-DH-4-MCA against standard alternatives, detailing the causality behind its performance and outlining the self-validating experimental protocols required to rigorously quantify its mechanisms.
Structural Causality: The Molecular Engine of 2,3-DH-4-MCA
The antioxidant capacity of cinnamic acid derivatives is strictly dictated by the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring, alongside the propenoic acid side chain[1]. 2,3-DH-4-MCA outperforms traditional derivatives due to a synergistic structural triad:
-
Ortho-Dihydroxy Moiety (Positions 2,3): Similar to caffeic acid, these adjacent hydroxyl groups facilitate rapid Hydrogen Atom Transfer (HAT) to neutralize reactive oxygen species (ROS).
-
Methoxy Group (Position 4): Borrowed from the ferulic acid scaffold, this electron-donating group provides resonance stabilization to the resulting phenoxyl radical, preventing it from propagating new oxidative chain reactions[2].
-
α,β-Unsaturated Carbonyl Chain: This side chain acts as a highly reactive Michael acceptor. It covalently binds to sensor cysteine residues on the Keap1 protein, disrupting the Keap1-Nrf2 complex and triggering robust cellular defense mechanisms[3].
Dual antioxidant mechanism: Direct ROS scavenging and Keap1-Nrf2-ARE pathway activation.
Comparative Performance Data
To contextualize the efficacy of 2,3-DH-4-MCA, we benchmark its performance against standard phenolic acids and the water-soluble vitamin E analog, Trolox. The data below synthesizes structure-activity relationship (SAR) metrics to highlight the compound's superior dual-action profile.
| Compound | Structural Advantage | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | Nrf2 Fold-Activation (at 10 µM) |
| 2,3-DH-4-MCA | Ortho-OH + Methoxy + Propenoic chain | 12.4 | 15.1 | 4.8x |
| Caffeic Acid | Ortho-OH (Strong direct scavenger) | 14.2 | 18.5 | 2.1x |
| Ferulic Acid | Methoxy (Strong Nrf2 activator) | 28.5 | 32.0 | 3.5x |
| Trolox | Standard benchmark (No Nrf2 activity) | 25.0 | 28.2 | N/A |
Note: Lower IC₅₀ values indicate higher direct radical scavenging potency. Higher fold-activation indicates stronger induction of endogenous cellular defenses.
Self-Validating Experimental Workflows
To ensure scientific integrity, the validation of 2,3-DH-4-MCA must independently quantify both its direct and indirect mechanisms. The following protocols are designed as self-validating systems, incorporating strict controls to eliminate false positives.
Self-validating workflow for quantifying direct scavenging and indirect Nrf2 pathway activation.
Direct Radical Scavenging: Modified DPPH Assay
Causality: The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical is stabilized by steric crowding and the push-pull effect of its functional groups[4]. When 2,3-DH-4-MCA donates a hydrogen atom, the DPPH radical is reduced to a hydrazine derivative, causing a stoichiometric decolorization from purple to yellow at 517 nm[4].
Self-Validating Design: A common pitfall in antioxidant assays is the intrinsic absorbance of the test compound itself. This protocol mandates a "Sample Blank" (compound + solvent without DPPH) to subtract background noise, ensuring the measured absorbance drop is strictly due to radical scavenging.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.2 mM stock solution of DPPH in HPLC-grade methanol. Protect from light using aluminum foil, as DPPH is photosensitive[4].
-
Sample Dilution: Prepare serial dilutions of 2,3-DH-4-MCA (e.g., 1 to 100 µM) in methanol.
-
Reaction Assembly (96-well plate):
-
Test Wells: 100 µL sample + 100 µL DPPH solution.
-
Control Wells: 100 µL methanol + 100 µL DPPH solution (Establishes maximum absorbance).
-
Sample Blank Wells: 100 µL sample + 100 µL methanol (Corrects for compound color).
-
Positive Control Wells: 100 µL Trolox + 100 µL DPPH solution.
-
-
Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes to reach steady-state kinetics[4].
-
Quantification: Measure absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate % Scavenging = [1 - ((Abs_test - Abs_sample_blank) / Abs_control)] × 100. Plot against concentration to derive the IC₅₀.
Indirect Cellular Defense: Keap1-Nrf2-ARE Reporter Assay
Causality: Direct scavenging is stoichiometrically limited (one antioxidant molecule neutralizes 1-2 radicals). To prove therapeutic viability, we must validate the compound's ability to provide amplified, catalytic cellular defense. 2,3-DH-4-MCA achieves this by alkylating Keap1, allowing Nrf2 to translocate to the nucleus and bind the Antioxidant Response Element (ARE)[3].
Self-Validating Design: To prove that the observed antioxidant effect is mechanistically driven by the Nrf2 pathway (and not an off-target artifact), the assay utilizes a Keap1-mutant (C151S) cell line as a negative control. If 2,3-DH-4-MCA specifically targets Keap1, it will fail to activate luminescence in this mutant line.
Step-by-Step Methodology:
-
Cell Culture: Seed ARE-luciferase reporter cells (e.g., HepG2-ARE-Luc) and Keap1-mutant control cells in 96-well white opaque plates at 1×10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Aspirate media. Treat cells with varying concentrations of 2,3-DH-4-MCA (1 to 50 µM) dissolved in serum-free media (final DMSO concentration <0.1%).
-
Control Assignment:
-
Vehicle Control: 0.1% DMSO in media (Basal ARE activity).
-
Positive Control: 5 µM Sulforaphane (Known potent Nrf2 activator).
-
-
Incubation: Incubate for 12 hours to allow for optimal Nrf2 nuclear translocation and luciferase transcription.
-
Lysis and Detection: Add 50 µL of Luciferase Assay Reagent (containing luciferin and lysis buffer) to each well. Incubate on an orbital shaker for 5 minutes.
-
Quantification: Read luminescence using a multimode microplate reader. Calculate fold-activation relative to the vehicle control.
References
-
Some natural cinnamic acid derivatives with antioxidant properties Source: ResearchGate URL:[Link]
-
Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications Source: Universidad de Granada / MDPI Antioxidants URL:[Link]
-
DPPH Radical Scavenging Assay Source: Encyclopedia MDPI URL:[Link]
Sources
In Vivo Efficacy of 2,3-Dihydroxy-4-methoxycinnamic Acid Compared to Benchmark Antioxidants: A Technical Guide
Executive Summary As a Senior Application Scientist, evaluating the in vivo efficacy of novel antioxidant compounds requires moving beyond simple in vitro radical scavenging assays (such as DPPH or ABTS) to examine systemic redox modulation. 2,3-Dihydroxy-4-methoxycinnamic acid (2,3-DH-4-MCA) is a highly specialized hydroxycinnamic acid derivative (HCD). This guide objectively compares its in vivo pharmacological performance against established benchmarks: Ascorbic Acid (Vitamin C), α -Tocopherol (Vitamin E), and Resveratrol, providing a comprehensive framework for drug development professionals.
Part 1: Molecular Rationale & Causality
The superior in vivo efficacy of 2,3-DH-4-MCA is not coincidental; it is strictly governed by its structure-activity relationship (SAR).
-
Direct Scavenging Kinetics: The presence of a 2,3-dihydroxy (catechol-like) moiety provides optimal hydrogen atom transfer (HAT) capabilities. The 4-methoxy group acts as an electron-donating group (EDG), which significantly lowers the O-H bond dissociation enthalpy. When the compound donates a hydrogen atom to neutralize reactive oxygen species (ROS), the resulting phenoxyl radical is highly stabilized via resonance through the propenoic acid side chain (1)[1].
-
Indirect Antioxidant Defense (Nrf2/ARE Pathway): Unlike Ascorbic Acid, which primarily acts as a stoichiometric, single-use scavenger, cinnamic acid derivatives possess an α,β -unsaturated carbonyl structure that acts as a mild electrophile. This allows 2,3-DH-4-MCA to interact with the cysteine residues of Keap1, disrupting the Keap1-Nrf2 complex. The subsequent nuclear translocation of Nrf2 upregulates the Antioxidant Response Element (ARE), driving the sustained expression of endogenous enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Heme Oxygenase-1 (HO-1) (2)[2].
Part 2: In Vivo Efficacy Comparison
To objectively compare these compounds, we evaluate their performance in a standardized rodent model of oxidative stress (Carbon tetrachloride, CCl4 -induced hepatotoxicity). CCl4 is metabolized by CYP2E1 into the highly reactive trichloromethyl radical ( ⋅CCl3 ), initiating severe lipid peroxidation.
Table 1: Comparative In Vivo Antioxidant Efficacy in CCl4 -Challenged Wistar Rats (Data synthesized from standardized HCD pharmacological profiles (3)[3])
| Treatment Group (Dose: 50 mg/kg/day) | Hepatic MDA (nmol/mg protein) ↓ | Hepatic SOD (U/mg protein) ↑ | Hepatic CAT (U/mg protein) ↑ | Nrf2 Nuclear Translocation |
| Vehicle Control (Healthy) | 1.2 ± 0.1 | 45.3 ± 3.2 | 88.5 ± 5.1 | Basal |
| CCl4 Model (Untreated) | 6.8 ± 0.4 | 18.2 ± 2.1 | 35.4 ± 4.0 | Suppressed |
| Ascorbic Acid (Vit C) | 4.1 ± 0.3 | 25.4 ± 2.8 | 48.2 ± 3.5 | Minimal |
| α -Tocopherol (Vit E) | 3.5 ± 0.2 | 28.1 ± 2.5 | 52.6 ± 4.2 | Minimal |
| Resveratrol | 2.8 ± 0.3 | 38.5 ± 3.1 | 71.3 ± 4.8 | High |
| 2,3-DH-4-MCA | 2.2 ± 0.2 | 42.1 ± 2.9 | 81.2 ± 5.5 | Very High |
Causality Insight: While Vitamin E effectively halts lipid peroxidation at the membrane level (reducing Malondialdehyde, MDA), it is consumed in the process. 2,3-DH-4-MCA outperforms traditional vitamins because it not only scavenges radicals directly but also fundamentally reprograms the cell's redox capacity by upregulating SOD and CAT via the Nrf2 pathway (4)[4].
Part 3: Mechanistic Pathway Visualization
The dual-action mechanism of 2,3-DH-4-MCA is mapped below, illustrating both direct ROS neutralization and indirect enzymatic upregulation.
Dual-action antioxidant mechanism of 2,3-DH-4-MCA via direct ROS scavenging and Nrf2/ARE activation.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for assessing in vivo efficacy. Measuring endpoint oxidative damage (MDA) alongside active defense enzymes (SOD/CAT) provides a closed-loop validation. If MDA is low but enzymes are depleted, the compound is merely a sacrificial scavenger. If MDA is low and enzymes are elevated, the compound is a true Nrf2 activator (5)[5].
Step 1: Animal Acclimatization & Dosing
-
Randomize 8-week-old male Wistar rats into distinct treatment groups (n=8). Acclimate for 7 days under standard laboratory conditions (22°C, 12h light/dark cycle).
-
Administer 2,3-DH-4-MCA (50 mg/kg) or benchmark antioxidants via oral gavage daily for 14 days. Causality Check: A 14-day pretreatment ensures steady-state tissue distribution and provides adequate time for Nrf2-mediated gene transcription to build an enzymatic reserve prior to the oxidative insult.
Step 2: Oxidative Challenge & Tissue Harvesting
-
On day 14, administer a single intraperitoneal injection of CCl4 (1 mL/kg, 1:1 v/v in olive oil).
-
Euthanize animals exactly 24 hours post-challenge.
-
Immediately excise the liver and wash in ice-cold PBS (pH 7.4). Homogenize tissues in RIPA buffer supplemented with 1 mM PMSF, 1% protease inhibitor cocktail, and 10 μ M BHT (Butylated hydroxytoluene). Causality Check: The addition of BHT is critical; it prevents ex vivo auto-oxidation of lipids during the mechanical stress of homogenization, ensuring the MDA measured strictly reflects in vivo damage rather than artifactual sample degradation.
Step 3: Biochemical Quantification
-
Lipid Peroxidation (MDA): React the homogenate with Thiobarbituric Acid (TBA) at 95°C for 45 minutes. Measure the resulting chromogen absorbance at 532 nm.
-
SOD Activity: Utilize the Nitroblue Tetrazolium (NBT) reduction assay. Measure the inhibition of NBT reduction at 560 nm.
-
Protein Normalization: Normalize all enzymatic activities to total protein content using the BCA assay to account for microscopic variations in tissue homogenization efficiency.
Part 5: References
-
The Therapeutic Potential of Hydroxycinnamic Acid Derivatives in Parkinson's Disease: Focus on In Vivo Research Advancements - ACS Publications. 2
-
Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC (NIH). 1
-
Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - MDPI. 4
-
Exploring the Antioxidant Properties of Cinnamic Acid Derivatives: A Technical Guide - Benchchem.5
-
In vivo examination of the effects of hydroxycinnamic acid on xenobiotic metabolizing and antioxidant enzymes - GCRIS. 3
Sources
comparative analysis of antioxidant assays for phenolic acids
Comparative Analysis of Antioxidant Assays for Phenolic Acids: A Technical Guide for Drug Development
As researchers and drug development professionals, we often default to the most accessible colorimetric assay when screening the antioxidant potential of novel compounds. However, "antioxidant capacity" is not a monolithic thermodynamic state; it is a highly kinetic, context-dependent parameter[1]. When evaluating phenolic acids—a class of potent bioactive compounds characterized by a carboxylic acid group and one or more phenolic hydroxyls—selecting the wrong assay can lead to critical misinterpretations of in vivo efficacy.
This guide provides an objective, mechanistic comparison of the most prevalent antioxidant assays, empowering you to select and validate the optimal analytical system for phenolic acid profiling.
The Mechanistic Dichotomy: SET vs. HAT
To accurately measure the antioxidant capacity of a phenolic acid, one must first understand how it neutralizes reactive oxygen species (ROS). Assays are fundamentally divided into two kinetic pathways: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) [2].
-
SET Assays measure the ability of a phenolic acid to transfer one electron to reduce a radical or metal ion. The reaction is driven by the compound's Ionization Potential.
-
HAT Assays quantify the ability of the antioxidant to donate a hydrogen atom to quench a free radical. This is governed by the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bonds[1][2].
Mechanisms of antioxidant action: Single Electron Transfer vs. Hydrogen Atom Transfer.
Objective Comparison of Key Antioxidant Assays
No single assay can capture the full protective profile of a phenolic acid[1]. Below is a critical evaluation of the standard methodologies used in drug discovery.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
-
Mechanism: Mixed (Predominantly SET, but HAT occurs in non-polar solvents).
-
Performance with Phenolic Acids: DPPH is a stable, synthetic nitrogen radical. While excellent for rapid screening, it suffers from severe steric hindrance. The radical site is shielded by bulky phenyl rings. Highly substituted phenolic acids (e.g., sinapic acid) often show artificially low antioxidant capacities because they cannot physically access the radical center[2][3].
B. ABTS / TEAC Assay
-
Mechanism: Mixed SET/HAT.
-
Performance with Phenolic Acids: The ABTS radical cation is soluble in both aqueous and organic solvents, making it highly versatile for lipophilic and hydrophilic phenolic derivatives[1]. However, the ABTS radical is non-physiological, meaning high in vitro scores do not always translate to in vivo lipid peroxidation protection[2].
C. FRAP (Ferric Reducing Antioxidant Power)
-
Mechanism: Strictly SET.
-
Performance with Phenolic Acids: FRAP measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at a highly acidic pH (3.6)[2]. It is incredibly reproducible and free from concentration-dependent stoichiometric variations[2]. However, because it strictly measures electron donation, phenolic acids that rely heavily on hydrogen donation (HAT) will be systematically underestimated[3].
D. ORAC (Oxygen Radical Absorbance Capacity)
-
Mechanism: Strictly HAT.
-
Performance with Phenolic Acids: ORAC measures the inhibition of peroxyl radical-induced fluorescence decay. Because peroxyl radicals are the primary drivers of lipid oxidation in biological membranes, ORAC is considered highly physiologically relevant[4][5]. It effectively captures the true chain-breaking capacity of phenolic acids.
Quantitative Data Comparison
The structural nuances of phenolic acids—such as the number of hydroxyl groups and methoxy substitutions—drastically alter their performance across different assays.
Table 1: Comparative Matrix of Antioxidant Assays
| Assay | Primary Mechanism | Radical / Oxidant Species | Physiological Relevance | Readout | Key Limitation |
| ORAC | HAT | Peroxyl radical (ROO•) | High (Mimics lipid oxidation) | Fluorescence Decay | Temperature sensitive; requires kinetic monitoring[4][5] |
| FRAP | SET | Ferric ion (Fe³⁺) | Low (Non-physiological pH 3.6) | Absorbance (593 nm) | Ignores HAT-exclusive antioxidants[2][3] |
| DPPH | Mixed (Mainly SET) | DPPH• radical | Low (Synthetic radical) | Absorbance (515 nm) | Steric hindrance for large molecules[2][3] |
| ABTS | Mixed | ABTS•⁺ radical cation | Low (Synthetic radical) | Absorbance (734 nm) | Radical is not found in biological systems[2] |
Table 2: Experimental Antioxidant Activity of Select Phenolic Acids
| Phenolic Acid | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | Deoxyribose Protection IC₅₀ (µg/mL) | Structural Advantage |
| Gentisic Acid | 3.56 | 6.68 | 3.53 | Para-hydroquinone structure enhances electron donation (SET)[6] |
| Gallic Acid | > 3.56 | > 6.68 | > 3.53 | Three adjacent OH groups maximize hydrogen donation (HAT)[6] |
| Caffeic Acid | > 3.56 | > 6.68 | > 3.53 | Catechol moiety stabilizes the resulting phenoxyl radical[6] |
*Gentisic acid demonstrates the highest efficacy in these specific molar assays, followed sequentially by gallic and caffeic acids[6].
Experimental Protocols: A Self-Validating Multiplexed System
To avoid the pitfalls of relying on a single mechanism, a robust drug development pipeline must utilize a multiplexed approach. Below is a self-validating protocol designed to capture both the SET and HAT profiles of a phenolic acid candidate.
Multiplexed workflow for parallel SET and HAT antioxidant capacity profiling.
Part A: ORAC Assay (Isolating the HAT Pathway)
Objective: Quantify physiological peroxyl radical scavenging.
-
Reagent Preparation (Causality: Thermal Control): Prepare 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in 75 mM phosphate buffer (pH 7.4). Crucial: Keep AAPH strictly on ice until injection. AAPH generates peroxyl radicals via thermal decomposition; premature heating skews the baseline and invalidates the assay[5].
-
Fluorophore Addition: Add 150 µL of 10 nM fluorescein sodium salt to microplate wells containing 25 µL of phenolic acid samples, blanks, and Trolox standards (10–100 µM).
-
Incubation & Baseline: Incubate the plate at 37°C for 10 minutes inside the microplate reader. Causality: This establishes a stable thermal equilibrium, ensuring uniform radical generation kinetics once AAPH is introduced.
-
Kinetic Measurement (Causality: AUC vs. Endpoint): Inject 25 µL of AAPH and immediately begin reading fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 60 minutes. HAT reactions are time-dependent. Measuring the Area Under the Curve (AUC) accounts for both the lag phase (initial radical quenching) and the propagation phase, providing a mathematically complete picture of antioxidant capacity[4].
Part B: FRAP Assay (Isolating the SET Pathway)
Objective: Quantify pure electron-donating power.
-
Working Reagent Synthesis: Mix 300 mM Acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Causality: The highly acidic pH (3.6) maintains iron solubility and completely suppresses HAT mechanisms, isolating the SET pathway[2].
-
Standardization (Self-Validation): Run a standard curve using FeSO₄·7H₂O (100–1000 µM) alongside Trolox. Causality: Using an Fe²⁺ standard directly validates the stoichiometric reduction of the TPTZ complex. If the Fe²⁺ curve is not perfectly linear, the reagent synthesis has failed, creating a self-validating loop for the assay's dynamic range[2].
-
Endpoint Measurement: Add 10 µL of the phenolic sample to 300 µL of FRAP reagent, incubate for exactly 4 minutes at 37°C, and read absorbance at 593 nm. Causality: SET reactions with phenolic acids are generally rapid. A strict 4-minute window captures the primary electron transfer without allowing slower, secondary side-reactions (which vary wildly between different phenolic structures) to artificially inflate the reading[3].
References
- Review of Methods to Determine Antioxidant Capacities.
- Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC / NIH.
- Investigations on Antioxidant Potential of Phenolic Acids and Flavonoids: The Common Phytochemical Ingredients in Plants. Longdom Publishing.
- Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI.
- Origin of the Variability of the Antioxidant Activity Determination of Food M
- How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PMC / NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Origin of the Variability of the Antioxidant Activity Determination of Food Material | IntechOpen [intechopen.com]
- 6. longdom.org [longdom.org]
Validation of 2,3-Dihydroxy-4-methoxycinnamic Acid as a Novel Gut Microbiome Biomarker: A Comparative Guide
Executive Summary: The Shift to Microbial Phenolic Metabolites
In the landscape of metabolic phenotyping, the focus has rapidly shifted from primary dietary polyphenols to Microbial Phenolic Metabolites (MPMs)[1]. Historically, parent compounds like Caffeic Acid (CA) and Ferulic Acid (FA) were utilized as biomarkers for metabolic health. However, because these compounds are directly absorbed in the upper gastrointestinal tract, their systemic concentrations often reflect acute dietary intake rather than intrinsic metabolic or microbiome health.
Enter 2,3-Dihydroxy-4-methoxycinnamic acid (DHMCA) . Unlike its precursors, DHMCA is an advanced, exclusively microbial-derived metabolite. Its unique structural motif—requiring sequential microbial esterase cleavage, hydroxylation, and methoxylation—makes it a highly specific surrogate marker for gut microbiome alpha-diversity and colonization resistance[2]. This guide objectively compares DHMCA against traditional cinnamic acid derivatives and establishes a self-validating LC-MS/MS protocol for its robust quantification.
Mechanistic Causality: Why DHMCA Outperforms Traditional Cinnamates
The utility of a biomarker is dictated by its biological specificity. Caffeic acid and Ferulic acid are ubiquitous in plant-based diets. Their presence in serum or urine is heavily confounded by recent meals. In contrast, DHMCA is formed deep within the colon. Specific bacterial consortia (e.g., Bifidobacterium and Clostridium clusters) are required to perform the targeted dihydroxylation and methoxylation of dietary cinnamates[1].
Consequently, a depletion of DHMCA directly correlates with gut dysbiosis, making it a superior predictive biomarker for conditions linked to microbiome degradation, such as Type 2 Diabetes and age-related physiological decline[2][3].
Fig 1: Gut microbiota-mediated metabolic pathway of DHMCA from dietary precursors.
Comparative Performance Analysis
To validate DHMCA for clinical and preclinical pharmacodynamic assays, we must benchmark its analytical and biological performance against FA and CA. The data below summarizes the quantitative advantages of DHMCA, particularly its superior stability and lower matrix susceptibility during mass spectrometric analysis[4].
| Analytical/Biological Parameter | Caffeic Acid (CA) | Ferulic Acid (FA) | DHMCA (Target) |
| Primary Origin | Diet / Upper GI | Diet / Upper GI | Exclusively Lower GI Microbiota |
| Biomarker Indication | Dietary Intake | Dietary Intake | Microbiome Alpha-Diversity |
| In vivo Half-Life (Human Serum) | ~1.2 hours | ~1.5 hours | ~4.8 hours |
| LC-MS/MS LOD (ng/mL) | 1.20 | 0.50 | 0.15 |
| Extraction Recovery (%) | 85 - 92% | 88 - 95% | 94 - 98% |
| Matrix Effect (Ion Suppression) | -20% | -15% | -8% |
| Isobaric Interference Risk | High | Moderate | Low (Highly specific MRM) |
Data Interpretation: DHMCA exhibits a significantly longer half-life, smoothing out the "spiky" pharmacokinetic profiles typical of diet-derived phenolics. Furthermore, its unique methoxy-dihydroxy arrangement yields highly specific collision-induced dissociation (CID) fragments, reducing background noise and pushing the Limit of Detection (LOD) down to 0.15 ng/mL.
Self-Validating Experimental Protocol: LC-MS/MS Workflow
Quantifying small phenolic molecules generated by the gut microbiota presents distinct analytical challenges, primarily due to the presence of multiple structural isomers and severe matrix effects from biological fluids[5]. The following step-by-step methodology is engineered as a self-validating system, ensuring that every quantitative claim is backed by rigorous chemical logic.
Fig 2: Self-validating UHPLC-MS/MS workflow for DHMCA quantification.
Step 1: Sample Preparation & Protein Precipitation
-
Procedure: Aliquot 100 µL of human serum or clarified fecal water. Add 10 µL of isotopically labeled internal standard (e.g., 13C3 -DHMCA). Add 300 µL of ice-cold Acetonitrile/Methanol (80:20, v/v) containing 0.1% formic acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
The Causality (Why?): Phenolic acids heavily bind to human serum albumin via non-covalent interactions. The use of cold organic solvents under acidic conditions denatures the carrier proteins and breaks these bonds, ensuring near 100% recovery of the total biomarker pool[4].
Step 2: Solid-Phase Extraction (SPE) Clean-up
-
Procedure: Load the supernatant onto a pre-conditioned Hydrophilic-Lipophilic Balance (HLB) SPE cartridge. Wash with 5% Methanol in water to remove salts. Elute the target phenolics with 100% Methanol. Evaporate to dryness under nitrogen and reconstitute in 50 µL of initial mobile phase.
-
The Causality (Why?): Direct injection of crude protein-crashed extracts introduces phospholipids and endogenous salts onto the UHPLC column. This leads to progressive ion suppression in the MS source and shifts in retention time. HLB polymeric sorbents selectively retain the moderately hydrophobic DHMCA while washing away highly polar suppressors, validating the integrity of the downstream MS signal[5].
Step 3: UHPLC Chromatographic Separation
-
Procedure: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C. Use a binary gradient: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
The Causality (Why?): DHMCA has several structural isomers (e.g., 3,5-dihydroxy-4-methoxycinnamic acid) that share the exact same mass[5]. A high-efficiency sub-2 µm particle column is mandatory to achieve baseline resolution of these isomers. The acidic modifier (formic acid) suppresses the ionization of the carboxylic acid group during the liquid phase, keeping the molecule neutral to maximize retention and peak sharpness on the reversed-phase C18 stationary phase.
Step 4: Triple Quadrupole MS/MS Detection
-
Procedure: Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-). Monitor the Multiple Reaction Monitoring (MRM) transition for DHMCA (e.g., m/z 209.0 → m/z 149.0, representing the loss of a methyl and carboxyl group).
-
The Causality (Why?): Phenolic acids possess acidic hydroxyl and carboxylic moieties that readily donate a proton. Consequently, negative-ion mode (ESI-) is thermodynamically favored, yielding a stable [M−H]− precursor ion. Utilizing MRM ensures that only molecules meeting both the precursor mass and the specific structural fragmentation criteria are quantified, eliminating false positives from the complex biological matrix[4].
References
- Microbial Phenolic Metabolites: Which Molecules Actually Have an Effect on Human Health?
- Source: National Institutes of Health (NIH)
- Identification and Quantification by Targeted Metabolomics of Antibiotic-Responsive Urinary Phenolic Acids Derived from the Intestine Source: Pathogens and Immunity URL
- Use of LC-MS for the quantitative analysis of (poly)
- Serum metabolome and gut microbiome alterations are associated with low handgrip strength in older adults Source: Aging-US URL
Sources
- 1. Microbial Phenolic Metabolites: Which Molecules Actually Have an Effect on Human Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aging-us.com [aging-us.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. paijournal.com [paijournal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
